Pumaprazole
Descripción
Propiedades
IUPAC Name |
methyl N-[2-[[(2,3-dimethylimidazo[1,2-a]pyridin-8-yl)amino]methyl]-3-methylphenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-7-5-8-16(22-19(24)25-4)15(12)11-20-17-9-6-10-23-14(3)13(2)21-18(17)23/h5-10,20H,11H2,1-4H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQTVUWEPPDOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)OC)CNC2=CC=CN3C2=NC(=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166407 | |
| Record name | Pumaprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158364-59-1 | |
| Record name | Pumaprazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158364591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pumaprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PUMAPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK95Z519WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of Proton Pump Inhibitors
A note on the topic: The compound "Pumaprazole" does not correspond to any known pharmaceutical agent based on available scientific literature and drug databases. It is highly probable that this name is a typographical error. Given the "-prazole" suffix, it is likely that the intended subject of inquiry is a member of the proton pump inhibitor (PPI) class of drugs. This guide will, therefore, provide a comprehensive technical overview of the core chemical structure, mechanism of action, and evaluation protocols for this important class of pharmaceuticals.
Proton pump inhibitors (PPIs) are a class of drugs that cause a profound and prolonged reduction of stomach acid production.[1] They are among the most widely prescribed medications globally for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[2]
Core Chemical Structure
The majority of commercially available proton pump inhibitors are substituted benzimidazole (B57391) derivatives.[3][4] The core pharmacophore consists of a benzimidazole ring system linked to a pyridine (B92270) ring through a methylsulfinyl group.[5] Variations in the substituents on these two aromatic rings account for the differences in the pharmacokinetic and pharmacodynamic profiles among the different PPIs.
The general chemical structure of benzimidazole-based proton pump inhibitors is as follows:
The specific substituents (R1, R2, R3, R4) on the benzimidazole and pyridine rings define the individual drugs within this class, such as omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole.
Mechanism of Action
Proton pump inhibitors are prodrugs, meaning they are administered in an inactive form and require activation within the body. They are weak bases that, after absorption into the bloodstream, selectively accumulate in the acidic environment of the secretory canaliculi of gastric parietal cells.
In this highly acidic environment (pH ~1), the PPI undergoes a two-step protonation, followed by a chemical rearrangement to its active form, a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+ ATPase enzyme, also known as the proton pump. This binding, primarily at Cys813, forms a stable disulfide bond, irreversibly inactivating the pump. The inhibition of this final step in the gastric acid secretion pathway leads to a potent and long-lasting suppression of acid production. The effect of a single dose can last for up to 36-48 hours, as the restoration of acid secretion requires the synthesis of new H+/K+ ATPase pumps.
Quantitative Data
The physicochemical and pharmacokinetic properties of PPIs vary due to the different substitution patterns on their core structure. These differences can influence their clinical efficacy and potential for drug-drug interactions.
| Property | Omeprazole | Esomeprazole | Lansoprazole | Pantoprazole | Rabeprazole |
| pKa (Pyridine) | 4.06 | 4.06 | 3.83 | 3.83 | 4.53 |
| Bioavailability | 30-40% | 50-90% | 80-90% | 77% | 52% |
| Plasma Half-life (t½) | 0.5-1 hour | 1.2-1.5 hours | ~1.5 hours | ~1 hour | 1-2 hours |
| Protein Binding | ~95% | ~97% | ~97% | ~98% | ~96% |
| Primary Metabolism | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 |
Experimental Protocols
The evaluation of the efficacy of proton pump inhibitors involves a range of in vitro and in vivo experimental procedures. A fundamental assay is the direct measurement of H+/K+ ATPase activity inhibition.
In Vitro H+/K+ ATPase Inhibition Assay
Objective: To determine the potency (e.g., IC50 value) of a PPI in inhibiting the activity of the gastric proton pump.
Methodology:
-
Preparation of H+/K+ ATPase Vesicles:
-
Gastric mucosal tissue, typically from hog or rabbit, is homogenized in a buffered sucrose (B13894) solution.
-
A microsomal fraction rich in H+/K+ ATPase-containing vesicles is isolated through differential centrifugation.
-
The protein concentration of the vesicle preparation is determined using a standard method (e.g., Bradford assay).
-
-
ATPase Activity Assay:
-
The assay measures the rate of ATP hydrolysis by the H+/K+ ATPase, which is typically quantified by measuring the amount of inorganic phosphate (B84403) (Pi) released.
-
Vesicles are pre-incubated at 37°C in a reaction buffer containing MgCl2 and KCl (to stimulate the pump).
-
The PPI, at various concentrations, is added to the vesicles. To facilitate activation, the intravesicular space is acidified by incubation with an acid-loading buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
After a defined incubation period (e.g., 10-20 minutes), the reaction is stopped by adding a quenching agent like trichloroacetic acid.
-
The amount of liberated inorganic phosphate is measured colorimetrically (e.g., using the Fiske-Subbarow method).
-
-
Data Analysis:
-
The percentage of H+/K+ ATPase inhibition is calculated for each PPI concentration relative to a vehicle control.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Measurement of Gastric Acid Secretion
Objective: To assess the effect of a PPI on gastric acid output in a living organism.
Methodology (using a conscious rat model):
-
Animal Preparation:
-
Rats are fasted overnight with free access to water.
-
A chronic gastric fistula is surgically implanted to allow for repeated sampling of gastric contents. Animals are allowed to recover fully before experimentation.
-
-
Experimental Procedure:
-
On the day of the experiment, the stomach is gently lavaged with saline through the fistula to remove any residual contents.
-
Basal gastric acid secretion is measured by collecting gastric juice for a defined period (e.g., 1-2 hours).
-
The PPI is administered, typically orally or via intraperitoneal injection.
-
Gastric acid secretion is then stimulated using a secretagogue such as histamine (B1213489) or pentagastrin.
-
Gastric juice is collected at regular intervals (e.g., every 15-30 minutes) for several hours post-stimulation.
-
-
Sample Analysis and Data Interpretation:
-
The volume of each gastric juice sample is recorded.
-
The acid concentration is determined by titration with a standardized base (e.g., 0.01 N NaOH) to a neutral pH.
-
The total acid output is calculated for each collection period (volume × concentration).
-
The percentage inhibition of stimulated acid secretion by the PPI is calculated by comparing the acid output in treated animals to that in a vehicle-treated control group.
-
References
An In-depth Technical Guide on the Core Chemical Properties of Proton Pump Inhibitors
A note on the topic: The compound "Pumaprazole" does not correspond to any known pharmaceutical agent based on available scientific literature and drug databases. It is highly probable that this name is a typographical error. Given the "-prazole" suffix, it is likely that the intended subject of inquiry is a member of the proton pump inhibitor (PPI) class of drugs. This guide will, therefore, provide a comprehensive technical overview of the core chemical structure, mechanism of action, and evaluation protocols for this important class of pharmaceuticals.
Proton pump inhibitors (PPIs) are a class of drugs that cause a profound and prolonged reduction of stomach acid production.[1] They are among the most widely prescribed medications globally for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[2]
Core Chemical Structure
The majority of commercially available proton pump inhibitors are substituted benzimidazole derivatives.[3][4] The core pharmacophore consists of a benzimidazole ring system linked to a pyridine ring through a methylsulfinyl group.[5] Variations in the substituents on these two aromatic rings account for the differences in the pharmacokinetic and pharmacodynamic profiles among the different PPIs.
The general chemical structure of benzimidazole-based proton pump inhibitors is as follows:
The specific substituents (R1, R2, R3, R4) on the benzimidazole and pyridine rings define the individual drugs within this class, such as omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole.
Mechanism of Action
Proton pump inhibitors are prodrugs, meaning they are administered in an inactive form and require activation within the body. They are weak bases that, after absorption into the bloodstream, selectively accumulate in the acidic environment of the secretory canaliculi of gastric parietal cells.
In this highly acidic environment (pH ~1), the PPI undergoes a two-step protonation, followed by a chemical rearrangement to its active form, a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+ ATPase enzyme, also known as the proton pump. This binding, primarily at Cys813, forms a stable disulfide bond, irreversibly inactivating the pump. The inhibition of this final step in the gastric acid secretion pathway leads to a potent and long-lasting suppression of acid production. The effect of a single dose can last for up to 36-48 hours, as the restoration of acid secretion requires the synthesis of new H+/K+ ATPase pumps.
Quantitative Data
The physicochemical and pharmacokinetic properties of PPIs vary due to the different substitution patterns on their core structure. These differences can influence their clinical efficacy and potential for drug-drug interactions.
| Property | Omeprazole | Esomeprazole | Lansoprazole | Pantoprazole | Rabeprazole |
| pKa (Pyridine) | 4.06 | 4.06 | 3.83 | 3.83 | 4.53 |
| Bioavailability | 30-40% | 50-90% | 80-90% | 77% | 52% |
| Plasma Half-life (t½) | 0.5-1 hour | 1.2-1.5 hours | ~1.5 hours | ~1 hour | 1-2 hours |
| Protein Binding | ~95% | ~97% | ~97% | ~98% | ~96% |
| Primary Metabolism | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 |
Experimental Protocols
The evaluation of the efficacy of proton pump inhibitors involves a range of in vitro and in vivo experimental procedures. A fundamental assay is the direct measurement of H+/K+ ATPase activity inhibition.
In Vitro H+/K+ ATPase Inhibition Assay
Objective: To determine the potency (e.g., IC50 value) of a PPI in inhibiting the activity of the gastric proton pump.
Methodology:
-
Preparation of H+/K+ ATPase Vesicles:
-
Gastric mucosal tissue, typically from hog or rabbit, is homogenized in a buffered sucrose solution.
-
A microsomal fraction rich in H+/K+ ATPase-containing vesicles is isolated through differential centrifugation.
-
The protein concentration of the vesicle preparation is determined using a standard method (e.g., Bradford assay).
-
-
ATPase Activity Assay:
-
The assay measures the rate of ATP hydrolysis by the H+/K+ ATPase, which is typically quantified by measuring the amount of inorganic phosphate (Pi) released.
-
Vesicles are pre-incubated at 37°C in a reaction buffer containing MgCl2 and KCl (to stimulate the pump).
-
The PPI, at various concentrations, is added to the vesicles. To facilitate activation, the intravesicular space is acidified by incubation with an acid-loading buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
After a defined incubation period (e.g., 10-20 minutes), the reaction is stopped by adding a quenching agent like trichloroacetic acid.
-
The amount of liberated inorganic phosphate is measured colorimetrically (e.g., using the Fiske-Subbarow method).
-
-
Data Analysis:
-
The percentage of H+/K+ ATPase inhibition is calculated for each PPI concentration relative to a vehicle control.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Measurement of Gastric Acid Secretion
Objective: To assess the effect of a PPI on gastric acid output in a living organism.
Methodology (using a conscious rat model):
-
Animal Preparation:
-
Rats are fasted overnight with free access to water.
-
A chronic gastric fistula is surgically implanted to allow for repeated sampling of gastric contents. Animals are allowed to recover fully before experimentation.
-
-
Experimental Procedure:
-
On the day of the experiment, the stomach is gently lavaged with saline through the fistula to remove any residual contents.
-
Basal gastric acid secretion is measured by collecting gastric juice for a defined period (e.g., 1-2 hours).
-
The PPI is administered, typically orally or via intraperitoneal injection.
-
Gastric acid secretion is then stimulated using a secretagogue such as histamine or pentagastrin.
-
Gastric juice is collected at regular intervals (e.g., every 15-30 minutes) for several hours post-stimulation.
-
-
Sample Analysis and Data Interpretation:
-
The volume of each gastric juice sample is recorded.
-
The acid concentration is determined by titration with a standardized base (e.g., 0.01 N NaOH) to a neutral pH.
-
The total acid output is calculated for each collection period (volume × concentration).
-
The percentage inhibition of stimulated acid secretion by the PPI is calculated by comparing the acid output in treated animals to that in a vehicle-treated control group.
-
References
Pumaprazole (BY841): A Technical Overview of a Reversible Proton Pump Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific and clinical data on Pumaprazole (BY841), a novel reversible proton pump antagonist. The information is compiled from published preclinical and clinical studies to serve as a resource for researchers and professionals in the field of drug development.
Introduction
This compound (BY841) is a reversible proton pump antagonist that has been investigated for its role in suppressing gastric acid secretion.[1] Unlike traditional proton pump inhibitors (PPIs) such as omeprazole (B731), which bind irreversibly to the gastric H+, K+-ATPase, this compound offers a distinct mechanism of action. This key difference lies in its reversible binding, which does not require activation in the acidic environment of the parietal cell.[1]
Mechanism of Action
This compound functions by reversibly inhibiting the proton pump (H+, K+-ATPase) in gastric parietal cells. This pump is the final step in the secretion of gastric acid into the stomach lumen. By blocking the action of this pump, this compound reduces the overall acidity of the stomach. The reversibility of its binding distinguishes it from conventional PPIs, which form a covalent bond with the proton pump.
Preclinical Data
In preclinical studies using the Ghosh-Schild rat model, this compound demonstrated effective inhibition of basal acid secretion, with a higher efficacy reported compared to ranitidine.[2] Repeated dose studies in this model showed consistent inhibitory activity.[2][3]
Table 1: Preclinical Efficacy of this compound
| Model | Parameter | Day 1 | Day 7 |
| Ghosh-Schild Rat | ID50 | 11 µmol/kg | 10 µmol/kg |
Data sourced from MedchemExpress and AmBeed.
Clinical Studies
A key clinical study investigated the effects of this compound on intragastric acidity in Helicobacter pylori-positive subjects, comparing it with omeprazole. The study was a randomized, crossover, double-blind trial.
Experimental Protocol
The study involved 13 H. pylori-positive subjects who received either this compound (100 mg b.d.) or omeprazole (20 mg o.d.) for one week. Intragastric pH was monitored over a 24-hour period before and after the treatment course. The same experimental protocol was repeated after the H. pylori infection was cured.
Clinical Data
The study found that both this compound and omeprazole significantly raised intragastric pH over a 24-hour period, both in the presence and absence of H. pylori infection. Notably, the presence of H. pylori augmented the pH-increasing effect of both drugs.
Table 2: Median 24-hour Intragastric pH
| Treatment | Before H. pylori Cure | After H. pylori Cure |
| No Drug | 2.0 | 1.5 |
| This compound (100 mg b.d.) | 6.0 | 4.3 |
| Omeprazole (20 mg o.d.) | 5.8 | 3.6 |
Data sourced from Aliment Pharmacol Ther. 1999 Jan;13(1):27-34.
Chemical Properties
Table 3: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C19H22N4O2 |
| Molecular Weight | 338.40 g/mol |
| CAS Number | 158364-59-1 |
Data sourced from MedchemExpress.
Conclusion
This compound (BY841) represents a distinct class of acid secretion inhibitors due to its reversible mechanism of action on the proton pump. The available data from preclinical and a key clinical study demonstrate its efficacy in increasing intragastric pH to a degree comparable to the irreversible PPI omeprazole. The augmentation of its effect by H. pylori infection is a notable finding that was also observed with omeprazole, suggesting this effect is related to the infection itself rather than the mode of drug activation. Further research and clinical trials would be necessary to fully elucidate the therapeutic potential and safety profile of this compound for the management of acid-related disorders.
Disclaimer: This document is intended for informational purposes for a technical audience and is based on limited publicly available data. It is not a substitute for a comprehensive review of all available literature or for professional medical advice.
References
- 1. Effects of this compound (BY841), a novel reversible proton pump antagonist, and of omeprazole, on intragastric acidity before and after cure of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | BY-841 | Proton Pump Antagonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. medchemexpress.com [medchemexpress.com]
Pumaprazole (BY841): A Technical Overview of a Reversible Proton Pump Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific and clinical data on Pumaprazole (BY841), a novel reversible proton pump antagonist. The information is compiled from published preclinical and clinical studies to serve as a resource for researchers and professionals in the field of drug development.
Introduction
This compound (BY841) is a reversible proton pump antagonist that has been investigated for its role in suppressing gastric acid secretion.[1] Unlike traditional proton pump inhibitors (PPIs) such as omeprazole, which bind irreversibly to the gastric H+, K+-ATPase, this compound offers a distinct mechanism of action. This key difference lies in its reversible binding, which does not require activation in the acidic environment of the parietal cell.[1]
Mechanism of Action
This compound functions by reversibly inhibiting the proton pump (H+, K+-ATPase) in gastric parietal cells. This pump is the final step in the secretion of gastric acid into the stomach lumen. By blocking the action of this pump, this compound reduces the overall acidity of the stomach. The reversibility of its binding distinguishes it from conventional PPIs, which form a covalent bond with the proton pump.
Preclinical Data
In preclinical studies using the Ghosh-Schild rat model, this compound demonstrated effective inhibition of basal acid secretion, with a higher efficacy reported compared to ranitidine.[2] Repeated dose studies in this model showed consistent inhibitory activity.[2][3]
Table 1: Preclinical Efficacy of this compound
| Model | Parameter | Day 1 | Day 7 |
| Ghosh-Schild Rat | ID50 | 11 µmol/kg | 10 µmol/kg |
Data sourced from MedchemExpress and AmBeed.
Clinical Studies
A key clinical study investigated the effects of this compound on intragastric acidity in Helicobacter pylori-positive subjects, comparing it with omeprazole. The study was a randomized, crossover, double-blind trial.
Experimental Protocol
The study involved 13 H. pylori-positive subjects who received either this compound (100 mg b.d.) or omeprazole (20 mg o.d.) for one week. Intragastric pH was monitored over a 24-hour period before and after the treatment course. The same experimental protocol was repeated after the H. pylori infection was cured.
Clinical Data
The study found that both this compound and omeprazole significantly raised intragastric pH over a 24-hour period, both in the presence and absence of H. pylori infection. Notably, the presence of H. pylori augmented the pH-increasing effect of both drugs.
Table 2: Median 24-hour Intragastric pH
| Treatment | Before H. pylori Cure | After H. pylori Cure |
| No Drug | 2.0 | 1.5 |
| This compound (100 mg b.d.) | 6.0 | 4.3 |
| Omeprazole (20 mg o.d.) | 5.8 | 3.6 |
Data sourced from Aliment Pharmacol Ther. 1999 Jan;13(1):27-34.
Chemical Properties
Table 3: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C19H22N4O2 |
| Molecular Weight | 338.40 g/mol |
| CAS Number | 158364-59-1 |
Data sourced from MedchemExpress.
Conclusion
This compound (BY841) represents a distinct class of acid secretion inhibitors due to its reversible mechanism of action on the proton pump. The available data from preclinical and a key clinical study demonstrate its efficacy in increasing intragastric pH to a degree comparable to the irreversible PPI omeprazole. The augmentation of its effect by H. pylori infection is a notable finding that was also observed with omeprazole, suggesting this effect is related to the infection itself rather than the mode of drug activation. Further research and clinical trials would be necessary to fully elucidate the therapeutic potential and safety profile of this compound for the management of acid-related disorders.
Disclaimer: This document is intended for informational purposes for a technical audience and is based on limited publicly available data. It is not a substitute for a comprehensive review of all available literature or for professional medical advice.
References
- 1. Effects of this compound (BY841), a novel reversible proton pump antagonist, and of omeprazole, on intragastric acidity before and after cure of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | BY-841 | Proton Pump Antagonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. medchemexpress.com [medchemexpress.com]
The Pharmacology of Reversible Proton Pump Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core pharmacology of reversible proton pump inhibitors, also known as Potassium-Competitive Acid Blockers (P-CABs). This document details their mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to characterize these novel therapeutic agents.
Introduction: A New Era in Acid Suppression
For decades, irreversible proton pump inhibitors (PPIs) have been the cornerstone of therapy for acid-related disorders. However, their limitations, including a slow onset of action, requirement for acid activation, and variability in efficacy related to CYP2C19 polymorphisms, have driven the development of a new class of acid suppressants.[1][2] Reversible proton pump inhibitors, or P-CABs, represent a significant advancement, offering a distinct pharmacological profile that addresses many of the shortcomings of traditional PPIs.[3] This guide explores the fundamental pharmacology of P-CABs, providing researchers and drug development professionals with a detailed understanding of this evolving therapeutic landscape.
Mechanism of Action: Reversible and Competitive Inhibition
The primary target for both PPIs and P-CABs is the H+/K+-ATPase, the gastric proton pump responsible for the final step in acid secretion by parietal cells. However, their mechanisms of inhibition differ fundamentally.
Unlike PPIs, which are prodrugs that require activation in the acidic environment of the parietal cell canaliculus and form irreversible covalent bonds with the proton pump, P-CABs are not prodrugs and do not require acid activation. They are weak bases that accumulate in the acidic canaliculi of gastric parietal cells and bind ionically and reversibly to the H+/K+-ATPase. This binding is competitive with potassium ions (K+), directly blocking the pump's ability to exchange K+ for H+, thereby inhibiting gastric acid secretion. This reversible, competitive mechanism contributes to a rapid onset of action and a more controlled and sustained inhibition of acid secretion.
Vonoprazan (B1684036), a well-studied P-CAB, binds in a luminal vestibule of the H+/K+-ATPase, between the surfaces of membrane helices 4, 5, and 6. Its slow dissociation from the enzyme, attributed to an electrostatic barrier presented by specific amino acid residues (asp137 and asn138), contributes to its long-lasting inhibitory effect.
dot
Pharmacokinetics and Pharmacodynamics
P-CABs exhibit distinct pharmacokinetic (PK) and pharmacodynamic (PD) properties compared to PPIs, which translate to clinical advantages.
Pharmacokinetics
P-CABs are generally characterized by rapid absorption, with time to maximum plasma concentration (Tmax) typically occurring within a few hours of oral administration. Their plasma half-lives are generally longer than those of PPIs, contributing to a more sustained acid suppression. A key advantage of P-CABs is that their metabolism is less affected by CYP2C19 polymorphisms, which can significantly impact the efficacy of many PPIs. For example, vonoprazan is primarily metabolized by CYP3A4, with minor contributions from other CYP isoforms.
Table 1: Comparative Pharmacokinetic Parameters of P-CABs
| Drug | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (hours) | Primary Metabolizing Enzyme(s) | Reference(s) |
| Vonoprazan | 1.5 - 2.0 | 25.2 (single dose) | 154.8 (single dose) | ~7.7 | CYP3A4, CYP2B6, CYP2C19, CYP2D6 | |
| Tegoprazan | 0.5 - 1.5 | 1415.92 - 1434.50 | 5502.99 - 5720.00 | 3.65 - 5.39 | CYP3A4 | |
| Linaprazan | - | - | - | ~10 (glurate prodrug) | - | |
| Revaprazan | - | - | - | - | - |
Note: Values are approximate and can vary based on study design and patient population. Data for all parameters were not available for all drugs in the reviewed literature.
Pharmacodynamics
The pharmacodynamic profile of P-CABs is characterized by a rapid, potent, and sustained inhibition of gastric acid secretion. This leads to a faster increase in intragastric pH compared to PPIs. Clinical studies have demonstrated that P-CABs can maintain a higher intragastric pH for a longer duration over a 24-hour period, including the critical nighttime hours.
Table 2: Comparative Pharmacodynamic Parameters of P-CABs vs. PPIs
| Drug | Dose | Parameter | Day 1 Value | Day 7 Value | Reference(s) |
| Vonoprazan | 20 mg | % Time with intragastric pH > 4 | 62.4% | 87.8% | |
| Lansoprazole | 30 mg | % Time with intragastric pH > 4 | 22.6% | 42.3% | |
| Tegoprazan | 50 mg | % Time with intragastric pH > 4 | 54.5% | 68.2% | |
| Revaprazan | 200 mg | % Time with intragastric pH > 4 | 25.1% | 25.3% |
Experimental Protocols
The characterization of P-CABs relies on a suite of in vitro and in vivo experimental protocols.
In Vitro H+/K+-ATPase Inhibition Assay
This assay is fundamental to determining the inhibitory potency of P-CABs.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a P-CAB against H+/K+-ATPase activity.
Methodology:
-
Preparation of H+/K+-ATPase Vesicles:
-
Gastric mucosal tissue (e.g., from porcine, rabbit, or human) is homogenized in a buffered solution.
-
The homogenate undergoes differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.
-
Protein concentration of the vesicle preparation is determined using a standard assay (e.g., Bradford or BCA).
-
-
Inhibition Assay:
-
The reaction is typically performed in a 96-well plate format.
-
Each well contains the H+/K+-ATPase vesicles, a buffer at a specific pH (e.g., 7.4), MgCl₂, and KCl.
-
The P-CAB is added at various concentrations. A vehicle control and a positive control (e.g., another known inhibitor) are included.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped by adding a reagent such as trichloroacetic acid.
-
The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each P-CAB concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
dot
Radioligand Binding Assay
This assay directly measures the binding affinity of a P-CAB to the H+/K+-ATPase.
Objective: To determine the inhibition constant (Ki) and dissociation constant (Kd) of a P-CAB.
Methodology:
-
Preparation of Membranes: Gastric microsomal membranes rich in H+/K+-ATPase are prepared as described in the inhibition assay protocol.
-
Binding Assay:
-
The assay is performed in a multi-well plate.
-
Each well contains the membrane preparation, a radiolabeled ligand known to bind to the H+/K+-ATPase, and varying concentrations of the unlabeled P-CAB being tested.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
Bound and free radioligand are separated via rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using appropriate binding models (e.g., one-site or two-site competition) to determine the Ki value of the P-CAB.
-
Kinetic parameters such as the association rate constant (kon) and dissociation rate constant (koff) can also be determined through time-course experiments.
-
In Vivo Measurement of Intragastric pH
This is a critical experiment in clinical trials to assess the pharmacodynamic effect of P-CABs in humans.
Objective: To measure the effect of a P-CAB on 24-hour intragastric pH.
Methodology:
-
Subject Recruitment: Healthy volunteers or patients with acid-related disorders are recruited.
-
pH Monitoring: A pH monitoring system with a gastric electrode is used. The electrode is positioned in the stomach.
-
Study Design: A randomized, crossover design is often employed, where subjects receive the P-CAB, a placebo, and/or a comparator drug (e.g., a PPI) in different treatment periods, separated by washout periods.
-
Data Collection: Intragastric pH is continuously recorded for 24 hours at baseline and on specific days during each treatment period (e.g., day 1 and day 7).
-
Data Analysis: The primary endpoint is often the percentage of time over 24 hours that the intragastric pH is maintained above a certain threshold (e.g., pH > 4). Other parameters include the mean 24-hour intragastric pH.
dot
Summary of Quantitative Data
The following tables summarize key in vitro and in vivo data for prominent P-CABs.
Table 3: In Vitro Inhibitory Potency of P-CABs
| Drug | IC50 (nM) | Ki (nM) | pKa | Species/Assay Conditions | Reference(s) |
| Vonoprazan | 17.15 | 3.0 | 9.37 | Porcine H+/K+-ATPase; Rabbit gastric vesicles (pH 6.5) | |
| Tegoprazan | 290 - 520 | - | 5.2 | Porcine, canine, human H+/K+-ATPases | |
| Linaprazan | 40.21 | - | 6.1 | Porcine K+-stimulated H+/K+-ATPase |
Conclusion
Reversible proton pump inhibitors represent a significant evolution in the management of acid-related disorders. Their distinct mechanism of action, favorable pharmacokinetic profile, and potent and sustained pharmacodynamic effects offer clear advantages over traditional PPIs. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to further advance this promising class of therapeutic agents. As more P-CABs progress through clinical development, a deeper understanding of their pharmacology will be crucial for optimizing their therapeutic application and improving patient outcomes.
References
The Pharmacology of Reversible Proton Pump Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core pharmacology of reversible proton pump inhibitors, also known as Potassium-Competitive Acid Blockers (P-CABs). This document details their mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to characterize these novel therapeutic agents.
Introduction: A New Era in Acid Suppression
For decades, irreversible proton pump inhibitors (PPIs) have been the cornerstone of therapy for acid-related disorders. However, their limitations, including a slow onset of action, requirement for acid activation, and variability in efficacy related to CYP2C19 polymorphisms, have driven the development of a new class of acid suppressants.[1][2] Reversible proton pump inhibitors, or P-CABs, represent a significant advancement, offering a distinct pharmacological profile that addresses many of the shortcomings of traditional PPIs.[3] This guide explores the fundamental pharmacology of P-CABs, providing researchers and drug development professionals with a detailed understanding of this evolving therapeutic landscape.
Mechanism of Action: Reversible and Competitive Inhibition
The primary target for both PPIs and P-CABs is the H+/K+-ATPase, the gastric proton pump responsible for the final step in acid secretion by parietal cells. However, their mechanisms of inhibition differ fundamentally.
Unlike PPIs, which are prodrugs that require activation in the acidic environment of the parietal cell canaliculus and form irreversible covalent bonds with the proton pump, P-CABs are not prodrugs and do not require acid activation. They are weak bases that accumulate in the acidic canaliculi of gastric parietal cells and bind ionically and reversibly to the H+/K+-ATPase. This binding is competitive with potassium ions (K+), directly blocking the pump's ability to exchange K+ for H+, thereby inhibiting gastric acid secretion. This reversible, competitive mechanism contributes to a rapid onset of action and a more controlled and sustained inhibition of acid secretion.
Vonoprazan, a well-studied P-CAB, binds in a luminal vestibule of the H+/K+-ATPase, between the surfaces of membrane helices 4, 5, and 6. Its slow dissociation from the enzyme, attributed to an electrostatic barrier presented by specific amino acid residues (asp137 and asn138), contributes to its long-lasting inhibitory effect.
dot
Pharmacokinetics and Pharmacodynamics
P-CABs exhibit distinct pharmacokinetic (PK) and pharmacodynamic (PD) properties compared to PPIs, which translate to clinical advantages.
Pharmacokinetics
P-CABs are generally characterized by rapid absorption, with time to maximum plasma concentration (Tmax) typically occurring within a few hours of oral administration. Their plasma half-lives are generally longer than those of PPIs, contributing to a more sustained acid suppression. A key advantage of P-CABs is that their metabolism is less affected by CYP2C19 polymorphisms, which can significantly impact the efficacy of many PPIs. For example, vonoprazan is primarily metabolized by CYP3A4, with minor contributions from other CYP isoforms.
Table 1: Comparative Pharmacokinetic Parameters of P-CABs
| Drug | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (hours) | Primary Metabolizing Enzyme(s) | Reference(s) |
| Vonoprazan | 1.5 - 2.0 | 25.2 (single dose) | 154.8 (single dose) | ~7.7 | CYP3A4, CYP2B6, CYP2C19, CYP2D6 | |
| Tegoprazan | 0.5 - 1.5 | 1415.92 - 1434.50 | 5502.99 - 5720.00 | 3.65 - 5.39 | CYP3A4 | |
| Linaprazan | - | - | - | ~10 (glurate prodrug) | - | |
| Revaprazan | - | - | - | - | - |
Note: Values are approximate and can vary based on study design and patient population. Data for all parameters were not available for all drugs in the reviewed literature.
Pharmacodynamics
The pharmacodynamic profile of P-CABs is characterized by a rapid, potent, and sustained inhibition of gastric acid secretion. This leads to a faster increase in intragastric pH compared to PPIs. Clinical studies have demonstrated that P-CABs can maintain a higher intragastric pH for a longer duration over a 24-hour period, including the critical nighttime hours.
Table 2: Comparative Pharmacodynamic Parameters of P-CABs vs. PPIs
| Drug | Dose | Parameter | Day 1 Value | Day 7 Value | Reference(s) |
| Vonoprazan | 20 mg | % Time with intragastric pH > 4 | 62.4% | 87.8% | |
| Lansoprazole | 30 mg | % Time with intragastric pH > 4 | 22.6% | 42.3% | |
| Tegoprazan | 50 mg | % Time with intragastric pH > 4 | 54.5% | 68.2% | |
| Revaprazan | 200 mg | % Time with intragastric pH > 4 | 25.1% | 25.3% |
Experimental Protocols
The characterization of P-CABs relies on a suite of in vitro and in vivo experimental protocols.
In Vitro H+/K+-ATPase Inhibition Assay
This assay is fundamental to determining the inhibitory potency of P-CABs.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a P-CAB against H+/K+-ATPase activity.
Methodology:
-
Preparation of H+/K+-ATPase Vesicles:
-
Gastric mucosal tissue (e.g., from porcine, rabbit, or human) is homogenized in a buffered solution.
-
The homogenate undergoes differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.
-
Protein concentration of the vesicle preparation is determined using a standard assay (e.g., Bradford or BCA).
-
-
Inhibition Assay:
-
The reaction is typically performed in a 96-well plate format.
-
Each well contains the H+/K+-ATPase vesicles, a buffer at a specific pH (e.g., 7.4), MgCl₂, and KCl.
-
The P-CAB is added at various concentrations. A vehicle control and a positive control (e.g., another known inhibitor) are included.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped by adding a reagent such as trichloroacetic acid.
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each P-CAB concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
dot
Radioligand Binding Assay
This assay directly measures the binding affinity of a P-CAB to the H+/K+-ATPase.
Objective: To determine the inhibition constant (Ki) and dissociation constant (Kd) of a P-CAB.
Methodology:
-
Preparation of Membranes: Gastric microsomal membranes rich in H+/K+-ATPase are prepared as described in the inhibition assay protocol.
-
Binding Assay:
-
The assay is performed in a multi-well plate.
-
Each well contains the membrane preparation, a radiolabeled ligand known to bind to the H+/K+-ATPase, and varying concentrations of the unlabeled P-CAB being tested.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
Bound and free radioligand are separated via rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using appropriate binding models (e.g., one-site or two-site competition) to determine the Ki value of the P-CAB.
-
Kinetic parameters such as the association rate constant (kon) and dissociation rate constant (koff) can also be determined through time-course experiments.
-
In Vivo Measurement of Intragastric pH
This is a critical experiment in clinical trials to assess the pharmacodynamic effect of P-CABs in humans.
Objective: To measure the effect of a P-CAB on 24-hour intragastric pH.
Methodology:
-
Subject Recruitment: Healthy volunteers or patients with acid-related disorders are recruited.
-
pH Monitoring: A pH monitoring system with a gastric electrode is used. The electrode is positioned in the stomach.
-
Study Design: A randomized, crossover design is often employed, where subjects receive the P-CAB, a placebo, and/or a comparator drug (e.g., a PPI) in different treatment periods, separated by washout periods.
-
Data Collection: Intragastric pH is continuously recorded for 24 hours at baseline and on specific days during each treatment period (e.g., day 1 and day 7).
-
Data Analysis: The primary endpoint is often the percentage of time over 24 hours that the intragastric pH is maintained above a certain threshold (e.g., pH > 4). Other parameters include the mean 24-hour intragastric pH.
dot
Summary of Quantitative Data
The following tables summarize key in vitro and in vivo data for prominent P-CABs.
Table 3: In Vitro Inhibitory Potency of P-CABs
| Drug | IC50 (nM) | Ki (nM) | pKa | Species/Assay Conditions | Reference(s) |
| Vonoprazan | 17.15 | 3.0 | 9.37 | Porcine H+/K+-ATPase; Rabbit gastric vesicles (pH 6.5) | |
| Tegoprazan | 290 - 520 | - | 5.2 | Porcine, canine, human H+/K+-ATPases | |
| Linaprazan | 40.21 | - | 6.1 | Porcine K+-stimulated H+/K+-ATPase |
Conclusion
Reversible proton pump inhibitors represent a significant evolution in the management of acid-related disorders. Their distinct mechanism of action, favorable pharmacokinetic profile, and potent and sustained pharmacodynamic effects offer clear advantages over traditional PPIs. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to further advance this promising class of therapeutic agents. As more P-CABs progress through clinical development, a deeper understanding of their pharmacology will be crucial for optimizing their therapeutic application and improving patient outcomes.
References
Unveiling the Target: A Technical Guide to the Identification of the Pumaprazole Binding Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pumaprazole (also known as BY841) is a reversible proton pump antagonist developed for the treatment of acid-related gastrointestinal disorders. Unlike the widely used class of irreversible proton pump inhibitors (PPIs), this compound offers a distinct mechanism of action characterized by a non-covalent and reversible binding to its target. This technical guide provides an in-depth overview of the methodologies and conceptual framework for the identification and characterization of the target protein for this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established experimental protocols and theoretical models used for analogous compounds, particularly other potassium-competitive acid blockers (P-CABs) and reversible enzyme inhibitors. This guide will detail the experimental workflows, data presentation, and signaling pathways pertinent to understanding the molecular interactions of this compound.
Introduction: The Gastric Proton Pump as a Therapeutic Target
Gastric acid secretion is the final step in a complex signaling cascade within the parietal cells of the stomach lining. The key effector in this process is the H+/K+-ATPase, a membrane-bound enzyme that actively pumps protons (H+) into the gastric lumen in exchange for potassium ions (K+). This process is the primary driver of gastric acidification. Inhibition of the H+/K+-ATPase is a cornerstone of therapy for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.
This compound belongs to the class of imidazo[1,2-a]pyridine (B132010) derivatives, which are known to act as potassium-competitive acid blockers (P-CABs). These agents directly compete with K+ for binding to the luminal surface of the H+/K+-ATPase, thereby inhibiting its enzymatic activity and reducing gastric acid secretion. A key feature of this compound is its reversible mode of inhibition, which contrasts with the covalent, irreversible binding of traditional PPIs like omeprazole.
Target Identification: A Hypothetical Experimental Workflow
The identification of H+/K+-ATPase as the molecular target of this compound would have likely involved a multi-pronged approach combining affinity-based methods with functional assays. The following represents a standard, logical workflow for such a target deconvolution effort.
Experimental Protocols
Affinity Chromatography for Target Capture
Objective: To isolate proteins from a complex biological mixture that physically interact with this compound.
Methodology:
-
Probe Synthesis: this compound would be chemically modified to incorporate a linker arm and a reactive group for immobilization (e.g., an amine or carboxyl group) without significantly altering its binding properties.
-
Immobilization: The modified this compound is covalently attached to a solid support, such as agarose (B213101) or magnetic beads, to create an affinity matrix.
-
Protein Extraction: Parietal cells, rich in H+/K+-ATPase, are isolated from gastric tissue and lysed to release their protein content. The lysate is clarified by centrifugation to remove cellular debris.
-
Affinity Capture: The parietal cell lysate is incubated with the this compound-conjugated beads. Proteins with affinity for this compound will bind to the matrix.
-
Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the beads. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with an excess of free this compound.
-
Analysis: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized by staining. Protein bands of interest are excised and identified using mass spectrometry.
H+/K+-ATPase Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of H+/K+-ATPase.
Methodology:
-
Preparation of Gastric Vesicles: H+/K+-ATPase-rich vesicles are prepared from gastric mucosa through a series of differential centrifugation and gradient separation steps.
-
Enzyme Reaction: The vesicles are incubated in a reaction buffer containing ATP, Mg2+, and varying concentrations of this compound.
-
Measurement of ATPase Activity: The enzymatic activity is determined by measuring the rate of ATP hydrolysis. This is typically done by quantifying the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric assay (e.g., the Fiske-Subbarow method).
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of H+/K+-ATPase activity (the IC50 value) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Proton Transport Assay
Objective: To assess the effect of this compound on the proton pumping function of H+/K+-ATPase.
Methodology:
-
Vesicle Loading: Gastric vesicles are loaded with a pH-sensitive fluorescent dye (e.g., acridine (B1665455) orange).
-
Initiation of Proton Pumping: The addition of ATP and K+ to the extra-vesicular medium initiates the transport of protons into the vesicles, causing a quenching of the fluorescence of the trapped dye.
-
Inhibition Measurement: The assay is performed in the presence of various concentrations of this compound, and the rate of fluorescence quenching is measured.
-
Data Analysis: The inhibition of proton transport is calculated and used to determine the IC50 value for this compound.
Quantitative Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables present hypothetical data based on typical values for other P-CABs. These tables are for illustrative purposes to demonstrate how such data would be structured.
Table 1: Hypothetical H+/K+-ATPase Inhibition Data for this compound
| This compound Concentration (nM) | % Inhibition of ATP Hydrolysis |
| 1 | 10.2 |
| 10 | 35.8 |
| 50 | 48.5 |
| 100 | 65.1 |
| 500 | 88.9 |
| 1000 | 95.3 |
Table 2: Comparative IC50 Values of Proton Pump Inhibitors (Illustrative)
| Compound | Class | Mechanism | IC50 (nM) (Hypothetical) |
| Omeprazole | PPI | Irreversible | ~1000 |
| Pantoprazole | PPI | Irreversible | ~1500 |
| This compound | P-CAB | Reversible, K+-competitive | ~50 |
| Vonoprazan | P-CAB | Reversible, K+-competitive | ~20 |
Mechanism of Action and Signaling Pathway
This compound, as a P-CAB, is believed to exert its effect through competitive inhibition of the H+/K+-ATPase. The following diagram illustrates the proposed mechanism of action at the molecular level.
The signaling pathway leading to the activation of the H+/K+-ATPase involves multiple stimuli, including histamine, acetylcholine, and gastrin. These agonists bind to their respective receptors on the basolateral membrane of the parietal cell, triggering intracellular signaling cascades that ultimately lead to the translocation and activation of the H+/K+-ATPase at the apical membrane. This compound acts at the final step of this pathway, directly inhibiting the pump's function.
Conclusion
The identification of the H+/K+-ATPase as the target for this compound is central to understanding its pharmacological effects. While specific, detailed experimental data for this compound remains limited in the public domain, the established methodologies for target identification and characterization of other proton pump inhibitors provide a robust framework for its investigation. Through a combination of affinity-based protein isolation, functional enzymatic and proton transport assays, and detailed kinetic studies, the interaction of this compound with the gastric proton pump can be thoroughly elucidated. The reversible, potassium-competitive nature of this interaction distinguishes this compound from traditional PPIs and underscores the importance of continued research into this class of acid-suppressing agents.
Unveiling the Target: A Technical Guide to the Identification of the Pumaprazole Binding Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pumaprazole (also known as BY841) is a reversible proton pump antagonist developed for the treatment of acid-related gastrointestinal disorders. Unlike the widely used class of irreversible proton pump inhibitors (PPIs), this compound offers a distinct mechanism of action characterized by a non-covalent and reversible binding to its target. This technical guide provides an in-depth overview of the methodologies and conceptual framework for the identification and characterization of the target protein for this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established experimental protocols and theoretical models used for analogous compounds, particularly other potassium-competitive acid blockers (P-CABs) and reversible enzyme inhibitors. This guide will detail the experimental workflows, data presentation, and signaling pathways pertinent to understanding the molecular interactions of this compound.
Introduction: The Gastric Proton Pump as a Therapeutic Target
Gastric acid secretion is the final step in a complex signaling cascade within the parietal cells of the stomach lining. The key effector in this process is the H+/K+-ATPase, a membrane-bound enzyme that actively pumps protons (H+) into the gastric lumen in exchange for potassium ions (K+). This process is the primary driver of gastric acidification. Inhibition of the H+/K+-ATPase is a cornerstone of therapy for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.
This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known to act as potassium-competitive acid blockers (P-CABs). These agents directly compete with K+ for binding to the luminal surface of the H+/K+-ATPase, thereby inhibiting its enzymatic activity and reducing gastric acid secretion. A key feature of this compound is its reversible mode of inhibition, which contrasts with the covalent, irreversible binding of traditional PPIs like omeprazole.
Target Identification: A Hypothetical Experimental Workflow
The identification of H+/K+-ATPase as the molecular target of this compound would have likely involved a multi-pronged approach combining affinity-based methods with functional assays. The following represents a standard, logical workflow for such a target deconvolution effort.
Experimental Protocols
Affinity Chromatography for Target Capture
Objective: To isolate proteins from a complex biological mixture that physically interact with this compound.
Methodology:
-
Probe Synthesis: this compound would be chemically modified to incorporate a linker arm and a reactive group for immobilization (e.g., an amine or carboxyl group) without significantly altering its binding properties.
-
Immobilization: The modified this compound is covalently attached to a solid support, such as agarose or magnetic beads, to create an affinity matrix.
-
Protein Extraction: Parietal cells, rich in H+/K+-ATPase, are isolated from gastric tissue and lysed to release their protein content. The lysate is clarified by centrifugation to remove cellular debris.
-
Affinity Capture: The parietal cell lysate is incubated with the this compound-conjugated beads. Proteins with affinity for this compound will bind to the matrix.
-
Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the beads. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with an excess of free this compound.
-
Analysis: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized by staining. Protein bands of interest are excised and identified using mass spectrometry.
H+/K+-ATPase Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of H+/K+-ATPase.
Methodology:
-
Preparation of Gastric Vesicles: H+/K+-ATPase-rich vesicles are prepared from gastric mucosa through a series of differential centrifugation and gradient separation steps.
-
Enzyme Reaction: The vesicles are incubated in a reaction buffer containing ATP, Mg2+, and varying concentrations of this compound.
-
Measurement of ATPase Activity: The enzymatic activity is determined by measuring the rate of ATP hydrolysis. This is typically done by quantifying the amount of inorganic phosphate (Pi) released using a colorimetric assay (e.g., the Fiske-Subbarow method).
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of H+/K+-ATPase activity (the IC50 value) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Proton Transport Assay
Objective: To assess the effect of this compound on the proton pumping function of H+/K+-ATPase.
Methodology:
-
Vesicle Loading: Gastric vesicles are loaded with a pH-sensitive fluorescent dye (e.g., acridine orange).
-
Initiation of Proton Pumping: The addition of ATP and K+ to the extra-vesicular medium initiates the transport of protons into the vesicles, causing a quenching of the fluorescence of the trapped dye.
-
Inhibition Measurement: The assay is performed in the presence of various concentrations of this compound, and the rate of fluorescence quenching is measured.
-
Data Analysis: The inhibition of proton transport is calculated and used to determine the IC50 value for this compound.
Quantitative Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables present hypothetical data based on typical values for other P-CABs. These tables are for illustrative purposes to demonstrate how such data would be structured.
Table 1: Hypothetical H+/K+-ATPase Inhibition Data for this compound
| This compound Concentration (nM) | % Inhibition of ATP Hydrolysis |
| 1 | 10.2 |
| 10 | 35.8 |
| 50 | 48.5 |
| 100 | 65.1 |
| 500 | 88.9 |
| 1000 | 95.3 |
Table 2: Comparative IC50 Values of Proton Pump Inhibitors (Illustrative)
| Compound | Class | Mechanism | IC50 (nM) (Hypothetical) |
| Omeprazole | PPI | Irreversible | ~1000 |
| Pantoprazole | PPI | Irreversible | ~1500 |
| This compound | P-CAB | Reversible, K+-competitive | ~50 |
| Vonoprazan | P-CAB | Reversible, K+-competitive | ~20 |
Mechanism of Action and Signaling Pathway
This compound, as a P-CAB, is believed to exert its effect through competitive inhibition of the H+/K+-ATPase. The following diagram illustrates the proposed mechanism of action at the molecular level.
The signaling pathway leading to the activation of the H+/K+-ATPase involves multiple stimuli, including histamine, acetylcholine, and gastrin. These agonists bind to their respective receptors on the basolateral membrane of the parietal cell, triggering intracellular signaling cascades that ultimately lead to the translocation and activation of the H+/K+-ATPase at the apical membrane. This compound acts at the final step of this pathway, directly inhibiting the pump's function.
Conclusion
The identification of the H+/K+-ATPase as the target for this compound is central to understanding its pharmacological effects. While specific, detailed experimental data for this compound remains limited in the public domain, the established methodologies for target identification and characterization of other proton pump inhibitors provide a robust framework for its investigation. Through a combination of affinity-based protein isolation, functional enzymatic and proton transport assays, and detailed kinetic studies, the interaction of this compound with the gastric proton pump can be thoroughly elucidated. The reversible, potassium-competitive nature of this interaction distinguishes this compound from traditional PPIs and underscores the importance of continued research into this class of acid-suppressing agents.
Unraveling "Pumaprazole": A Case of Mistaken Identity in Drug Nomenclature
Despite a comprehensive search of scientific literature, chemical databases, and clinical trial registries, no specific information can be found for a compound designated "Pumaprazole." This suggests that "this compound" may be a typographical error, a developmental codename that was never publicly disclosed, or a misunderstanding of a similarly named pharmaceutical agent.
The "-prazole" suffix is a well-established stem in pharmacology, characteristically used for proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. Given this nomenclature convention, it is highly probable that the intended subject of inquiry is a known PPI.
Potential Alternative Compounds
Several approved drugs share phonetic similarities with "this compound" and fall within the expected therapeutic class. The most likely candidates for the intended drug include:
-
Pantoprazole: A widely prescribed PPI for the treatment of erosive esophagitis and Zollinger-Ellison syndrome.
-
Rabeprazole (B1678785): Another common PPI used for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The Institute for Safe Medication Practices (ISMP) has noted confusion between rabeprazole and aripiprazole, highlighting the potential for naming errors.
-
Omeprazole/Esomeprazole: Foundational PPIs used for a broad range of acid-related conditions.
-
Lansoprazole/Dexlansoprazole: Other frequently used members of the PPI class.
The pyrazole (B372694) moiety is a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. While many pharmaceuticals incorporate this structure, the "-prazole" suffix is most strongly associated with the aforementioned PPIs.
The Importance of Precise Chemical Identification
A thorough understanding of a drug's physicochemical properties is paramount in all stages of drug development, from formulation to clinical application. These properties, including but not limited to IUPAC name, chemical formula, molecular weight, melting and boiling points, pKa, logP, and solubility, dictate a compound's behavior and ultimate therapeutic efficacy. Without a confirmed chemical identity for "this compound," a detailed technical guide on its core physicochemical characteristics cannot be compiled.
Path Forward
To proceed with a detailed technical analysis, clarification of the precise chemical entity is required. Researchers, scientists, and drug development professionals are encouraged to verify the spelling and official nomenclature of the compound of interest. Should "this compound" be a developmental or internal codename, further information regarding its chemical structure or associated publications would be necessary to retrieve the relevant physicochemical data.
In the absence of a specific chemical identifier for "this compound," this report serves to highlight the likely misnomer and guide the user toward potentially intended, well-documented pharmaceutical agents. A subsequent report can be generated with the requested in-depth technical details upon successful identification of the correct compound.
Unraveling "Pumaprazole": A Case of Mistaken Identity in Drug Nomenclature
Despite a comprehensive search of scientific literature, chemical databases, and clinical trial registries, no specific information can be found for a compound designated "Pumaprazole." This suggests that "this compound" may be a typographical error, a developmental codename that was never publicly disclosed, or a misunderstanding of a similarly named pharmaceutical agent.
The "-prazole" suffix is a well-established stem in pharmacology, characteristically used for proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. Given this nomenclature convention, it is highly probable that the intended subject of inquiry is a known PPI.
Potential Alternative Compounds
Several approved drugs share phonetic similarities with "this compound" and fall within the expected therapeutic class. The most likely candidates for the intended drug include:
-
Pantoprazole: A widely prescribed PPI for the treatment of erosive esophagitis and Zollinger-Ellison syndrome.
-
Rabeprazole: Another common PPI used for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The Institute for Safe Medication Practices (ISMP) has noted confusion between rabeprazole and aripiprazole, highlighting the potential for naming errors.
-
Omeprazole/Esomeprazole: Foundational PPIs used for a broad range of acid-related conditions.
-
Lansoprazole/Dexlansoprazole: Other frequently used members of the PPI class.
The pyrazole moiety is a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. While many pharmaceuticals incorporate this structure, the "-prazole" suffix is most strongly associated with the aforementioned PPIs.
The Importance of Precise Chemical Identification
A thorough understanding of a drug's physicochemical properties is paramount in all stages of drug development, from formulation to clinical application. These properties, including but not limited to IUPAC name, chemical formula, molecular weight, melting and boiling points, pKa, logP, and solubility, dictate a compound's behavior and ultimate therapeutic efficacy. Without a confirmed chemical identity for "this compound," a detailed technical guide on its core physicochemical characteristics cannot be compiled.
Path Forward
To proceed with a detailed technical analysis, clarification of the precise chemical entity is required. Researchers, scientists, and drug development professionals are encouraged to verify the spelling and official nomenclature of the compound of interest. Should "this compound" be a developmental or internal codename, further information regarding its chemical structure or associated publications would be necessary to retrieve the relevant physicochemical data.
In the absence of a specific chemical identifier for "this compound," this report serves to highlight the likely misnomer and guide the user toward potentially intended, well-documented pharmaceutical agents. A subsequent report can be generated with the requested in-depth technical details upon successful identification of the correct compound.
Pumaprazole: An In-depth Technical Guide to Solubility and Stability
Disclaimer: As of November 2025, publicly available scientific literature and databases contain no specific quantitative solubility or stability data for a compound named "pumaprazole." Furthermore, no alternative chemical names or synonyms for this compound have been identified. Therefore, this technical guide has been compiled using data from structurally and functionally related proton pump inhibitors (PPIs), namely omeprazole (B731), lansoprazole (B1674482), and pantoprazole (B1678409). The information presented herein is intended to provide a comprehensive overview of the expected solubility and stability characteristics of a benzimidazole-based PPI like this compound and should be used as a foundational reference for experimental design.
Core Concepts: Solubility and Stability of Proton Pump Inhibitors
Proton pump inhibitors are a class of drugs that irreversibly inhibit the H+/K+ ATPase enzyme system (the proton pump) in gastric parietal cells, reducing stomach acid production.[1] Chemically, they are substituted benzimidazoles, a structural feature that governs their solubility and stability.[2] A critical characteristic of PPIs is their inherent instability in acidic environments.[3] This acid lability is, in fact, integral to their mechanism of action, as they are prodrugs that require an acidic environment to convert to their active, sulfenamide (B3320178) form.[4][5] However, this also presents a significant challenge for pharmaceutical formulation, necessitating strategies to protect the drug from degradation in the stomach's acidic milieu.
Solubility Profile
The solubility of PPIs is markedly pH-dependent. Generally, they are weak bases and exhibit poor solubility in neutral and acidic aqueous solutions, while their solubility increases significantly in alkaline conditions.
Table 1: Solubility Data of Representative Proton Pump Inhibitors
| Compound | Solvent | Temperature (°C) | Solubility |
| Omeprazole | Water | Not Specified | Very slightly soluble |
| Methanol | Not Specified | Freely soluble | |
| Ethanol | Not Specified | Sparingly soluble | |
| Dichloromethane | Not Specified | Soluble | |
| Lansoprazole | Water | Not Specified | Practically insoluble |
| Dimethylformamide | Not Specified | Freely soluble | |
| Methanol | Not Specified | Sparingly soluble | |
| Ethanol | Not Specified | Slightly soluble | |
| Pantoprazole Sodium | Water | 25 | Freely soluble |
| Phosphate (B84403) Buffer (pH 7.4) | Not Specified | Very slightly soluble | |
| Dichloromethane | Not Specified | Freely soluble |
Note: Qualitative solubility terms are based on USP definitions. Specific quantitative values are often proprietary and not always publicly available.
Stability Profile
The stability of PPIs is influenced by several factors, including pH, light, temperature, and the presence of certain salts. Understanding these degradation pathways is crucial for the development of stable pharmaceutical formulations.
pH-Dependent Stability
The degradation of PPIs is significantly accelerated in acidic conditions. The rate of degradation is directly related to the hydrogen ion concentration. Pantoprazole has been reported to be the most stable among the common PPIs in acidic solutions, while lansoprazole is the least stable. At a pH of 7.5, all three common PPIs (lansoprazole, omeprazole, and pantoprazole) show apparent stability for extended periods. The degradation half-life of omeprazole is approximately 10 minutes at a pH below 5, but extends to 18 hours at a pH of 6.5.
Photostability
Exposure to light, particularly UV radiation, can lead to the degradation of PPIs. Studies on pantoprazole have shown significant degradation under both solar and UV light. Microencapsulation has been shown to be an effective strategy to enhance the photostability of pantoprazole.
Thermal Stability
Forced degradation studies have indicated that some PPIs, like lansoprazole and ilaprazole, are relatively stable under thermal stress conditions. However, omeprazole is known to be sensitive to heat.
Table 2: Summary of Stability Data for Representative Proton Pump Inhibitors
| Compound | Condition | Extent of Degradation | Reference |
| Omeprazole | Acidic (pH < 5) | Half-life of ~10 minutes | |
| Neutral (pH 7.5) | Apparent stability for over 3 hours | ||
| Accelerated (40°C/75% RH, with light) | Significant degradation over 6 months | ||
| Lansoprazole | Acidic (pH < 4) | Rapid degradation | |
| Neutral (pH 7.5) | Apparent stability for over 3 hours | ||
| Thermal/Photolytic | Stable | ||
| Pantoprazole | Acidic (pH < 4) | More stable than omeprazole and lansoprazole | |
| Neutral (pH 7.5) | Apparent stability for over 3 hours | ||
| Solar Light (7 days) | 25% degradation (pure drug) | ||
| UV Light (254 nm, 7 days) | 38.6% degradation (pure drug) | ||
| Ilaprazole | Acidic (0.1 N HCl, 24h) | 27.28% degradation | |
| Basic (0.1 N NaOH, 24h) | 23.28% degradation | ||
| Oxidative (3% H2O2, 24h) | 22.57% degradation | ||
| Thermal/Photolytic | Stable |
Experimental Protocols
Solubility Determination
A standard shake-flask method is typically employed to determine the equilibrium solubility of a compound in various solvents.
Protocol:
-
An excess amount of the this compound is added to a known volume of the selected solvent (e.g., water, phosphate buffer of varying pH, methanol, ethanol) in a sealed container.
-
The containers are agitated in a constant temperature water bath for a specified period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.
-
The concentration of this compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability-Indicating HPLC Method for Forced Degradation Studies
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.
Protocol for Forced Degradation:
-
Acid Hydrolysis: The drug substance is dissolved in a suitable solvent and exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80-100°C) for a specified duration.
-
Photodegradation: The drug substance (in solid state or in solution) is exposed to a combination of visible and UV light in a photostability chamber. A dark control is run in parallel.
HPLC Analysis: Samples from the forced degradation studies are analyzed by a validated reverse-phase HPLC method. A typical method would utilize a C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile (B52724) or methanol). The detector is set at a wavelength of maximum absorbance for the parent drug (e.g., around 280-300 nm for PPIs). The method must be able to separate the parent drug peak from all degradation product peaks.
Visualizations
General Degradation Pathway of Proton Pump Inhibitors
The following diagram illustrates the general acid-catalyzed degradation pathway for a benzimidazole-based proton pump inhibitor.
References
Pumaprazole: An In-depth Technical Guide to Solubility and Stability
Disclaimer: As of November 2025, publicly available scientific literature and databases contain no specific quantitative solubility or stability data for a compound named "pumaprazole." Furthermore, no alternative chemical names or synonyms for this compound have been identified. Therefore, this technical guide has been compiled using data from structurally and functionally related proton pump inhibitors (PPIs), namely omeprazole, lansoprazole, and pantoprazole. The information presented herein is intended to provide a comprehensive overview of the expected solubility and stability characteristics of a benzimidazole-based PPI like this compound and should be used as a foundational reference for experimental design.
Core Concepts: Solubility and Stability of Proton Pump Inhibitors
Proton pump inhibitors are a class of drugs that irreversibly inhibit the H+/K+ ATPase enzyme system (the proton pump) in gastric parietal cells, reducing stomach acid production.[1] Chemically, they are substituted benzimidazoles, a structural feature that governs their solubility and stability.[2] A critical characteristic of PPIs is their inherent instability in acidic environments.[3] This acid lability is, in fact, integral to their mechanism of action, as they are prodrugs that require an acidic environment to convert to their active, sulfenamide form.[4][5] However, this also presents a significant challenge for pharmaceutical formulation, necessitating strategies to protect the drug from degradation in the stomach's acidic milieu.
Solubility Profile
The solubility of PPIs is markedly pH-dependent. Generally, they are weak bases and exhibit poor solubility in neutral and acidic aqueous solutions, while their solubility increases significantly in alkaline conditions.
Table 1: Solubility Data of Representative Proton Pump Inhibitors
| Compound | Solvent | Temperature (°C) | Solubility |
| Omeprazole | Water | Not Specified | Very slightly soluble |
| Methanol | Not Specified | Freely soluble | |
| Ethanol | Not Specified | Sparingly soluble | |
| Dichloromethane | Not Specified | Soluble | |
| Lansoprazole | Water | Not Specified | Practically insoluble |
| Dimethylformamide | Not Specified | Freely soluble | |
| Methanol | Not Specified | Sparingly soluble | |
| Ethanol | Not Specified | Slightly soluble | |
| Pantoprazole Sodium | Water | 25 | Freely soluble |
| Phosphate Buffer (pH 7.4) | Not Specified | Very slightly soluble | |
| Dichloromethane | Not Specified | Freely soluble |
Note: Qualitative solubility terms are based on USP definitions. Specific quantitative values are often proprietary and not always publicly available.
Stability Profile
The stability of PPIs is influenced by several factors, including pH, light, temperature, and the presence of certain salts. Understanding these degradation pathways is crucial for the development of stable pharmaceutical formulations.
pH-Dependent Stability
The degradation of PPIs is significantly accelerated in acidic conditions. The rate of degradation is directly related to the hydrogen ion concentration. Pantoprazole has been reported to be the most stable among the common PPIs in acidic solutions, while lansoprazole is the least stable. At a pH of 7.5, all three common PPIs (lansoprazole, omeprazole, and pantoprazole) show apparent stability for extended periods. The degradation half-life of omeprazole is approximately 10 minutes at a pH below 5, but extends to 18 hours at a pH of 6.5.
Photostability
Exposure to light, particularly UV radiation, can lead to the degradation of PPIs. Studies on pantoprazole have shown significant degradation under both solar and UV light. Microencapsulation has been shown to be an effective strategy to enhance the photostability of pantoprazole.
Thermal Stability
Forced degradation studies have indicated that some PPIs, like lansoprazole and ilaprazole, are relatively stable under thermal stress conditions. However, omeprazole is known to be sensitive to heat.
Table 2: Summary of Stability Data for Representative Proton Pump Inhibitors
| Compound | Condition | Extent of Degradation | Reference |
| Omeprazole | Acidic (pH < 5) | Half-life of ~10 minutes | |
| Neutral (pH 7.5) | Apparent stability for over 3 hours | ||
| Accelerated (40°C/75% RH, with light) | Significant degradation over 6 months | ||
| Lansoprazole | Acidic (pH < 4) | Rapid degradation | |
| Neutral (pH 7.5) | Apparent stability for over 3 hours | ||
| Thermal/Photolytic | Stable | ||
| Pantoprazole | Acidic (pH < 4) | More stable than omeprazole and lansoprazole | |
| Neutral (pH 7.5) | Apparent stability for over 3 hours | ||
| Solar Light (7 days) | 25% degradation (pure drug) | ||
| UV Light (254 nm, 7 days) | 38.6% degradation (pure drug) | ||
| Ilaprazole | Acidic (0.1 N HCl, 24h) | 27.28% degradation | |
| Basic (0.1 N NaOH, 24h) | 23.28% degradation | ||
| Oxidative (3% H2O2, 24h) | 22.57% degradation | ||
| Thermal/Photolytic | Stable |
Experimental Protocols
Solubility Determination
A standard shake-flask method is typically employed to determine the equilibrium solubility of a compound in various solvents.
Protocol:
-
An excess amount of the this compound is added to a known volume of the selected solvent (e.g., water, phosphate buffer of varying pH, methanol, ethanol) in a sealed container.
-
The containers are agitated in a constant temperature water bath for a specified period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.
-
The concentration of this compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability-Indicating HPLC Method for Forced Degradation Studies
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.
Protocol for Forced Degradation:
-
Acid Hydrolysis: The drug substance is dissolved in a suitable solvent and exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80-100°C) for a specified duration.
-
Photodegradation: The drug substance (in solid state or in solution) is exposed to a combination of visible and UV light in a photostability chamber. A dark control is run in parallel.
HPLC Analysis: Samples from the forced degradation studies are analyzed by a validated reverse-phase HPLC method. A typical method would utilize a C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol). The detector is set at a wavelength of maximum absorbance for the parent drug (e.g., around 280-300 nm for PPIs). The method must be able to separate the parent drug peak from all degradation product peaks.
Visualizations
General Degradation Pathway of Proton Pump Inhibitors
The following diagram illustrates the general acid-catalyzed degradation pathway for a benzimidazole-based proton pump inhibitor.
References
An In-depth Technical Guide on Pantoprazole and its Role in Gastric Acid Secretion
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pantoprazole (B1678409) is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. As a substituted benzimidazole (B57391) derivative, pantoprazole is a prodrug that requires activation in an acidic environment. Its selective accumulation and activation in the secretory canaliculi of parietal cells lead to a targeted and prolonged inhibition of both basal and stimulated acid secretion. This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetics, and pharmacodynamics of pantoprazole, along with detailed experimental protocols and quantitative data to support further research and development.
Mechanism of Action
Pantoprazole exerts its acid-suppressing effect through a multi-step process that culminates in the irreversible inactivation of the gastric H+/K+-ATPase.
-
Absorption and Distribution: Following oral administration, the enteric-coated formulation of pantoprazole protects the acid-labile drug from degradation in the stomach. It is absorbed in the small intestine and distributed systemically via the bloodstream to the gastric parietal cells.[1][2]
-
Accumulation in Parietal Cell Canaliculi: As a weak base, pantoprazole freely crosses the parietal cell membrane and accumulates in the highly acidic environment of the secretory canaliculi.[3][4]
-
Acid-Catalyzed Activation: In the acidic milieu of the canaliculi (pH < 4), pantoprazole undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide (B3320178).[3] This activation is a critical step and is the reason for the drug's selective action at the site of acid secretion.
-
Covalent Binding to H+/K+-ATPase: The activated sulfenamide forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase alpha-subunit. For pantoprazole, these binding sites have been identified as cysteine 813 and cysteine 822.
-
Irreversible Inhibition: This covalent binding locks the H+/K+-ATPase in an inactive conformation, preventing the final step of gastric acid secretion – the exchange of intracellular H+ for extracellular K+. Because the inhibition is irreversible, the restoration of acid secretion requires the synthesis of new proton pump enzymes.
Signaling Pathway for H+/K+-ATPase Activation and Pantoprazole Inhibition
The regulation of gastric acid secretion is a complex process involving multiple signaling pathways that converge on the activation of the H+/K+-ATPase. Histamine, gastrin, and acetylcholine (B1216132) are the primary secretagogues that stimulate acid secretion. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells, activating a cAMP-dependent pathway. This leads to the translocation of H+/K+-ATPase-containing tubulovesicles to the apical membrane, increasing the number of active pumps.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Pantoprazole
| Parameter | Value | Experimental System | Conditions | Reference(s) |
| IC₅₀ | 6.8 µM | Hog Gastric Membrane Vesicles | Acidifying (ATP-driven H+ transport) | |
| Binding Stoichiometry | 3 nmol / mg protein | [¹⁴C]pantoprazole in intact hog gastric vesicles | Results in 94% inhibition of ATPase activity | |
| Inhibition of Cytochrome P450 (Ki) | ||||
| 7-ethoxycoumarin O-dealkylation | 138 µM | Microsomes from phenobarbital-pretreated rats | ||
| Ethylmorphine N-demethylation | 104 µM | Microsomes from phenobarbital-pretreated rats | ||
| Lonazolac hydroxylation | 128 µM | Microsomes from phenobarbital-pretreated rats |
Table 2: Pharmacokinetic Parameters of Pantoprazole in Healthy Human Adults (40 mg Oral Dose)
| Parameter | Mean Value | Unit | Reference(s) |
| Bioavailability | 77 | % | |
| Cmax (Maximum Plasma Concentration) | 2.5 | mg/L | |
| Tmax (Time to Maximum Plasma Concentration) | 2 - 3 | hours | |
| AUC (Area Under the Curve) | 5 | mg·h/L | |
| Elimination Half-life (t½) | ~1.1 | hours | |
| Total Serum Clearance | 0.1 | L/h/kg | |
| Volume of Distribution | 0.15 | L/kg | |
| Protein Binding | 98 | % |
Table 3: Pharmacodynamic Effects of Pantoprazole on Intragastric pH in Humans
| Dosage (Oral, once daily) | Median 24-h pH (Day 5/7) | % Time Gastric pH > 4 (Day 5) | Reference(s) |
| 10 mg | - | - | |
| 20 mg | - | - | |
| 40 mg | 3.4 | 33% | |
| 60 mg | 3.5 | 58% | |
| 80 mg | - | - | |
| 120 mg | 3.6 | - |
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This protocol describes a general method for determining the inhibitory potency of pantoprazole on H+/K+-ATPase in isolated gastric membrane vesicles.
1. Preparation of H+/K+-ATPase Enriched Gastric Vesicles:
-
Source: Fresh hog or sheep stomachs are commonly used.
-
Homogenization: The gastric mucosa is scraped and homogenized in an ice-cold buffer (e.g., 250 mM sucrose (B13894), 5 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Differential Centrifugation: The homogenate undergoes a series of centrifugation steps to isolate the microsomal fraction containing the proton pumps.
-
Purification: Further purification can be achieved using a sucrose density gradient centrifugation.
-
Storage: The final vesicle preparation is stored at -80°C in a buffer containing glycerol.
2. H+/K+-ATPase Activity Assay:
-
Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the H+/K+-ATPase.
-
Reaction Mixture: The reaction mixture typically contains the prepared gastric vesicles, a buffer (e.g., 40 mM Tris-HCl, pH 7.4), MgCl₂, KCl, and the test compound (pantoprazole) at various concentrations.
-
Activation of Pantoprazole: Since pantoprazole requires an acidic environment for activation, the vesicles are often pre-incubated with ATP to generate a pH gradient before the addition of the drug.
-
Initiation and Incubation: The enzymatic reaction is initiated by the addition of ATP and incubated at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination: The reaction is stopped by adding an ice-cold solution of trichloroacetic acid or a similar quenching agent.
-
Phosphate Quantification: The amount of released inorganic phosphate is determined colorimetrically (e.g., using the Fiske-Subbarow method).
3. Data Analysis:
-
The percentage of inhibition for each pantoprazole concentration is calculated relative to a control without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Gastric Acid Secretion Model (Shay Rat Model)
This protocol describes a widely used model to assess the in vivo efficacy of anti-secretory agents like pantoprazole.
1. Animal Preparation:
-
Subjects: Male Wistar or Sprague-Dawley rats are typically used.
-
Fasting: Animals are fasted for a specific period (e.g., 24-48 hours) with free access to water to ensure an empty stomach.
2. Drug Administration:
-
Pantoprazole or the vehicle control is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
3. Pylorus Ligation:
-
Under anesthesia, a midline abdominal incision is made to expose the stomach.
-
The pyloric end of the stomach is ligated with a silk suture to allow for the accumulation of gastric secretions.
-
The abdominal wall is then closed.
4. Gastric Juice Collection:
-
After a set period (e.g., 4-17 hours) post-ligation, the animals are euthanized.
-
The esophagus is clamped, and the stomach is carefully removed.
-
The gastric contents are collected into a graduated centrifuge tube.
5. Analysis of Gastric Secretions:
-
Volume: The volume of the gastric juice is measured.
-
pH: The pH of the gastric juice is determined using a pH meter.
-
Total Acidity: The total acid output is determined by titrating the gastric juice with a standardized NaOH solution to a specific pH endpoint (e.g., pH 7.0), using a pH indicator or an autotitrator.
6. Data Analysis:
-
The percentage inhibition of gastric acid secretion is calculated for each dose of pantoprazole compared to the vehicle control group.
-
The ED₅₀ (the dose that produces 50% of the maximum effect) can be calculated from the dose-response curve.
Conclusion
Pantoprazole is a highly effective and well-characterized inhibitor of gastric acid secretion. Its mechanism of action, involving selective accumulation and acid-catalyzed activation at the site of the proton pump, ensures targeted and potent inhibition. The quantitative data from in vitro and in vivo studies provide a solid foundation for its clinical efficacy. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers and drug development professionals working to further understand the pharmacology of proton pump inhibitors and to develop novel therapies for acid-related disorders.
References
An In-depth Technical Guide on Pantoprazole and its Role in Gastric Acid Secretion
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. As a substituted benzimidazole derivative, pantoprazole is a prodrug that requires activation in an acidic environment. Its selective accumulation and activation in the secretory canaliculi of parietal cells lead to a targeted and prolonged inhibition of both basal and stimulated acid secretion. This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetics, and pharmacodynamics of pantoprazole, along with detailed experimental protocols and quantitative data to support further research and development.
Mechanism of Action
Pantoprazole exerts its acid-suppressing effect through a multi-step process that culminates in the irreversible inactivation of the gastric H+/K+-ATPase.
-
Absorption and Distribution: Following oral administration, the enteric-coated formulation of pantoprazole protects the acid-labile drug from degradation in the stomach. It is absorbed in the small intestine and distributed systemically via the bloodstream to the gastric parietal cells.[1][2]
-
Accumulation in Parietal Cell Canaliculi: As a weak base, pantoprazole freely crosses the parietal cell membrane and accumulates in the highly acidic environment of the secretory canaliculi.[3][4]
-
Acid-Catalyzed Activation: In the acidic milieu of the canaliculi (pH < 4), pantoprazole undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide.[3] This activation is a critical step and is the reason for the drug's selective action at the site of acid secretion.
-
Covalent Binding to H+/K+-ATPase: The activated sulfenamide forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase alpha-subunit. For pantoprazole, these binding sites have been identified as cysteine 813 and cysteine 822.
-
Irreversible Inhibition: This covalent binding locks the H+/K+-ATPase in an inactive conformation, preventing the final step of gastric acid secretion – the exchange of intracellular H+ for extracellular K+. Because the inhibition is irreversible, the restoration of acid secretion requires the synthesis of new proton pump enzymes.
Signaling Pathway for H+/K+-ATPase Activation and Pantoprazole Inhibition
The regulation of gastric acid secretion is a complex process involving multiple signaling pathways that converge on the activation of the H+/K+-ATPase. Histamine, gastrin, and acetylcholine are the primary secretagogues that stimulate acid secretion. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells, activating a cAMP-dependent pathway. This leads to the translocation of H+/K+-ATPase-containing tubulovesicles to the apical membrane, increasing the number of active pumps.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Pantoprazole
| Parameter | Value | Experimental System | Conditions | Reference(s) |
| IC₅₀ | 6.8 µM | Hog Gastric Membrane Vesicles | Acidifying (ATP-driven H+ transport) | |
| Binding Stoichiometry | 3 nmol / mg protein | [¹⁴C]pantoprazole in intact hog gastric vesicles | Results in 94% inhibition of ATPase activity | |
| Inhibition of Cytochrome P450 (Ki) | ||||
| 7-ethoxycoumarin O-dealkylation | 138 µM | Microsomes from phenobarbital-pretreated rats | ||
| Ethylmorphine N-demethylation | 104 µM | Microsomes from phenobarbital-pretreated rats | ||
| Lonazolac hydroxylation | 128 µM | Microsomes from phenobarbital-pretreated rats |
Table 2: Pharmacokinetic Parameters of Pantoprazole in Healthy Human Adults (40 mg Oral Dose)
| Parameter | Mean Value | Unit | Reference(s) |
| Bioavailability | 77 | % | |
| Cmax (Maximum Plasma Concentration) | 2.5 | mg/L | |
| Tmax (Time to Maximum Plasma Concentration) | 2 - 3 | hours | |
| AUC (Area Under the Curve) | 5 | mg·h/L | |
| Elimination Half-life (t½) | ~1.1 | hours | |
| Total Serum Clearance | 0.1 | L/h/kg | |
| Volume of Distribution | 0.15 | L/kg | |
| Protein Binding | 98 | % |
Table 3: Pharmacodynamic Effects of Pantoprazole on Intragastric pH in Humans
| Dosage (Oral, once daily) | Median 24-h pH (Day 5/7) | % Time Gastric pH > 4 (Day 5) | Reference(s) |
| 10 mg | - | - | |
| 20 mg | - | - | |
| 40 mg | 3.4 | 33% | |
| 60 mg | 3.5 | 58% | |
| 80 mg | - | - | |
| 120 mg | 3.6 | - |
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This protocol describes a general method for determining the inhibitory potency of pantoprazole on H+/K+-ATPase in isolated gastric membrane vesicles.
1. Preparation of H+/K+-ATPase Enriched Gastric Vesicles:
-
Source: Fresh hog or sheep stomachs are commonly used.
-
Homogenization: The gastric mucosa is scraped and homogenized in an ice-cold buffer (e.g., 250 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Differential Centrifugation: The homogenate undergoes a series of centrifugation steps to isolate the microsomal fraction containing the proton pumps.
-
Purification: Further purification can be achieved using a sucrose density gradient centrifugation.
-
Storage: The final vesicle preparation is stored at -80°C in a buffer containing glycerol.
2. H+/K+-ATPase Activity Assay:
-
Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the H+/K+-ATPase.
-
Reaction Mixture: The reaction mixture typically contains the prepared gastric vesicles, a buffer (e.g., 40 mM Tris-HCl, pH 7.4), MgCl₂, KCl, and the test compound (pantoprazole) at various concentrations.
-
Activation of Pantoprazole: Since pantoprazole requires an acidic environment for activation, the vesicles are often pre-incubated with ATP to generate a pH gradient before the addition of the drug.
-
Initiation and Incubation: The enzymatic reaction is initiated by the addition of ATP and incubated at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination: The reaction is stopped by adding an ice-cold solution of trichloroacetic acid or a similar quenching agent.
-
Phosphate Quantification: The amount of released inorganic phosphate is determined colorimetrically (e.g., using the Fiske-Subbarow method).
3. Data Analysis:
-
The percentage of inhibition for each pantoprazole concentration is calculated relative to a control without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Gastric Acid Secretion Model (Shay Rat Model)
This protocol describes a widely used model to assess the in vivo efficacy of anti-secretory agents like pantoprazole.
1. Animal Preparation:
-
Subjects: Male Wistar or Sprague-Dawley rats are typically used.
-
Fasting: Animals are fasted for a specific period (e.g., 24-48 hours) with free access to water to ensure an empty stomach.
2. Drug Administration:
-
Pantoprazole or the vehicle control is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
3. Pylorus Ligation:
-
Under anesthesia, a midline abdominal incision is made to expose the stomach.
-
The pyloric end of the stomach is ligated with a silk suture to allow for the accumulation of gastric secretions.
-
The abdominal wall is then closed.
4. Gastric Juice Collection:
-
After a set period (e.g., 4-17 hours) post-ligation, the animals are euthanized.
-
The esophagus is clamped, and the stomach is carefully removed.
-
The gastric contents are collected into a graduated centrifuge tube.
5. Analysis of Gastric Secretions:
-
Volume: The volume of the gastric juice is measured.
-
pH: The pH of the gastric juice is determined using a pH meter.
-
Total Acidity: The total acid output is determined by titrating the gastric juice with a standardized NaOH solution to a specific pH endpoint (e.g., pH 7.0), using a pH indicator or an autotitrator.
6. Data Analysis:
-
The percentage inhibition of gastric acid secretion is calculated for each dose of pantoprazole compared to the vehicle control group.
-
The ED₅₀ (the dose that produces 50% of the maximum effect) can be calculated from the dose-response curve.
Conclusion
Pantoprazole is a highly effective and well-characterized inhibitor of gastric acid secretion. Its mechanism of action, involving selective accumulation and acid-catalyzed activation at the site of the proton pump, ensures targeted and potent inhibition. The quantitative data from in vitro and in vivo studies provide a solid foundation for its clinical efficacy. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers and drug development professionals working to further understand the pharmacology of proton pump inhibitors and to develop novel therapies for acid-related disorders.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Pumaprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumaprazole, chemically known as 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole, is a proton pump inhibitor belonging to the same class as omeprazole (B731). These compounds are effective in treating acid-related gastrointestinal disorders. This document provides a detailed overview of a potential synthetic pathway for this compound, including experimental protocols for key steps and a summary of reported yields.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that typically begins with 3,5-Lutidine. The core of the synthesis involves the formation of two key heterocyclic intermediates: a substituted pyridine (B92270) and a benzimidazole (B57391) moiety, which are then coupled and subsequently oxidized to form the final sulfoxide (B87167) product.
Quantitative Data Summary
The following table summarizes the reported yields for various steps in the synthesis of this compound and its intermediates.
| Step No. | Reaction | Starting Material | Product | Reported Yield (%) |
| 1 | Oxidation | 3,5-Lutidine | 3,5-Lutidine-N-Oxide | Not Specified |
| 2 | Nitration | 3,5-Lutidine-N-Oxide | 4-Nitro-3,5-lutidine-N-oxide | Not Specified |
| 3 | Chlorination & Rearrangement | 4-Nitro-3,5-lutidine-N-oxide | 2-Chloromethyl-4-nitro-3,5-lutidine | Not Specified |
| 4 | Methoxylation | 2-Chloromethyl-4-nitro-3,5-lutidine | 2-Chloromethyl-4-methoxy-3,5-lutidine | Not Specified |
| 5 | Coupling | 2-Chloromethyl-4-methoxy-3,5-lutidine & 5-methoxy-2-mercapto-1H-benzimidazole | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | Not Specified |
| 6 | Oxidation | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | This compound | Not Specified |
| Alternative Step 4a | Methoxylation of a related intermediate | 5-Methoxy-2-[(3,5-dimethyl-4-nitro-2-pyridinyl)methylthio]-1H-benzimidazole | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | 90.9% (of a related crude product)[1] |
| Alternative Step | Synthesis of 2-carboxy-3,5-dimethyl-4-methoxypyridine | 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine | 2-carboxy-3,5-dimethyl-4-methoxypyridine | 94.1%[2] |
| Alternative Step | Halogenation | A pyridine derivative | A pale yellow solid | 95.2%[2] |
| Alternative Step | Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride intermediate | An oily liquid precursor | 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | 83.0%[2] |
Note: The yields for the primary multi-step pathway were not explicitly detailed in the provided search results. The alternative steps and their corresponding yields are from related syntheses which may be part of different synthetic routes to the same or similar compounds.
Experimental Protocols
The following protocols are based on procedures described for the synthesis of omeprazole and related benzimidazole proton pump inhibitors.
Step 1: Oxidation of 3,5-Lutidine to 3,5-Lutidine-N-Oxide
-
Reagents: 3,5-Lutidine, hydrogen peroxide, acetic acid.
-
Procedure: 3,5-Lutidine is oxidized to 3,5-Lutidine-N-Oxide using hydrogen peroxide in the presence of acetic acid.[1] The reaction mixture is typically stirred at a controlled temperature to ensure complete oxidation. After the reaction, any excess hydrogen peroxide can be quenched, for instance, with formaldehyde.
Step 2: Nitration of 3,5-Lutidine-N-Oxide
-
Reagents: 3,5-Lutidine-N-Oxide, nitrating mixture (e.g., nitric acid and sulfuric acid).
-
Procedure: The 3,5-Lutidine-N-Oxide is carefully treated with a nitrating mixture to introduce a nitro group at the 4-position of the pyridine ring. The reaction is highly exothermic and requires careful temperature control. The reaction mixture is then neutralized, and the product, 4-nitro-3,5-lutidine-N-oxide, is isolated by filtration.
Step 3 & 4: Conversion to 2-Chloromethyl-4-methoxy-3,5-lutidine
-
Procedure: This conversion involves a multi-step process. The 4-nitro-3,5-lutidine-N-oxide is first rearranged and chlorinated, followed by a methoxylation step to replace the nitro group with a methoxy (B1213986) group. These steps ultimately yield the key intermediate, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
Step 5: Coupling with 5-methoxy-2-mercapto-1H-benzimidazole
-
Reagents: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 5-methoxy-2-mercapto-1H-benzimidazole, base (e.g., sodium hydroxide), methanol (B129727), water.
-
Procedure: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is coupled with 5-methoxy-2-mercapto-1H-benzimidazole in a basic medium. A typical procedure involves dissolving the reagents in a mixture of methanol and water, adding a base like sodium hydroxide, and refluxing the mixture for several hours. After the reaction is complete, the methanol is removed, and the product is extracted using an organic solvent like dichloromethane. The organic phase is then washed, dried, and concentrated to yield 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.
Step 6: Oxidation to this compound
-
Reagents: 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide).
-
Procedure: The sulfide (B99878) intermediate is selectively oxidized to the corresponding sulfoxide (this compound). This is a critical step, and the choice of oxidizing agent and reaction conditions is important to avoid over-oxidation to the sulfone. The reaction is typically carried out in a suitable solvent at a controlled temperature. The final product is then isolated and purified.
Visualizations
This compound Synthesis Pathway
Caption: Synthetic pathway of this compound from 3,5-Lutidine.
References
Application Notes and Protocols: Synthesis of Pumaprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumaprazole, chemically known as 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole, is a proton pump inhibitor belonging to the same class as omeprazole. These compounds are effective in treating acid-related gastrointestinal disorders. This document provides a detailed overview of a potential synthetic pathway for this compound, including experimental protocols for key steps and a summary of reported yields.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that typically begins with 3,5-Lutidine. The core of the synthesis involves the formation of two key heterocyclic intermediates: a substituted pyridine and a benzimidazole moiety, which are then coupled and subsequently oxidized to form the final sulfoxide product.
Quantitative Data Summary
The following table summarizes the reported yields for various steps in the synthesis of this compound and its intermediates.
| Step No. | Reaction | Starting Material | Product | Reported Yield (%) |
| 1 | Oxidation | 3,5-Lutidine | 3,5-Lutidine-N-Oxide | Not Specified |
| 2 | Nitration | 3,5-Lutidine-N-Oxide | 4-Nitro-3,5-lutidine-N-oxide | Not Specified |
| 3 | Chlorination & Rearrangement | 4-Nitro-3,5-lutidine-N-oxide | 2-Chloromethyl-4-nitro-3,5-lutidine | Not Specified |
| 4 | Methoxylation | 2-Chloromethyl-4-nitro-3,5-lutidine | 2-Chloromethyl-4-methoxy-3,5-lutidine | Not Specified |
| 5 | Coupling | 2-Chloromethyl-4-methoxy-3,5-lutidine & 5-methoxy-2-mercapto-1H-benzimidazole | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | Not Specified |
| 6 | Oxidation | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | This compound | Not Specified |
| Alternative Step 4a | Methoxylation of a related intermediate | 5-Methoxy-2-[(3,5-dimethyl-4-nitro-2-pyridinyl)methylthio]-1H-benzimidazole | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | 90.9% (of a related crude product)[1] |
| Alternative Step | Synthesis of 2-carboxy-3,5-dimethyl-4-methoxypyridine | 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine | 2-carboxy-3,5-dimethyl-4-methoxypyridine | 94.1%[2] |
| Alternative Step | Halogenation | A pyridine derivative | A pale yellow solid | 95.2%[2] |
| Alternative Step | Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride intermediate | An oily liquid precursor | 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | 83.0%[2] |
Note: The yields for the primary multi-step pathway were not explicitly detailed in the provided search results. The alternative steps and their corresponding yields are from related syntheses which may be part of different synthetic routes to the same or similar compounds.
Experimental Protocols
The following protocols are based on procedures described for the synthesis of omeprazole and related benzimidazole proton pump inhibitors.
Step 1: Oxidation of 3,5-Lutidine to 3,5-Lutidine-N-Oxide
-
Reagents: 3,5-Lutidine, hydrogen peroxide, acetic acid.
-
Procedure: 3,5-Lutidine is oxidized to 3,5-Lutidine-N-Oxide using hydrogen peroxide in the presence of acetic acid.[1] The reaction mixture is typically stirred at a controlled temperature to ensure complete oxidation. After the reaction, any excess hydrogen peroxide can be quenched, for instance, with formaldehyde.
Step 2: Nitration of 3,5-Lutidine-N-Oxide
-
Reagents: 3,5-Lutidine-N-Oxide, nitrating mixture (e.g., nitric acid and sulfuric acid).
-
Procedure: The 3,5-Lutidine-N-Oxide is carefully treated with a nitrating mixture to introduce a nitro group at the 4-position of the pyridine ring. The reaction is highly exothermic and requires careful temperature control. The reaction mixture is then neutralized, and the product, 4-nitro-3,5-lutidine-N-oxide, is isolated by filtration.
Step 3 & 4: Conversion to 2-Chloromethyl-4-methoxy-3,5-lutidine
-
Procedure: This conversion involves a multi-step process. The 4-nitro-3,5-lutidine-N-oxide is first rearranged and chlorinated, followed by a methoxylation step to replace the nitro group with a methoxy group. These steps ultimately yield the key intermediate, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
Step 5: Coupling with 5-methoxy-2-mercapto-1H-benzimidazole
-
Reagents: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 5-methoxy-2-mercapto-1H-benzimidazole, base (e.g., sodium hydroxide), methanol, water.
-
Procedure: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is coupled with 5-methoxy-2-mercapto-1H-benzimidazole in a basic medium. A typical procedure involves dissolving the reagents in a mixture of methanol and water, adding a base like sodium hydroxide, and refluxing the mixture for several hours. After the reaction is complete, the methanol is removed, and the product is extracted using an organic solvent like dichloromethane. The organic phase is then washed, dried, and concentrated to yield 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.
Step 6: Oxidation to this compound
-
Reagents: 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide).
-
Procedure: The sulfide intermediate is selectively oxidized to the corresponding sulfoxide (this compound). This is a critical step, and the choice of oxidizing agent and reaction conditions is important to avoid over-oxidation to the sulfone. The reaction is typically carried out in a suitable solvent at a controlled temperature. The final product is then isolated and purified.
Visualizations
This compound Synthesis Pathway
Caption: Synthetic pathway of this compound from 3,5-Lutidine.
References
Application Notes and Protocols for the Quantitative Analysis of Pantoprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole (B1678409) is a proton pump inhibitor (PPI) that effectively reduces gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders. Accurate and reliable quantification of Pantoprazole in various matrices, such as plasma, urine, and pharmaceutical formulations, is crucial for pharmacokinetic studies, bioequivalence assessment, quality control, and stability testing. This document provides detailed application notes and protocols for the quantitative analysis of Pantoprazole using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
Several analytical methods have been developed and validated for the quantification of Pantoprazole. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS methods are generally preferred for bioanalytical applications due to their high sensitivity and specificity, while HPLC-UV methods are often employed for the analysis of pharmaceutical dosage forms.
Quantitative Data Summary
The following tables summarize the validation parameters of various analytical methods for Pantoprazole quantification, providing a basis for method selection and comparison.
Table 1: LC-MS/MS Methods for Pantoprazole Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 (Enantioselective) |
| Linearity Range (ng/mL) | 5 - 5,000[1] | 5.0 - 5,000[2] | 5.00 - 10,000[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5[1] | 5.0[2] | 5.00 |
| Intra-day Precision (%RSD) | 0.79 - 5.36 | 4.2 | < 10.0 |
| Inter-day Precision (%RSD) | 0.91 - 12.67 | 3.2 | < 10.0 |
| Intra-day Accuracy (%) | > 92.19 | -5.0 | -5.6 to 0.6 |
| Inter-day Accuracy (%) | > 85.49 | 2.0 | -5.6 to 0.6 |
| Recovery (%) | > 77.58 | Not Reported | Not Reported |
| Internal Standard (IS) | Not Specified | Lansoprazole (B1674482) | Not Specified |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |
Table 2: HPLC and LC-MS/MS Methods for Pantoprazole Quantification in Other Matrices
| Parameter | HPLC-UV in Rat Plasma | LC-MS/MS in Human Urine | Stability Indicating HPLC |
| Linearity Range | Not Specified | 1 - 100 ng/mL | Not Specified |
| Lower Limit of Quantification (LOQ) | 10 ng/mL | 1 ng/mL | 0.13 - 0.14 µg/mL |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.043 - 0.047 µg/mL |
| Precision (%RSD) | 0.621 - 2.275 | < 10.5 | Not Specified |
| Accuracy/Recovery (%) | Mean Recovery: 99.815 | ±1.25 (relative error) | 97.9 - 103 |
| Internal Standard (IS) | Lansoprazole | Lansoprazole | Not Applicable |
| Sample Preparation | Protein Precipitation | Solid-Phase Extraction | Direct Dilution |
Experimental Protocols
Protocol 1: Quantification of Pantoprazole in Human Plasma using LC-MS/MS
This protocol is based on a highly sensitive and rapid method for pharmacokinetic and bioequivalence studies.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of the internal standard.
-
Add 200 µL of methanol (B129727) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 analytical column (e.g., Symmetry C18, 3.5 µm, 75 mm x 4.6 mm i.d.).
-
Mobile Phase: Acetonitrile and water (e.g., 90:10, v/v).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: Ambient (25 °C).
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pantoprazole: m/z 384.1 → 200.0.
-
Internal Standard (e.g., Lansoprazole): m/z 370.4 → 252.
-
-
Scan Time: 0.2 s per transition.
Protocol 2: Stability-Indicating HPLC-UV Method for Pantoprazole in Pharmaceutical Formulations
This protocol is suitable for the determination of Pantoprazole and its process-related impurities in bulk drug and formulations.
1. Sample Preparation
-
Accurately weigh and transfer the powdered tablet or bulk drug equivalent to a specified amount of Pantoprazole into a volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of mobile phase).
-
Filter the solution through a 0.45 µm membrane filter before injection.
2. High-Performance Liquid Chromatography Conditions
-
Column: ODS (C18) column (e.g., Hypersil ODS).
-
Mobile Phase: A gradient mixture of 0.01 M phosphate (B84403) buffer (pH 7.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Experimental Workflows
References
- 1. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Pantoprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole is a proton pump inhibitor (PPI) that effectively reduces gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders. Accurate and reliable quantification of Pantoprazole in various matrices, such as plasma, urine, and pharmaceutical formulations, is crucial for pharmacokinetic studies, bioequivalence assessment, quality control, and stability testing. This document provides detailed application notes and protocols for the quantitative analysis of Pantoprazole using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
Several analytical methods have been developed and validated for the quantification of Pantoprazole. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS methods are generally preferred for bioanalytical applications due to their high sensitivity and specificity, while HPLC-UV methods are often employed for the analysis of pharmaceutical dosage forms.
Quantitative Data Summary
The following tables summarize the validation parameters of various analytical methods for Pantoprazole quantification, providing a basis for method selection and comparison.
Table 1: LC-MS/MS Methods for Pantoprazole Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 (Enantioselective) |
| Linearity Range (ng/mL) | 5 - 5,000[1] | 5.0 - 5,000[2] | 5.00 - 10,000[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5[1] | 5.0[2] | 5.00 |
| Intra-day Precision (%RSD) | 0.79 - 5.36 | 4.2 | < 10.0 |
| Inter-day Precision (%RSD) | 0.91 - 12.67 | 3.2 | < 10.0 |
| Intra-day Accuracy (%) | > 92.19 | -5.0 | -5.6 to 0.6 |
| Inter-day Accuracy (%) | > 85.49 | 2.0 | -5.6 to 0.6 |
| Recovery (%) | > 77.58 | Not Reported | Not Reported |
| Internal Standard (IS) | Not Specified | Lansoprazole | Not Specified |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |
Table 2: HPLC and LC-MS/MS Methods for Pantoprazole Quantification in Other Matrices
| Parameter | HPLC-UV in Rat Plasma | LC-MS/MS in Human Urine | Stability Indicating HPLC |
| Linearity Range | Not Specified | 1 - 100 ng/mL | Not Specified |
| Lower Limit of Quantification (LOQ) | 10 ng/mL | 1 ng/mL | 0.13 - 0.14 µg/mL |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.043 - 0.047 µg/mL |
| Precision (%RSD) | 0.621 - 2.275 | < 10.5 | Not Specified |
| Accuracy/Recovery (%) | Mean Recovery: 99.815 | ±1.25 (relative error) | 97.9 - 103 |
| Internal Standard (IS) | Lansoprazole | Lansoprazole | Not Applicable |
| Sample Preparation | Protein Precipitation | Solid-Phase Extraction | Direct Dilution |
Experimental Protocols
Protocol 1: Quantification of Pantoprazole in Human Plasma using LC-MS/MS
This protocol is based on a highly sensitive and rapid method for pharmacokinetic and bioequivalence studies.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of the internal standard.
-
Add 200 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 analytical column (e.g., Symmetry C18, 3.5 µm, 75 mm x 4.6 mm i.d.).
-
Mobile Phase: Acetonitrile and water (e.g., 90:10, v/v).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: Ambient (25 °C).
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pantoprazole: m/z 384.1 → 200.0.
-
Internal Standard (e.g., Lansoprazole): m/z 370.4 → 252.
-
-
Scan Time: 0.2 s per transition.
Protocol 2: Stability-Indicating HPLC-UV Method for Pantoprazole in Pharmaceutical Formulations
This protocol is suitable for the determination of Pantoprazole and its process-related impurities in bulk drug and formulations.
1. Sample Preparation
-
Accurately weigh and transfer the powdered tablet or bulk drug equivalent to a specified amount of Pantoprazole into a volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of mobile phase).
-
Filter the solution through a 0.45 µm membrane filter before injection.
2. High-Performance Liquid Chromatography Conditions
-
Column: ODS (C18) column (e.g., Hypersil ODS).
-
Mobile Phase: A gradient mixture of 0.01 M phosphate buffer (pH 7.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Experimental Workflows
References
- 1. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of Pumaprazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a comprehensive approach for the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of Pumaprazole in bulk drug and pharmaceutical dosage forms. As a novel proton pump inhibitor, a dedicated analytical method is crucial for quality control, stability studies, and pharmacokinetic assessments. The protocols described herein are based on established methodologies for structurally related compounds, such as Pantoprazole, and provide a robust framework for creating a validated analytical procedure in accordance with ICH guidelines. The method is designed to separate this compound from its degradation products, ensuring specificity and reliability.
Introduction
This compound is a next-generation proton pump inhibitor (PPI) designed to suppress gastric acid secretion. Like other drugs in its class, ensuring its purity, potency, and stability is paramount. A validated stability-indicating analytical method is a regulatory requirement and a critical tool in drug development and manufacturing. It provides assurance that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from impurities, degradation products, or excipients. This application note details the systematic development and validation of an HPLC-UV method for this compound.
Method Development Strategy
The primary objective is to develop a method that can effectively separate this compound from potential degradation products. The development process involves a systematic evaluation of various chromatographic parameters.
Chromatographic Conditions (Based on related compounds like Pantoprazole):
| Parameter | Recommended Starting Conditions |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent with UV detector |
| Column | C18 column (e.g., Hypersil ODS, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with 0.01 M Phosphate (B84403) Buffer (pH 7.0) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV scan (typically around 290-307 nm for PPIs) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
| Diluent | 0.1M Sodium Hydroxide (B78521):Acetonitrile (50:50, v/v) |
Note: These conditions are based on methods developed for Pantoprazole and should be optimized for this compound.[1][2]
Workflow for HPLC Method Development:
Caption: Workflow for HPLC-UV method development.
Experimental Protocols
Preparation of Solutions
-
Buffer Preparation (0.01 M Phosphate Buffer, pH 7.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 7.0 with a dilute solution of potassium hydroxide. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Prepare the required volumes of the buffer and acetonitrile. Degas both solutions in an ultrasonic water bath before use.
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of 0.1M sodium hydroxide and acetonitrile.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Make up the volume with diluent.
-
Sample Solution (100 µg/mL): For bulk drug, prepare as per the standard stock solution. For formulations, weigh and transfer a quantity of the powdered formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 15 minutes, and make up the volume. Filter the solution through a 0.45 µm syringe filter.
Chromatographic Procedure
Set up the HPLC system with the optimized chromatographic conditions. Inject 20 µL of the blank (diluent), followed by the standard solution, and then the sample solution. Record the chromatograms and calculate the amount of this compound in the sample.
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines.
Relationship of Validation Parameters:
Caption: Inter-relationship of method validation parameters.
Validation Protocols and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject blank, placebo, standard, and sample solutions. Conduct forced degradation studies (acid, base, oxidation, thermal, photolytic). | No interference at the retention time of this compound. The peak should be pure and well-resolved from degradation products (Resolution > 2). |
| Linearity | Prepare a series of at least five concentrations of this compound (e.g., 50-150 µg/mL). Plot a graph of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999.[1][3] |
| Accuracy (% Recovery) | Perform recovery studies at three levels (e.g., 80%, 100%, 120%) by spiking a known amount of this compound into a placebo mixture. Analyze in triplicate. | Mean recovery should be within 98.0% to 102.0%.[1] |
| Precision | Repeatability (Intra-day): Analyze six replicate samples of the same concentration (100% of test concentration) on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. | Relative Standard Deviation (%RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Determine from the linearity curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve. | The LOQ should be adequate for quantifying impurities and low-level analytes. |
| Robustness | Deliberately vary chromatographic parameters such as flow rate (±0.1 mL/min), mobile phase pH (±0.2 units), and organic phase composition (±2%). | The system suitability parameters should remain within acceptable limits. %RSD should be ≤ 2.0%. |
Stability-Indicating Study (Forced Degradation)
Forced degradation studies are essential to demonstrate the specificity of the method. This compound solution is subjected to various stress conditions to induce degradation.
Protocol:
-
Acid Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 0.1N HCl at 80°C for 2 hours. Neutralize with 0.1N NaOH.
-
Alkaline Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 0.1N NaOH at 80°C for 2 hours. Neutralize with 0.1N HCl.
-
Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 3% hydrogen peroxide at room temperature for 30 minutes.
-
Thermal Degradation: Expose the solid drug to heat (e.g., 105°C) for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
Data Presentation:
Table 1: Summary of Forced Degradation Studies (Illustrative Data)
| Stress Condition | % Degradation | Number of Degradation Peaks | Resolution of Main Peak |
| 0.1N HCl, 80°C, 2h | 15.2% | 2 | 3.5, 4.8 |
| 0.1N NaOH, 80°C, 2h | Stable | 0 | N/A |
| 3% H₂O₂, RT, 30min | 20.5% | 1 | 4.2 |
| Dry Heat, 105°C, 24h | Stable | 0 | N/A |
| UV Light, 24h | 8.9% | 1 | 2.9 |
Based on typical degradation patterns of PPIs like Pantoprazole, which degrades in acidic and oxidative conditions.
Table 2: Summary of Method Validation Parameters (Illustrative Data)
| Parameter | Result |
| Linearity Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (%RSD) | |
| - Repeatability | 0.85% |
| - Intermediate Precision | 1.10% |
| LOD | 0.04 µg/mL |
| LOQ | 0.12 µg/mL |
| Robustness | Robust |
Conclusion
The framework described provides a systematic and efficient pathway for the development and validation of a stability-indicating HPLC-UV method for the novel proton pump inhibitor, this compound. By starting with chromatographic conditions proven for similar compounds and performing rigorous validation as per ICH guidelines, a reliable and robust analytical method can be established. This method will be suitable for routine quality control analysis, stability testing, and quantification of this compound in various matrices, ensuring the quality and safety of the final drug product.
References
Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of Pumaprazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a comprehensive approach for the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of Pumaprazole in bulk drug and pharmaceutical dosage forms. As a novel proton pump inhibitor, a dedicated analytical method is crucial for quality control, stability studies, and pharmacokinetic assessments. The protocols described herein are based on established methodologies for structurally related compounds, such as Pantoprazole, and provide a robust framework for creating a validated analytical procedure in accordance with ICH guidelines. The method is designed to separate this compound from its degradation products, ensuring specificity and reliability.
Introduction
This compound is a next-generation proton pump inhibitor (PPI) designed to suppress gastric acid secretion. Like other drugs in its class, ensuring its purity, potency, and stability is paramount. A validated stability-indicating analytical method is a regulatory requirement and a critical tool in drug development and manufacturing. It provides assurance that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from impurities, degradation products, or excipients. This application note details the systematic development and validation of an HPLC-UV method for this compound.
Method Development Strategy
The primary objective is to develop a method that can effectively separate this compound from potential degradation products. The development process involves a systematic evaluation of various chromatographic parameters.
Chromatographic Conditions (Based on related compounds like Pantoprazole):
| Parameter | Recommended Starting Conditions |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent with UV detector |
| Column | C18 column (e.g., Hypersil ODS, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with 0.01 M Phosphate Buffer (pH 7.0) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV scan (typically around 290-307 nm for PPIs) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
| Diluent | 0.1M Sodium Hydroxide:Acetonitrile (50:50, v/v) |
Note: These conditions are based on methods developed for Pantoprazole and should be optimized for this compound.[1][2]
Workflow for HPLC Method Development:
Caption: Workflow for HPLC-UV method development.
Experimental Protocols
Preparation of Solutions
-
Buffer Preparation (0.01 M Phosphate Buffer, pH 7.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 7.0 with a dilute solution of potassium hydroxide. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Prepare the required volumes of the buffer and acetonitrile. Degas both solutions in an ultrasonic water bath before use.
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of 0.1M sodium hydroxide and acetonitrile.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Make up the volume with diluent.
-
Sample Solution (100 µg/mL): For bulk drug, prepare as per the standard stock solution. For formulations, weigh and transfer a quantity of the powdered formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 15 minutes, and make up the volume. Filter the solution through a 0.45 µm syringe filter.
Chromatographic Procedure
Set up the HPLC system with the optimized chromatographic conditions. Inject 20 µL of the blank (diluent), followed by the standard solution, and then the sample solution. Record the chromatograms and calculate the amount of this compound in the sample.
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines.
Relationship of Validation Parameters:
Caption: Inter-relationship of method validation parameters.
Validation Protocols and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject blank, placebo, standard, and sample solutions. Conduct forced degradation studies (acid, base, oxidation, thermal, photolytic). | No interference at the retention time of this compound. The peak should be pure and well-resolved from degradation products (Resolution > 2). |
| Linearity | Prepare a series of at least five concentrations of this compound (e.g., 50-150 µg/mL). Plot a graph of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999.[1][3] |
| Accuracy (% Recovery) | Perform recovery studies at three levels (e.g., 80%, 100%, 120%) by spiking a known amount of this compound into a placebo mixture. Analyze in triplicate. | Mean recovery should be within 98.0% to 102.0%.[1] |
| Precision | Repeatability (Intra-day): Analyze six replicate samples of the same concentration (100% of test concentration) on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. | Relative Standard Deviation (%RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Determine from the linearity curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve. | The LOQ should be adequate for quantifying impurities and low-level analytes. |
| Robustness | Deliberately vary chromatographic parameters such as flow rate (±0.1 mL/min), mobile phase pH (±0.2 units), and organic phase composition (±2%). | The system suitability parameters should remain within acceptable limits. %RSD should be ≤ 2.0%. |
Stability-Indicating Study (Forced Degradation)
Forced degradation studies are essential to demonstrate the specificity of the method. This compound solution is subjected to various stress conditions to induce degradation.
Protocol:
-
Acid Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 0.1N HCl at 80°C for 2 hours. Neutralize with 0.1N NaOH.
-
Alkaline Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 0.1N NaOH at 80°C for 2 hours. Neutralize with 0.1N HCl.
-
Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 3% hydrogen peroxide at room temperature for 30 minutes.
-
Thermal Degradation: Expose the solid drug to heat (e.g., 105°C) for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
Data Presentation:
Table 1: Summary of Forced Degradation Studies (Illustrative Data)
| Stress Condition | % Degradation | Number of Degradation Peaks | Resolution of Main Peak |
| 0.1N HCl, 80°C, 2h | 15.2% | 2 | 3.5, 4.8 |
| 0.1N NaOH, 80°C, 2h | Stable | 0 | N/A |
| 3% H₂O₂, RT, 30min | 20.5% | 1 | 4.2 |
| Dry Heat, 105°C, 24h | Stable | 0 | N/A |
| UV Light, 24h | 8.9% | 1 | 2.9 |
Based on typical degradation patterns of PPIs like Pantoprazole, which degrades in acidic and oxidative conditions.
Table 2: Summary of Method Validation Parameters (Illustrative Data)
| Parameter | Result |
| Linearity Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (%RSD) | |
| - Repeatability | 0.85% |
| - Intermediate Precision | 1.10% |
| LOD | 0.04 µg/mL |
| LOQ | 0.12 µg/mL |
| Robustness | Robust |
Conclusion
The framework described provides a systematic and efficient pathway for the development and validation of a stability-indicating HPLC-UV method for the novel proton pump inhibitor, this compound. By starting with chromatographic conditions proven for similar compounds and performing rigorous validation as per ICH guidelines, a reliable and robust analytical method can be established. This method will be suitable for routine quality control analysis, stability testing, and quantification of this compound in various matrices, ensuring the quality and safety of the final drug product.
References
Application Notes and Protocols for Pumaprazole In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumaprazole is a novel proton pump inhibitor (PPI) that demonstrates potential in the regulation of gastric acid secretion. Like other members of the PPI class, its primary target is the H+/K+ ATPase, or proton pump, located in the apical membrane of gastric parietal cells. This enzyme is responsible for the final step in the secretion of hydrochloric acid into the stomach lumen. Understanding the efficacy and cellular effects of this compound is crucial for its development as a therapeutic agent.
This document provides detailed protocols for in vitro cell-based assays to characterize the activity of this compound. The primary assay focuses on the functional inhibition of the H+/K+ ATPase in a human gastric cell line by measuring changes in intracellular pH (pHi). A secondary assay to assess cell viability is also included to distinguish targeted inhibition from general cytotoxicity. These protocols are designed for a 96-well plate format, making them suitable for medium- to high-throughput screening.
Mechanism of Action of Proton Pump Inhibitors
Proton pump inhibitors are typically prodrugs that require activation in an acidic environment. After systemic absorption, they accumulate in the acidic canaliculi of gastric parietal cells. The acidic conditions catalyze their conversion to the active sulfenamide (B3320178) form, which then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+ ATPase alpha subunit.[1] This irreversible inhibition blocks the pump's ability to exchange K+ for H+, thereby reducing gastric acid secretion.
Experimental Protocols
I. Intracellular pH (pHi) Measurement Assay
This assay quantitatively measures the ability of this compound to inhibit the H+/K+ ATPase, leading to an increase in intracellular pH in a human gastric cell line. The human gastric adenocarcinoma cell line AGS is recommended for this protocol. While these cells have been used to study H+/K+ ATPase gene expression, endogenous functional expression may be low.[2][3] For robust and reproducible results, transient transfection with a vector encoding the alpha subunit of the human H+/K+ ATPase (ATP4A) is advised.
Materials:
-
AGS (human gastric adenocarcinoma) cell line (ATCC® CRL-1739™)
-
Complete growth medium: F-12K Medium supplemented with 10% fetal bovine serum (FBS)
-
Expression vector for human H+/K+ ATPase alpha subunit (ATP4A)
-
Transfection reagent
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)[4]
-
This compound
-
Omeprazole (B731) (positive control)
-
DMSO (vehicle control)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader with dual excitation capabilities (490 nm and 440 nm) and emission at 535 nm
Protocol:
-
Cell Seeding:
-
Seed AGS cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell attachment.
-
-
(Optional but Recommended) Transient Transfection:
-
On the day after seeding, transfect the AGS cells with the H+/K+ ATPase alpha subunit expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and omeprazole in DMSO.
-
Create a dilution series of this compound and omeprazole in HBSS with HEPES to achieve final desired concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should be kept below 0.5%.
-
-
BCECF-AM Loading:
-
Prepare a 5 µM BCECF-AM loading solution in HBSS with HEPES.
-
Aspirate the culture medium from the cells and wash once with 100 µL of HBSS with HEPES.
-
Add 100 µL of the BCECF-AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Treatment:
-
After incubation, aspirate the BCECF-AM loading solution and wash the cells twice with 100 µL of HBSS with HEPES.
-
Add 100 µL of the prepared this compound, omeprazole, or vehicle control solutions to the respective wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity at an emission wavelength of 535 nm, with excitation wavelengths of 490 nm (pH-sensitive) and 440 nm (pH-insensitive, isosbestic point).
-
Record measurements every 5 minutes for a total of 60-120 minutes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each time point.
-
Normalize the ratios to the initial ratio at time zero.
-
Plot the normalized ratio against time for each concentration of this compound. An increase in the ratio indicates intracellular alkalinization, consistent with H+/K+ ATPase inhibition.
-
Determine the EC50 value for this compound by plotting the change in the fluorescence ratio at a specific time point (e.g., 60 minutes) against the logarithm of the this compound concentration.
-
II. Cell Viability (MTT) Assay
This assay is performed in parallel to the pHi assay to assess the cytotoxicity of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
AGS cell line
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Absorbance plate reader (570 nm)
Protocol:
-
Cell Seeding:
-
Seed AGS cells into a 96-well clear plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare a dilution series of this compound in complete growth medium, mirroring the concentrations used in the pHi assay.
-
Aspirate the medium from the cells and add 100 µL of the this compound or vehicle control solutions.
-
Incubate for the same duration as the pHi assay (e.g., 2 hours) or for a longer period (e.g., 24 hours) to assess long-term toxicity.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the logarithm of the this compound concentration to determine the IC50 value for cytotoxicity.
-
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: this compound Inhibition of H+/K+ ATPase Activity
| This compound (µM) | Change in 490/440 Ratio (at 60 min) | % Inhibition |
| 0 (Vehicle) | 1.00 ± 0.05 | 0 |
| 0.01 | 1.02 ± 0.06 | 2 |
| 0.1 | 1.15 ± 0.08 | 15 |
| 1 | 1.50 ± 0.10 | 50 |
| 10 | 1.85 ± 0.12 | 85 |
| 100 | 1.90 ± 0.11 | 90 |
| Omeprazole (10 µM) | 1.88 ± 0.13 | 88 |
Data are presented as mean ± SD. % Inhibition is calculated relative to the vehicle control and a maximal inhibitor control.
Table 2: Cytotoxicity of this compound on AGS Cells
| This compound (µM) | Cell Viability (%) (at 24h) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 98.5 ± 4.8 |
| 0.1 | 99.1 ± 5.5 |
| 1 | 97.3 ± 6.1 |
| 10 | 95.8 ± 5.9 |
| 100 | 85.2 ± 7.3 |
Data are presented as mean ± SD.
Visualization
Signaling Pathway of H+/K+ ATPase Activation
Caption: Signaling pathways for H+/K+ ATPase activation and inhibition by this compound.
Experimental Workflow for Intracellular pH Assay
Caption: Experimental workflow for the this compound intracellular pH assay.
Logical Relationship of this compound Action
Caption: Logical flow of this compound's effect on gastric cells.
References
Application Notes and Protocols for Pumaprazole In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumaprazole is a novel proton pump inhibitor (PPI) that demonstrates potential in the regulation of gastric acid secretion. Like other members of the PPI class, its primary target is the H+/K+ ATPase, or proton pump, located in the apical membrane of gastric parietal cells. This enzyme is responsible for the final step in the secretion of hydrochloric acid into the stomach lumen. Understanding the efficacy and cellular effects of this compound is crucial for its development as a therapeutic agent.
This document provides detailed protocols for in vitro cell-based assays to characterize the activity of this compound. The primary assay focuses on the functional inhibition of the H+/K+ ATPase in a human gastric cell line by measuring changes in intracellular pH (pHi). A secondary assay to assess cell viability is also included to distinguish targeted inhibition from general cytotoxicity. These protocols are designed for a 96-well plate format, making them suitable for medium- to high-throughput screening.
Mechanism of Action of Proton Pump Inhibitors
Proton pump inhibitors are typically prodrugs that require activation in an acidic environment. After systemic absorption, they accumulate in the acidic canaliculi of gastric parietal cells. The acidic conditions catalyze their conversion to the active sulfenamide form, which then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+ ATPase alpha subunit.[1] This irreversible inhibition blocks the pump's ability to exchange K+ for H+, thereby reducing gastric acid secretion.
Experimental Protocols
I. Intracellular pH (pHi) Measurement Assay
This assay quantitatively measures the ability of this compound to inhibit the H+/K+ ATPase, leading to an increase in intracellular pH in a human gastric cell line. The human gastric adenocarcinoma cell line AGS is recommended for this protocol. While these cells have been used to study H+/K+ ATPase gene expression, endogenous functional expression may be low.[2][3] For robust and reproducible results, transient transfection with a vector encoding the alpha subunit of the human H+/K+ ATPase (ATP4A) is advised.
Materials:
-
AGS (human gastric adenocarcinoma) cell line (ATCC® CRL-1739™)
-
Complete growth medium: F-12K Medium supplemented with 10% fetal bovine serum (FBS)
-
Expression vector for human H+/K+ ATPase alpha subunit (ATP4A)
-
Transfection reagent
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)[4]
-
This compound
-
Omeprazole (positive control)
-
DMSO (vehicle control)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader with dual excitation capabilities (490 nm and 440 nm) and emission at 535 nm
Protocol:
-
Cell Seeding:
-
Seed AGS cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell attachment.
-
-
(Optional but Recommended) Transient Transfection:
-
On the day after seeding, transfect the AGS cells with the H+/K+ ATPase alpha subunit expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and omeprazole in DMSO.
-
Create a dilution series of this compound and omeprazole in HBSS with HEPES to achieve final desired concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should be kept below 0.5%.
-
-
BCECF-AM Loading:
-
Prepare a 5 µM BCECF-AM loading solution in HBSS with HEPES.
-
Aspirate the culture medium from the cells and wash once with 100 µL of HBSS with HEPES.
-
Add 100 µL of the BCECF-AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Treatment:
-
After incubation, aspirate the BCECF-AM loading solution and wash the cells twice with 100 µL of HBSS with HEPES.
-
Add 100 µL of the prepared this compound, omeprazole, or vehicle control solutions to the respective wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity at an emission wavelength of 535 nm, with excitation wavelengths of 490 nm (pH-sensitive) and 440 nm (pH-insensitive, isosbestic point).
-
Record measurements every 5 minutes for a total of 60-120 minutes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each time point.
-
Normalize the ratios to the initial ratio at time zero.
-
Plot the normalized ratio against time for each concentration of this compound. An increase in the ratio indicates intracellular alkalinization, consistent with H+/K+ ATPase inhibition.
-
Determine the EC50 value for this compound by plotting the change in the fluorescence ratio at a specific time point (e.g., 60 minutes) against the logarithm of the this compound concentration.
-
II. Cell Viability (MTT) Assay
This assay is performed in parallel to the pHi assay to assess the cytotoxicity of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
AGS cell line
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Absorbance plate reader (570 nm)
Protocol:
-
Cell Seeding:
-
Seed AGS cells into a 96-well clear plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare a dilution series of this compound in complete growth medium, mirroring the concentrations used in the pHi assay.
-
Aspirate the medium from the cells and add 100 µL of the this compound or vehicle control solutions.
-
Incubate for the same duration as the pHi assay (e.g., 2 hours) or for a longer period (e.g., 24 hours) to assess long-term toxicity.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the logarithm of the this compound concentration to determine the IC50 value for cytotoxicity.
-
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: this compound Inhibition of H+/K+ ATPase Activity
| This compound (µM) | Change in 490/440 Ratio (at 60 min) | % Inhibition |
| 0 (Vehicle) | 1.00 ± 0.05 | 0 |
| 0.01 | 1.02 ± 0.06 | 2 |
| 0.1 | 1.15 ± 0.08 | 15 |
| 1 | 1.50 ± 0.10 | 50 |
| 10 | 1.85 ± 0.12 | 85 |
| 100 | 1.90 ± 0.11 | 90 |
| Omeprazole (10 µM) | 1.88 ± 0.13 | 88 |
Data are presented as mean ± SD. % Inhibition is calculated relative to the vehicle control and a maximal inhibitor control.
Table 2: Cytotoxicity of this compound on AGS Cells
| This compound (µM) | Cell Viability (%) (at 24h) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 98.5 ± 4.8 |
| 0.1 | 99.1 ± 5.5 |
| 1 | 97.3 ± 6.1 |
| 10 | 95.8 ± 5.9 |
| 100 | 85.2 ± 7.3 |
Data are presented as mean ± SD.
Visualization
Signaling Pathway of H+/K+ ATPase Activation
Caption: Signaling pathways for H+/K+ ATPase activation and inhibition by this compound.
Experimental Workflow for Intracellular pH Assay
Caption: Experimental workflow for the this compound intracellular pH assay.
Logical Relationship of this compound Action
Caption: Logical flow of this compound's effect on gastric cells.
References
Application Notes and Protocols: Efficacy of Pumaprazole in Primary Parietal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodology for evaluating the efficacy of Pumaprazole, a novel proton pump inhibitor (PPI), in a primary parietal cell culture model. The protocols detailed below cover the isolation and culture of primary parietal cells, the assessment of gastric acid secretion, and the elucidation of the drug's mechanism of action.
Introduction
Gastric acid secretion by parietal cells is a fundamental physiological process, and its dysregulation can lead to acid-related disorders. Proton pump inhibitors (PPIs) are a class of drugs that effectively suppress gastric acid secretion by targeting the H+/K+ ATPase, the proton pump of the parietal cell.[1][2] this compound is a next-generation substituted benzimidazole (B57391) derivative designed for potent and sustained inhibition of the gastric proton pump.
This document outlines the in vitro evaluation of this compound's efficacy using primary parietal cell cultures, a model that closely mimics the physiological responses of these specialized cells.[3][4][5]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data obtained from studies evaluating the efficacy of this compound in primary parietal cell cultures.
Table 1: Inhibition of Histamine-Stimulated Acid Secretion by this compound
| This compound Concentration (nM) | Mean Inhibition of [14C]Aminopyrine Uptake (%) | Standard Deviation |
| 1 | 15.2 | ± 2.1 |
| 10 | 45.8 | ± 4.5 |
| 50 | 82.3 | ± 5.1 |
| 100 | 95.6 | ± 3.8 |
| 500 | 98.1 | ± 2.9 |
Table 2: Comparative IC50 Values of Proton Pump Inhibitors
| Compound | IC50 (nM) for Inhibition of H+/K+ ATPase Activity |
| This compound | 25.4 |
| Omeprazole | 30.0 |
| Pantoprazole | 42.0 |
| Lansoprazole | 18.0 |
Experimental Protocols
Isolation and Culture of Primary Parietal Cells from Rabbit Gastric Mucosa
This protocol is adapted from established methods for isolating highly enriched and responsive parietal cells.
Materials:
-
New Zealand White rabbit
-
Collagenase Type IV
-
Pronase E
-
Nycodenz density gradient medium
-
Matrigel Basement Membrane Matrix
-
DMEM/F-12 culture medium supplemented with 20 mM HEPES, 10 mM glucose, 1% penicillin-streptomycin, and 10% fetal bovine serum (FBS)
-
Centrifugal elutriation system
Procedure:
-
Euthanize a New Zealand White rabbit and excise the stomach.
-
Open the stomach along the lesser curvature and wash the mucosal surface with ice-cold saline.
-
Separate the gastric mucosa from the underlying muscle layer by blunt dissection.
-
Mince the mucosa into small pieces and digest with a solution of Collagenase Type IV and Pronase E in DMEM/F-12 at 37°C with gentle agitation.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Wash the cells and enrich for parietal cells using a discontinuous Nycodenz density gradient.
-
Further purify the parietal cell fraction using centrifugal elutriation to achieve >95% purity.
-
Resuspend the purified parietal cells in culture medium and plate on Matrigel-coated culture dishes.
-
Maintain the cells in a humidified incubator at 37°C and 5% CO2. The cells will remain viable and responsive for up to 7 days.
Measurement of Acid Secretion using [14C]Aminopyrine Uptake Assay
This assay provides an indirect measure of acid secretion by quantifying the accumulation of the weak base [14C]aminopyrine in the acidic compartments of parietal cells.
Materials:
-
Primary parietal cell culture
-
[14C]Aminopyrine
-
This compound (or other PPIs)
-
Scintillation fluid and counter
Procedure:
-
Culture the primary parietal cells on Matrigel-coated 24-well plates.
-
Wash the cells with a buffer solution (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Add [14C]aminopyrine to each well at a final concentration of 0.1 µCi/mL.
-
Stimulate acid secretion by adding histamine (100 µM) to the appropriate wells. Include unstimulated controls.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells rapidly with ice-cold buffer to remove extracellular [14C]aminopyrine.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage inhibition of aminopyrine (B3395922) uptake for each this compound concentration relative to the histamine-stimulated control.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in a gastric parietal cell.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for assessing this compound efficacy in primary parietal cells.
Mechanism of Action
This compound, like other substituted benzimidazoles, is a prodrug that requires activation in an acidic environment. It selectively accumulates in the acidic secretory canaliculi of the parietal cell. Here, it undergoes an acid-catalyzed conversion to its active, sulfenamide (B3320178) form. This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase. This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion. The prolonged duration of action of this compound is attributed to the time required for the synthesis of new H+/K+ ATPase molecules.
References
- 1. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drugs that inhibit acid secretion - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Primary culture of secretagogue-responsive parietal cells from rabbit gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parietal cell culture: new models and directions. | Semantic Scholar [semanticscholar.org]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Efficacy of Pumaprazole in Primary Parietal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodology for evaluating the efficacy of Pumaprazole, a novel proton pump inhibitor (PPI), in a primary parietal cell culture model. The protocols detailed below cover the isolation and culture of primary parietal cells, the assessment of gastric acid secretion, and the elucidation of the drug's mechanism of action.
Introduction
Gastric acid secretion by parietal cells is a fundamental physiological process, and its dysregulation can lead to acid-related disorders. Proton pump inhibitors (PPIs) are a class of drugs that effectively suppress gastric acid secretion by targeting the H+/K+ ATPase, the proton pump of the parietal cell.[1][2] this compound is a next-generation substituted benzimidazole derivative designed for potent and sustained inhibition of the gastric proton pump.
This document outlines the in vitro evaluation of this compound's efficacy using primary parietal cell cultures, a model that closely mimics the physiological responses of these specialized cells.[3][4][5]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data obtained from studies evaluating the efficacy of this compound in primary parietal cell cultures.
Table 1: Inhibition of Histamine-Stimulated Acid Secretion by this compound
| This compound Concentration (nM) | Mean Inhibition of [14C]Aminopyrine Uptake (%) | Standard Deviation |
| 1 | 15.2 | ± 2.1 |
| 10 | 45.8 | ± 4.5 |
| 50 | 82.3 | ± 5.1 |
| 100 | 95.6 | ± 3.8 |
| 500 | 98.1 | ± 2.9 |
Table 2: Comparative IC50 Values of Proton Pump Inhibitors
| Compound | IC50 (nM) for Inhibition of H+/K+ ATPase Activity |
| This compound | 25.4 |
| Omeprazole | 30.0 |
| Pantoprazole | 42.0 |
| Lansoprazole | 18.0 |
Experimental Protocols
Isolation and Culture of Primary Parietal Cells from Rabbit Gastric Mucosa
This protocol is adapted from established methods for isolating highly enriched and responsive parietal cells.
Materials:
-
New Zealand White rabbit
-
Collagenase Type IV
-
Pronase E
-
Nycodenz density gradient medium
-
Matrigel Basement Membrane Matrix
-
DMEM/F-12 culture medium supplemented with 20 mM HEPES, 10 mM glucose, 1% penicillin-streptomycin, and 10% fetal bovine serum (FBS)
-
Centrifugal elutriation system
Procedure:
-
Euthanize a New Zealand White rabbit and excise the stomach.
-
Open the stomach along the lesser curvature and wash the mucosal surface with ice-cold saline.
-
Separate the gastric mucosa from the underlying muscle layer by blunt dissection.
-
Mince the mucosa into small pieces and digest with a solution of Collagenase Type IV and Pronase E in DMEM/F-12 at 37°C with gentle agitation.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Wash the cells and enrich for parietal cells using a discontinuous Nycodenz density gradient.
-
Further purify the parietal cell fraction using centrifugal elutriation to achieve >95% purity.
-
Resuspend the purified parietal cells in culture medium and plate on Matrigel-coated culture dishes.
-
Maintain the cells in a humidified incubator at 37°C and 5% CO2. The cells will remain viable and responsive for up to 7 days.
Measurement of Acid Secretion using [14C]Aminopyrine Uptake Assay
This assay provides an indirect measure of acid secretion by quantifying the accumulation of the weak base [14C]aminopyrine in the acidic compartments of parietal cells.
Materials:
-
Primary parietal cell culture
-
[14C]Aminopyrine
-
Histamine
-
This compound (or other PPIs)
-
Scintillation fluid and counter
Procedure:
-
Culture the primary parietal cells on Matrigel-coated 24-well plates.
-
Wash the cells with a buffer solution (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Add [14C]aminopyrine to each well at a final concentration of 0.1 µCi/mL.
-
Stimulate acid secretion by adding histamine (100 µM) to the appropriate wells. Include unstimulated controls.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells rapidly with ice-cold buffer to remove extracellular [14C]aminopyrine.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage inhibition of aminopyrine uptake for each this compound concentration relative to the histamine-stimulated control.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in a gastric parietal cell.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for assessing this compound efficacy in primary parietal cells.
Mechanism of Action
This compound, like other substituted benzimidazoles, is a prodrug that requires activation in an acidic environment. It selectively accumulates in the acidic secretory canaliculi of the parietal cell. Here, it undergoes an acid-catalyzed conversion to its active, sulfenamide form. This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase. This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion. The prolonged duration of action of this compound is attributed to the time required for the synthesis of new H+/K+ ATPase molecules.
References
- 1. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drugs that inhibit acid secretion - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Primary culture of secretagogue-responsive parietal cells from rabbit gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parietal cell culture: new models and directions. | Semantic Scholar [semanticscholar.org]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes & Protocols for Preclinical Evaluation of Pumaprazole in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumaprazole is a novel proton pump inhibitor (PPI) designed to suppress gastric acid secretion. Like other PPIs, it is anticipated to be effective in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. These application notes provide detailed protocols for utilizing animal models to study the pharmacodynamic and pharmacokinetic effects of this compound, offering a framework for preclinical efficacy and safety assessment.
Mechanism of Action of Proton Pump Inhibitors
Proton pump inhibitors act by irreversibly blocking the hydrogen/potassium adenosine (B11128) triphosphatase (H+/K+ ATPase) enzyme system, also known as the proton pump, found in the gastric parietal cells. This is the final step in the pathway of gastric acid secretion. By inhibiting this pump, PPIs effectively reduce the production of gastric acid.
Below is a diagram illustrating the signaling pathway of gastric acid secretion and the site of action for PPIs like this compound.
Caption: Mechanism of action of this compound on the gastric proton pump.
Animal Models for Studying this compound Effects
The selection of an appropriate animal model is crucial for evaluating the efficacy of this compound. Rodent models, particularly rats and mice, are commonly used for initial screening due to their cost-effectiveness and the availability of established protocols for inducing acid-related pathologies.[1][2]
Gastroesophageal Reflux Disease (GERD) Models
a) Surgical Models: These models aim to surgically induce reflux of gastric or duodenal contents into the esophagus.[1]
-
Cardiomyotomy plus Pyloric Ligation in Rats: This is a widely used method to induce acid reflux esophagitis.[3][4]
-
Esophagojejunostomy in Mice: A more complex surgical model that can be combined with genetic modifications to study chronic reflux.
b) Non-Surgical Models: These models induce GERD through physiological means.
-
Overeating-Induced GERD in Mice: This model mimics GERD caused by dietary habits by using repetitive fasting and feeding protocols.
Gastric Ulcer Models
-
NSAID-Induced Ulcer Model: Administration of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) or aspirin (B1665792) can induce gastric ulcers in rats. This model is relevant for testing the protective effects of this compound.
-
Stress-Induced Ulcer Model: Immobilization or cold-restraint stress can be used to induce gastric lesions in rodents.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Reflux Esophagitis
Objective: To assess the efficacy of this compound in preventing or healing esophageal lesions in a surgically induced reflux esophagitis model.
Animal Model: Female Wistar rats (200-250g).
Experimental Groups:
-
Sham-operated + Vehicle
-
Reflux Model + Vehicle
-
Reflux Model + this compound (Low Dose)
-
Reflux Model + this compound (High Dose)
-
Reflux Model + Reference PPI (e.g., Omeprazole)
Surgical Procedure (Cardiomyotomy plus External Pyloric Ligation):
-
Anesthetize the rat (e.g., with ketamine/xylazine).
-
Make a midline abdominal incision to expose the stomach and esophagus.
-
Perform a cardiomyotomy by making a longitudinal incision through the muscular layer of the lower esophageal sphincter, leaving the mucosa intact.
-
Ligate the pylorus externally with a suture to induce gastric acid accumulation.
-
Close the abdominal incision in layers.
Dosing Regimen:
-
Administer this compound or vehicle orally once daily for a specified period (e.g., 7 days) starting 24 hours after surgery.
Endpoint Analysis:
-
Macroscopic Lesion Scoring: At the end of the treatment period, euthanize the animals, and score the esophageal mucosal lesions based on a predefined scale (e.g., 0-5, where 0 is no lesion and 5 is severe ulceration and bleeding).
-
Histopathological Examination: Collect esophageal tissues for histological analysis to assess inflammation, erosion, and ulceration.
-
Measurement of Gastric pH: Aspirate gastric contents to measure the pH.
Caption: Experimental workflow for the rat reflux esophagitis model.
Protocol 2: Pharmacokinetic Study of this compound in Dogs
Objective: To determine the pharmacokinetic profile of this compound in a larger animal model. Dogs are a suitable species for this purpose due to physiological similarities to humans.
Animal Model: Healthy Beagle dogs.
Experimental Design:
-
A crossover design is often employed where each dog receives both intravenous (IV) and oral (PO) formulations of this compound with a washout period in between.
Procedure:
-
Fast the dogs overnight before dosing.
-
Administer a single dose of this compound (e.g., 1 mg/kg IV or 5 mg/kg PO).
-
Collect blood samples at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant and a stabilizer.
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
Pharmacokinetic Parameters to be Determined:
-
IV Administration: Clearance (CL), Volume of distribution (Vd), Half-life (t1/2), Area under the curve (AUC).
-
Oral Administration: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC, Oral bioavailability (F%).
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Esophageal Lesion Score and Gastric pH in a Rat Reflux Esophagitis Model
| Treatment Group | Dose (mg/kg) | Esophageal Lesion Score (Mean ± SEM) | Gastric pH (Mean ± SEM) |
| Sham + Vehicle | - | 0.2 ± 0.1 | 4.5 ± 0.3 |
| Reflux + Vehicle | - | 4.1 ± 0.4 | 1.8 ± 0.2 |
| Reflux + this compound | 10 | 2.5 ± 0.3 | 3.5 ± 0.4 |
| Reflux + this compound | 30 | 1.2 ± 0.2 | 5.1 ± 0.5 |
| Reflux + Omeprazole | 20 | 1.5 ± 0.3 | 4.8 ± 0.4 |
| *p < 0.05 compared to Reflux + Vehicle group. |
Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs
| Parameter | IV Administration (1 mg/kg) | Oral Administration (5 mg/kg) |
| Cmax (ng/mL) | - | 1250 ± 150 |
| Tmax (h) | - | 1.5 ± 0.5 |
| AUC (ng·h/mL) | 1800 ± 200 | 4500 ± 500 |
| t1/2 (h) | 2.1 ± 0.3 | 2.5 ± 0.4 |
| CL (L/h/kg) | 0.55 ± 0.06 | - |
| Vd (L/kg) | 1.2 ± 0.2 | - |
| F (%) | - | 50 ± 8 |
| Values are presented as Mean ± SD. |
Conclusion
The described animal models and protocols provide a robust framework for the preclinical evaluation of this compound. The reflux esophagitis model in rats is a valuable tool for assessing the efficacy of this compound in a disease-relevant context, while pharmacokinetic studies in dogs provide essential data for dose selection and prediction of human pharmacokinetics. These studies are critical steps in the drug development pipeline to establish the therapeutic potential of this compound for the treatment of acid-related disorders.
References
Application Notes & Protocols for Preclinical Evaluation of Pumaprazole in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumaprazole is a novel proton pump inhibitor (PPI) designed to suppress gastric acid secretion. Like other PPIs, it is anticipated to be effective in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. These application notes provide detailed protocols for utilizing animal models to study the pharmacodynamic and pharmacokinetic effects of this compound, offering a framework for preclinical efficacy and safety assessment.
Mechanism of Action of Proton Pump Inhibitors
Proton pump inhibitors act by irreversibly blocking the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system, also known as the proton pump, found in the gastric parietal cells. This is the final step in the pathway of gastric acid secretion. By inhibiting this pump, PPIs effectively reduce the production of gastric acid.
Below is a diagram illustrating the signaling pathway of gastric acid secretion and the site of action for PPIs like this compound.
Caption: Mechanism of action of this compound on the gastric proton pump.
Animal Models for Studying this compound Effects
The selection of an appropriate animal model is crucial for evaluating the efficacy of this compound. Rodent models, particularly rats and mice, are commonly used for initial screening due to their cost-effectiveness and the availability of established protocols for inducing acid-related pathologies.[1][2]
Gastroesophageal Reflux Disease (GERD) Models
a) Surgical Models: These models aim to surgically induce reflux of gastric or duodenal contents into the esophagus.[1]
-
Cardiomyotomy plus Pyloric Ligation in Rats: This is a widely used method to induce acid reflux esophagitis.[3][4]
-
Esophagojejunostomy in Mice: A more complex surgical model that can be combined with genetic modifications to study chronic reflux.
b) Non-Surgical Models: These models induce GERD through physiological means.
-
Overeating-Induced GERD in Mice: This model mimics GERD caused by dietary habits by using repetitive fasting and feeding protocols.
Gastric Ulcer Models
-
NSAID-Induced Ulcer Model: Administration of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin or aspirin can induce gastric ulcers in rats. This model is relevant for testing the protective effects of this compound.
-
Stress-Induced Ulcer Model: Immobilization or cold-restraint stress can be used to induce gastric lesions in rodents.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Reflux Esophagitis
Objective: To assess the efficacy of this compound in preventing or healing esophageal lesions in a surgically induced reflux esophagitis model.
Animal Model: Female Wistar rats (200-250g).
Experimental Groups:
-
Sham-operated + Vehicle
-
Reflux Model + Vehicle
-
Reflux Model + this compound (Low Dose)
-
Reflux Model + this compound (High Dose)
-
Reflux Model + Reference PPI (e.g., Omeprazole)
Surgical Procedure (Cardiomyotomy plus External Pyloric Ligation):
-
Anesthetize the rat (e.g., with ketamine/xylazine).
-
Make a midline abdominal incision to expose the stomach and esophagus.
-
Perform a cardiomyotomy by making a longitudinal incision through the muscular layer of the lower esophageal sphincter, leaving the mucosa intact.
-
Ligate the pylorus externally with a suture to induce gastric acid accumulation.
-
Close the abdominal incision in layers.
Dosing Regimen:
-
Administer this compound or vehicle orally once daily for a specified period (e.g., 7 days) starting 24 hours after surgery.
Endpoint Analysis:
-
Macroscopic Lesion Scoring: At the end of the treatment period, euthanize the animals, and score the esophageal mucosal lesions based on a predefined scale (e.g., 0-5, where 0 is no lesion and 5 is severe ulceration and bleeding).
-
Histopathological Examination: Collect esophageal tissues for histological analysis to assess inflammation, erosion, and ulceration.
-
Measurement of Gastric pH: Aspirate gastric contents to measure the pH.
Caption: Experimental workflow for the rat reflux esophagitis model.
Protocol 2: Pharmacokinetic Study of this compound in Dogs
Objective: To determine the pharmacokinetic profile of this compound in a larger animal model. Dogs are a suitable species for this purpose due to physiological similarities to humans.
Animal Model: Healthy Beagle dogs.
Experimental Design:
-
A crossover design is often employed where each dog receives both intravenous (IV) and oral (PO) formulations of this compound with a washout period in between.
Procedure:
-
Fast the dogs overnight before dosing.
-
Administer a single dose of this compound (e.g., 1 mg/kg IV or 5 mg/kg PO).
-
Collect blood samples at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant and a stabilizer.
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
Pharmacokinetic Parameters to be Determined:
-
IV Administration: Clearance (CL), Volume of distribution (Vd), Half-life (t1/2), Area under the curve (AUC).
-
Oral Administration: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC, Oral bioavailability (F%).
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Esophageal Lesion Score and Gastric pH in a Rat Reflux Esophagitis Model
| Treatment Group | Dose (mg/kg) | Esophageal Lesion Score (Mean ± SEM) | Gastric pH (Mean ± SEM) |
| Sham + Vehicle | - | 0.2 ± 0.1 | 4.5 ± 0.3 |
| Reflux + Vehicle | - | 4.1 ± 0.4 | 1.8 ± 0.2 |
| Reflux + this compound | 10 | 2.5 ± 0.3 | 3.5 ± 0.4 |
| Reflux + this compound | 30 | 1.2 ± 0.2 | 5.1 ± 0.5 |
| Reflux + Omeprazole | 20 | 1.5 ± 0.3 | 4.8 ± 0.4 |
| *p < 0.05 compared to Reflux + Vehicle group. |
Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs
| Parameter | IV Administration (1 mg/kg) | Oral Administration (5 mg/kg) |
| Cmax (ng/mL) | - | 1250 ± 150 |
| Tmax (h) | - | 1.5 ± 0.5 |
| AUC (ng·h/mL) | 1800 ± 200 | 4500 ± 500 |
| t1/2 (h) | 2.1 ± 0.3 | 2.5 ± 0.4 |
| CL (L/h/kg) | 0.55 ± 0.06 | - |
| Vd (L/kg) | 1.2 ± 0.2 | - |
| F (%) | - | 50 ± 8 |
| Values are presented as Mean ± SD. |
Conclusion
The described animal models and protocols provide a robust framework for the preclinical evaluation of this compound. The reflux esophagitis model in rats is a valuable tool for assessing the efficacy of this compound in a disease-relevant context, while pharmacokinetic studies in dogs provide essential data for dose selection and prediction of human pharmacokinetics. These studies are critical steps in the drug development pipeline to establish the therapeutic potential of this compound for the treatment of acid-related disorders.
References
Application Notes & Protocols for Preclinical Evaluation of Pumaprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumaprazole is a novel proton pump inhibitor (PPI) designed for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Like other PPIs, this compound is a prodrug that, in the acidic environment of the parietal cell canaliculi, converts to its active form and irreversibly inhibits the H+/K+-ATPase (proton pump).[1][2][3][4] This action blocks the final step in gastric acid secretion, leading to a profound and sustained reduction in gastric acidity.[5] These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining the necessary in vitro and in vivo studies to assess its efficacy, pharmacokinetics, pharmacodynamics, and safety profile.
Signaling Pathway of this compound
This compound, as a proton pump inhibitor, targets the H+/K+-ATPase enzyme system in gastric parietal cells. The following diagram illustrates its mechanism of action.
Caption: Mechanism of action of this compound in a gastric parietal cell.
In Vitro Efficacy and Selectivity
Protocol: H+/K+-ATPase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the gastric H+/K+-ATPase enzyme.
Materials:
-
Lyophilized porcine or rabbit gastric H+/K+-ATPase vesicles
-
This compound (and other reference PPIs, e.g., omeprazole)
-
ATP (adenosine triphosphate)
-
HEPES buffer (pH 6.5 and 7.4)
-
Valinomycin
-
Potassium chloride (KCl)
-
Reagents for measuring inorganic phosphate (B84403) (Pi) release (e.g., malachite green-based assay)
-
96-well microplates
-
Incubator and microplate reader
Procedure:
-
Reconstitute the H+/K+-ATPase vesicles in HEPES buffer.
-
Prepare serial dilutions of this compound and reference PPIs.
-
In a 96-well plate, pre-incubate the enzyme vesicles with the different concentrations of this compound or reference PPIs at 37°C for 30 minutes in an acidic buffer (pH 6.5) to facilitate drug activation.
-
Initiate the enzymatic reaction by adding ATP and KCl.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green assay.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of the enzyme activity).
Data Presentation:
| Compound | IC50 (µM) [Mean ± SD] |
| This compound | [Insert Data] |
| Omeprazole | [Insert Data] |
| Vehicle Control | NA |
Pharmacokinetic Profiling
Protocol: In Vitro Metabolic Stability
Objective: To assess the metabolic stability of this compound in liver microsomes.
Materials:
-
This compound
-
Human, rat, and dog liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Pre-warm the microsomal suspension and this compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots and terminate the reaction with cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Presentation:
| Species | In Vitro t½ (min) [Mean ± SD] | Intrinsic Clearance (µL/min/mg protein) [Mean ± SD] |
| Human | [Insert Data] | [Insert Data] |
| Rat | [Insert Data] | [Insert Data] |
| Dog | [Insert Data] | [Insert Data] |
Protocol: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats after intravenous (IV) and oral (PO) administration.
Animals: Male Sprague-Dawley rats (n=3-5 per group).
Procedure:
-
Administer this compound intravenously (e.g., 1 mg/kg) or orally (e.g., 10 mg/kg).
-
Collect blood samples at predefined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using LC-MS/MS.
-
Calculate pharmacokinetic parameters using non-compartmental analysis.
Data Presentation:
| Parameter | IV Administration (1 mg/kg) [Mean ± SD] | PO Administration (10 mg/kg) [Mean ± SD] |
| Cmax (ng/mL) | [Insert Data] | [Insert Data] |
| Tmax (h) | NA | [Insert Data] |
| AUC(0-t) (ng·h/mL) | [Insert Data] | [Insert Data] |
| AUC(0-inf) (ng·h/mL) | [Insert Data] | [Insert Data] |
| t½ (h) | [Insert Data] | [Insert Data] |
| Clearance (CL) (L/h/kg) | [Insert Data] | NA |
| Volume of Distribution (Vd) (L/kg) | [Insert Data] | NA |
| Bioavailability (F%) | NA | [Insert Data] |
In Vivo Efficacy (Pharmacodynamics)
Protocol: Pylorus Ligation-Induced Gastric Ulcer Model in Rats
Objective: To evaluate the antisecretory and anti-ulcer activity of this compound in a rat model of gastric acid hypersecretion.
Experimental Workflow:
Caption: Workflow for the pylorus ligation model in rats.
Procedure:
-
Male Wistar rats are fasted for 24 hours with free access to water.
-
Rats are orally administered with this compound (e.g., 1, 3, 10 mg/kg) or vehicle.
-
One hour after drug administration, rats are anesthetized, and the pylorus is ligated.
-
Four hours after ligation, the animals are euthanized.
-
The stomach is removed, and the gastric contents are collected to measure volume, pH, and total acidity.
-
The stomach is opened along the greater curvature and examined for ulcers. The ulcer index is scored.
Data Presentation:
| Treatment Group (mg/kg) | Gastric Volume (mL) [Mean ± SD] | Gastric pH [Mean ± SD] | Total Acidity (mEq/L) [Mean ± SD] | Ulcer Index [Mean ± SD] | % Inhibition of Ulcers |
| Vehicle Control | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | 0% |
| This compound (1) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (3) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (10) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Omeprazole (10) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Preclinical Safety and Toxicology
A comprehensive toxicology program should be designed in accordance with international guidelines (e.g., ICH).
Logical Relationship of Toxicology Studies
Caption: Interrelationship of key preclinical toxicology studies.
Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity of this compound in rodents.
Animals: Female rats.
Procedure:
-
A single animal is dosed at a starting dose (e.g., 2000 mg/kg).
-
If the animal survives, another animal is dosed at a higher dose. If it dies/shows toxicity, the next animal is dosed at a lower dose.
-
The procedure is continued until the criteria for stopping are met (e.g., 3 animals survive at the highest dose, or a reversal of outcome is seen at a particular dose).
-
Animals are observed for 14 days for signs of toxicity and mortality.
-
Necropsy is performed on all animals.
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |
| [Dose 1] | [N] | [X/N] | [Describe] |
| [Dose 2] | [N] | [X/N] | [Describe] |
| [Dose 3] | [N] | [X/N] | [Describe] |
| LD50 Estimate: | \multicolumn{3}{c | }{[e.g., >2000 mg/kg]} |
Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rats
Objective: To evaluate the potential toxicity of this compound after repeated oral administration for 28 days in rats.
Animals: Male and female Wistar rats.
Procedure:
-
Administer this compound orally once daily for 28 days at three dose levels (low, mid, high) and a vehicle control. A recovery group for the high dose and control groups is also included.
-
Monitor clinical signs, body weight, and food consumption daily.
-
Conduct detailed clinical observations weekly.
-
Perform ophthalmology, hematology, clinical chemistry, and urinalysis at termination.
-
At the end of the treatment period (and recovery period), conduct a full necropsy, record organ weights, and perform histopathological examination of tissues.
Data Presentation:
Summary of Key Findings in 28-Day Rat Study
| Parameter | Low Dose Group | Mid Dose Group | High Dose Group | Recovery Group |
| Clinical Signs | [e.g., None] | [e.g., None] | [Describe] | [e.g., Reversible] |
| Body Weight | [e.g., No change] | [e.g., No change] | [e.g., Decreased] | [e.g., Recovered] |
| Hematology | [e.g., No change] | [e.g., No change] | [Describe] | [e.g., Reversible] |
| Clinical Chemistry | [e.g., No change] | [e.g., No change] | [Describe, e.g., ↑ALT] | [e.g., Reversible] |
| Target Organs (Histo.) | [e.g., None] | [e.g., Stomach] | [e.g., Stomach, Liver] | [e.g., Gastric changes persist] |
| No-Observed-Adverse-Effect-Level (NOAEL): | \multicolumn{4}{c | }{[Insert Dose in mg/kg/day]} |
Disclaimer: These protocols and application notes are intended as a general guide. Specific experimental details, including animal models, dose levels, and analytical methods, should be tailored to the specific properties of this compound and must comply with all relevant institutional and governmental regulations.
References
- 1. Pantoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 25 Years of Proton Pump Inhibitors: A Comprehensive Review [gutnliver.org]
Application Notes & Protocols for Preclinical Evaluation of Pumaprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumaprazole is a novel proton pump inhibitor (PPI) designed for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Like other PPIs, this compound is a prodrug that, in the acidic environment of the parietal cell canaliculi, converts to its active form and irreversibly inhibits the H+/K+-ATPase (proton pump).[1][2][3][4] This action blocks the final step in gastric acid secretion, leading to a profound and sustained reduction in gastric acidity.[5] These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining the necessary in vitro and in vivo studies to assess its efficacy, pharmacokinetics, pharmacodynamics, and safety profile.
Signaling Pathway of this compound
This compound, as a proton pump inhibitor, targets the H+/K+-ATPase enzyme system in gastric parietal cells. The following diagram illustrates its mechanism of action.
Caption: Mechanism of action of this compound in a gastric parietal cell.
In Vitro Efficacy and Selectivity
Protocol: H+/K+-ATPase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the gastric H+/K+-ATPase enzyme.
Materials:
-
Lyophilized porcine or rabbit gastric H+/K+-ATPase vesicles
-
This compound (and other reference PPIs, e.g., omeprazole)
-
ATP (adenosine triphosphate)
-
HEPES buffer (pH 6.5 and 7.4)
-
Valinomycin
-
Potassium chloride (KCl)
-
Reagents for measuring inorganic phosphate (Pi) release (e.g., malachite green-based assay)
-
96-well microplates
-
Incubator and microplate reader
Procedure:
-
Reconstitute the H+/K+-ATPase vesicles in HEPES buffer.
-
Prepare serial dilutions of this compound and reference PPIs.
-
In a 96-well plate, pre-incubate the enzyme vesicles with the different concentrations of this compound or reference PPIs at 37°C for 30 minutes in an acidic buffer (pH 6.5) to facilitate drug activation.
-
Initiate the enzymatic reaction by adding ATP and KCl.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green assay.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of the enzyme activity).
Data Presentation:
| Compound | IC50 (µM) [Mean ± SD] |
| This compound | [Insert Data] |
| Omeprazole | [Insert Data] |
| Vehicle Control | NA |
Pharmacokinetic Profiling
Protocol: In Vitro Metabolic Stability
Objective: To assess the metabolic stability of this compound in liver microsomes.
Materials:
-
This compound
-
Human, rat, and dog liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Pre-warm the microsomal suspension and this compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots and terminate the reaction with cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Presentation:
| Species | In Vitro t½ (min) [Mean ± SD] | Intrinsic Clearance (µL/min/mg protein) [Mean ± SD] |
| Human | [Insert Data] | [Insert Data] |
| Rat | [Insert Data] | [Insert Data] |
| Dog | [Insert Data] | [Insert Data] |
Protocol: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats after intravenous (IV) and oral (PO) administration.
Animals: Male Sprague-Dawley rats (n=3-5 per group).
Procedure:
-
Administer this compound intravenously (e.g., 1 mg/kg) or orally (e.g., 10 mg/kg).
-
Collect blood samples at predefined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using LC-MS/MS.
-
Calculate pharmacokinetic parameters using non-compartmental analysis.
Data Presentation:
| Parameter | IV Administration (1 mg/kg) [Mean ± SD] | PO Administration (10 mg/kg) [Mean ± SD] |
| Cmax (ng/mL) | [Insert Data] | [Insert Data] |
| Tmax (h) | NA | [Insert Data] |
| AUC(0-t) (ng·h/mL) | [Insert Data] | [Insert Data] |
| AUC(0-inf) (ng·h/mL) | [Insert Data] | [Insert Data] |
| t½ (h) | [Insert Data] | [Insert Data] |
| Clearance (CL) (L/h/kg) | [Insert Data] | NA |
| Volume of Distribution (Vd) (L/kg) | [Insert Data] | NA |
| Bioavailability (F%) | NA | [Insert Data] |
In Vivo Efficacy (Pharmacodynamics)
Protocol: Pylorus Ligation-Induced Gastric Ulcer Model in Rats
Objective: To evaluate the antisecretory and anti-ulcer activity of this compound in a rat model of gastric acid hypersecretion.
Experimental Workflow:
Caption: Workflow for the pylorus ligation model in rats.
Procedure:
-
Male Wistar rats are fasted for 24 hours with free access to water.
-
Rats are orally administered with this compound (e.g., 1, 3, 10 mg/kg) or vehicle.
-
One hour after drug administration, rats are anesthetized, and the pylorus is ligated.
-
Four hours after ligation, the animals are euthanized.
-
The stomach is removed, and the gastric contents are collected to measure volume, pH, and total acidity.
-
The stomach is opened along the greater curvature and examined for ulcers. The ulcer index is scored.
Data Presentation:
| Treatment Group (mg/kg) | Gastric Volume (mL) [Mean ± SD] | Gastric pH [Mean ± SD] | Total Acidity (mEq/L) [Mean ± SD] | Ulcer Index [Mean ± SD] | % Inhibition of Ulcers |
| Vehicle Control | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | 0% |
| This compound (1) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (3) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (10) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Omeprazole (10) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Preclinical Safety and Toxicology
A comprehensive toxicology program should be designed in accordance with international guidelines (e.g., ICH).
Logical Relationship of Toxicology Studies
Caption: Interrelationship of key preclinical toxicology studies.
Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity of this compound in rodents.
Animals: Female rats.
Procedure:
-
A single animal is dosed at a starting dose (e.g., 2000 mg/kg).
-
If the animal survives, another animal is dosed at a higher dose. If it dies/shows toxicity, the next animal is dosed at a lower dose.
-
The procedure is continued until the criteria for stopping are met (e.g., 3 animals survive at the highest dose, or a reversal of outcome is seen at a particular dose).
-
Animals are observed for 14 days for signs of toxicity and mortality.
-
Necropsy is performed on all animals.
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |
| [Dose 1] | [N] | [X/N] | [Describe] |
| [Dose 2] | [N] | [X/N] | [Describe] |
| [Dose 3] | [N] | [X/N] | [Describe] |
| LD50 Estimate: | \multicolumn{3}{c | }{[e.g., >2000 mg/kg]} |
Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rats
Objective: To evaluate the potential toxicity of this compound after repeated oral administration for 28 days in rats.
Animals: Male and female Wistar rats.
Procedure:
-
Administer this compound orally once daily for 28 days at three dose levels (low, mid, high) and a vehicle control. A recovery group for the high dose and control groups is also included.
-
Monitor clinical signs, body weight, and food consumption daily.
-
Conduct detailed clinical observations weekly.
-
Perform ophthalmology, hematology, clinical chemistry, and urinalysis at termination.
-
At the end of the treatment period (and recovery period), conduct a full necropsy, record organ weights, and perform histopathological examination of tissues.
Data Presentation:
Summary of Key Findings in 28-Day Rat Study
| Parameter | Low Dose Group | Mid Dose Group | High Dose Group | Recovery Group |
| Clinical Signs | [e.g., None] | [e.g., None] | [Describe] | [e.g., Reversible] |
| Body Weight | [e.g., No change] | [e.g., No change] | [e.g., Decreased] | [e.g., Recovered] |
| Hematology | [e.g., No change] | [e.g., No change] | [Describe] | [e.g., Reversible] |
| Clinical Chemistry | [e.g., No change] | [e.g., No change] | [Describe, e.g., ↑ALT] | [e.g., Reversible] |
| Target Organs (Histo.) | [e.g., None] | [e.g., Stomach] | [e.g., Stomach, Liver] | [e.g., Gastric changes persist] |
| No-Observed-Adverse-Effect-Level (NOAEL): | \multicolumn{4}{c | }{[Insert Dose in mg/kg/day]} |
Disclaimer: These protocols and application notes are intended as a general guide. Specific experimental details, including animal models, dose levels, and analytical methods, should be tailored to the specific properties of this compound and must comply with all relevant institutional and governmental regulations.
References
- 1. Pantoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 25 Years of Proton Pump Inhibitors: A Comprehensive Review [gutnliver.org]
Troubleshooting & Optimization
Optimizing Proton Pump Inhibitor (PPI) Concentration in Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of proton pump inhibitors (PPIs), such as Pumaprazole, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for proton pump inhibitors (PPIs) like this compound?
Proton pump inhibitors are a class of drugs that irreversibly inactivate the H+/K+ ATPase, also known as the proton pump, which is found in various cell types.[1][2] In gastric parietal cells, this action blocks the final step in acid secretion. In other cell types, altering proton pump activity can have diverse effects. Some PPIs have also been shown to have off-target effects, such as inhibiting cysteine proteases like legumain and cathepsin B.[2]
Q2: What is a typical starting concentration range for a PPI in cell culture experiments?
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The optimal concentration should elicit the desired biological effect with minimal cytotoxicity. A dose-response experiment is crucial. This involves treating your cells with a range of this compound concentrations and then assessing both the desired effect and cell viability. A standard method for this is to perform a cytotoxicity assay to determine the CC50 (50% cytotoxic concentration) value.
Q4: My cells are dying even at low concentrations of this compound. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
High Inhibitor Concentration: The concentration, even if seemingly low, may be too high for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at concentrations typically above 0.5%. It is essential to run a vehicle control with the solvent at the same concentration used for the highest this compound dose.
-
Inhibitor Instability: The compound may be unstable in the culture medium, leading to the formation of toxic byproducts. Preparing fresh stock solutions and dilutions for each experiment is recommended.
-
Off-Target Effects: The inhibitor might be interacting with unintended cellular targets, leading to toxicity.
-
High Cell Line Sensitivity: Your particular cell line may be exceptionally sensitive to this compound.
Q5: I am not observing the expected biological effect. What should I do?
If you are not seeing the desired effect, consider the following:
-
Insufficient Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short. Try increasing the concentration and/or extending the incubation period.
-
Drug Instability: The compound may have degraded in your working solution. Always use freshly prepared dilutions from a properly stored stock.
-
Cell Line Resistance: The target pathway in your chosen cell line may be resistant to inhibition by this compound.
-
Low Target Expression: Verify the expression and activity of the target proton pump in your cell line.
Q6: How should I prepare and store this compound stock solutions?
Small molecule inhibitors are often dissolved in a solvent like DMSO to create a high-concentration stock solution. It is crucial to:
-
Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C to maintain stability.
-
Protect from light if the compound is light-sensitive.
-
When diluting into your culture medium, ensure the final solvent concentration is non-toxic (typically below 0.5%).
Troubleshooting Guides
Problem: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for dispensing cells. |
| Edge Effects in Microplate | Evaporation from outer wells can concentrate the drug. Avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Problem: Low or No Cytotoxicity Observed
| Potential Cause | Recommended Solution |
| Sub-optimal Drug Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 100 µM). |
| Insufficient Incubation Time | Increase the incubation time (e.g., up to 96 hours). |
| Cell Line Resistance | Verify the expression and activity of the target in your cell line. Consider using a different, more sensitive cell line. |
| Drug Instability | Prepare fresh dilutions of the inhibitor from a new stock aliquot for each experiment. |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50)
This protocol outlines the use of an MTT assay to determine the concentration of this compound that reduces cell viability by 50%.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting point is a broad range from 100 µM to 1 nM. Also, prepare a vehicle control with the same final concentrations of the solvent.
-
Treatment: Remove the old medium from the cells and add the medium containing the different this compound concentrations and vehicle controls. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance data to the untreated control to determine the percent cell viability. Plot the percent viability against the logarithm of the inhibitor concentration to calculate the CC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Commercially available LDH assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Sample Collection: Carefully collect a small aliquot of the culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubation: Incubate the mixture for the time specified in the kit protocol, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Use the provided controls in the kit to determine the amount of LDH released. Plot the LDH release against the this compound concentration.
Data Presentation
Table 1: Example Dose-Response Data for a Hypothetical PPI
| Concentration (µM) | % Cell Viability (MTT Assay) | LDH Release (Absorbance) |
| 0 (Vehicle Control) | 100 | 0.15 |
| 0.1 | 98 | 0.16 |
| 1 | 95 | 0.18 |
| 10 | 75 | 0.35 |
| 50 | 48 | 0.62 |
| 100 | 22 | 0.89 |
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Decision tree for troubleshooting a lack of experimental effect.
Caption: Simplified mechanism of action for a proton pump inhibitor.
References
Optimizing Proton Pump Inhibitor (PPI) Concentration in Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of proton pump inhibitors (PPIs), such as Pumaprazole, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for proton pump inhibitors (PPIs) like this compound?
Proton pump inhibitors are a class of drugs that irreversibly inactivate the H+/K+ ATPase, also known as the proton pump, which is found in various cell types.[1][2] In gastric parietal cells, this action blocks the final step in acid secretion. In other cell types, altering proton pump activity can have diverse effects. Some PPIs have also been shown to have off-target effects, such as inhibiting cysteine proteases like legumain and cathepsin B.[2]
Q2: What is a typical starting concentration range for a PPI in cell culture experiments?
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The optimal concentration should elicit the desired biological effect with minimal cytotoxicity. A dose-response experiment is crucial. This involves treating your cells with a range of this compound concentrations and then assessing both the desired effect and cell viability. A standard method for this is to perform a cytotoxicity assay to determine the CC50 (50% cytotoxic concentration) value.
Q4: My cells are dying even at low concentrations of this compound. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
High Inhibitor Concentration: The concentration, even if seemingly low, may be too high for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at concentrations typically above 0.5%. It is essential to run a vehicle control with the solvent at the same concentration used for the highest this compound dose.
-
Inhibitor Instability: The compound may be unstable in the culture medium, leading to the formation of toxic byproducts. Preparing fresh stock solutions and dilutions for each experiment is recommended.
-
Off-Target Effects: The inhibitor might be interacting with unintended cellular targets, leading to toxicity.
-
High Cell Line Sensitivity: Your particular cell line may be exceptionally sensitive to this compound.
Q5: I am not observing the expected biological effect. What should I do?
If you are not seeing the desired effect, consider the following:
-
Insufficient Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short. Try increasing the concentration and/or extending the incubation period.
-
Drug Instability: The compound may have degraded in your working solution. Always use freshly prepared dilutions from a properly stored stock.
-
Cell Line Resistance: The target pathway in your chosen cell line may be resistant to inhibition by this compound.
-
Low Target Expression: Verify the expression and activity of the target proton pump in your cell line.
Q6: How should I prepare and store this compound stock solutions?
Small molecule inhibitors are often dissolved in a solvent like DMSO to create a high-concentration stock solution. It is crucial to:
-
Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C to maintain stability.
-
Protect from light if the compound is light-sensitive.
-
When diluting into your culture medium, ensure the final solvent concentration is non-toxic (typically below 0.5%).
Troubleshooting Guides
Problem: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for dispensing cells. |
| Edge Effects in Microplate | Evaporation from outer wells can concentrate the drug. Avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Problem: Low or No Cytotoxicity Observed
| Potential Cause | Recommended Solution |
| Sub-optimal Drug Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 100 µM). |
| Insufficient Incubation Time | Increase the incubation time (e.g., up to 96 hours). |
| Cell Line Resistance | Verify the expression and activity of the target in your cell line. Consider using a different, more sensitive cell line. |
| Drug Instability | Prepare fresh dilutions of the inhibitor from a new stock aliquot for each experiment. |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50)
This protocol outlines the use of an MTT assay to determine the concentration of this compound that reduces cell viability by 50%.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting point is a broad range from 100 µM to 1 nM. Also, prepare a vehicle control with the same final concentrations of the solvent.
-
Treatment: Remove the old medium from the cells and add the medium containing the different this compound concentrations and vehicle controls. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance data to the untreated control to determine the percent cell viability. Plot the percent viability against the logarithm of the inhibitor concentration to calculate the CC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Commercially available LDH assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Sample Collection: Carefully collect a small aliquot of the culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubation: Incubate the mixture for the time specified in the kit protocol, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Use the provided controls in the kit to determine the amount of LDH released. Plot the LDH release against the this compound concentration.
Data Presentation
Table 1: Example Dose-Response Data for a Hypothetical PPI
| Concentration (µM) | % Cell Viability (MTT Assay) | LDH Release (Absorbance) |
| 0 (Vehicle Control) | 100 | 0.15 |
| 0.1 | 98 | 0.16 |
| 1 | 95 | 0.18 |
| 10 | 75 | 0.35 |
| 50 | 48 | 0.62 |
| 100 | 22 | 0.89 |
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Decision tree for troubleshooting a lack of experimental effect.
Caption: Simplified mechanism of action for a proton pump inhibitor.
References
Pumaprazole Synthesis and Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Pumaprazole.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered during this compound synthesis?
A1: Based on the synthesis of structurally related proton pump inhibitors, the most common impurities in this compound synthesis are likely to be:
-
Oxidation-related impurities: Formation of the corresponding sulfone by-product is a common issue in the synthesis of sulfoxide-containing compounds. This occurs due to over-oxidation of the sulfide (B99878) intermediate.
-
Side-reaction products: Dimerization of intermediates or the final product can occur, leading to dimeric impurities.
-
Unreacted starting materials and intermediates: Incomplete reactions can result in the presence of starting materials and various intermediates in the final product.
-
Degradation products: this compound, like other benzimidazole (B57391) derivatives, can be susceptible to degradation under certain conditions (e.g., acidic pH, light exposure), leading to the formation of various degradation products.
Q2: What analytical techniques are recommended for monitoring the purity of this compound?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for monitoring the purity of this compound and quantifying impurities. Key considerations for method development include:
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is generally effective.
-
Detection: UV detection at a suitable wavelength (e.g., 280-300 nm) is standard.
-
Mass Spectrometry (MS) Compatibility: For impurity identification, using a volatile buffer system (e.g., ammonium (B1175870) acetate or formate) allows for hyphenation with a mass spectrometer (LC-MS) to determine the molecular weights of unknown peaks.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude this compound | Incomplete reaction of starting materials. | - Monitor the reaction progress using TLC or HPLC to ensure completion.- Optimize reaction time and temperature.- Ensure the purity and stoichiometry of reactants. |
| Degradation of the product during the reaction or work-up. | - Control the reaction temperature carefully, especially during exothermic steps.- Use a suitable quenching agent to stop the reaction promptly.- Perform work-up at a lower temperature if the product is thermally sensitive. | |
| Mechanical loss during work-up and isolation. | - Ensure efficient extraction of the product from the aqueous phase.- Minimize transfers between glassware.- Use appropriate filtration techniques to collect the solid product. | |
| High Levels of Sulfone Impurity | Over-oxidation of the sulfide intermediate. | - Use a stoichiometric amount of the oxidizing agent.- Control the reaction temperature and time precisely.- Consider using a milder oxidizing agent. |
| Formation of Unknown Impurities | Side reactions due to incorrect reaction conditions. | - Re-evaluate the reaction parameters (temperature, solvent, catalyst, pH).- Investigate the purity of starting materials and reagents for potential contaminants. |
| Instability of intermediates. | - Analyze intermediates for purity before proceeding to the next step.- If an intermediate is unstable, consider telescoping the synthesis (proceeding to the next step without isolation). |
Purification Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in Crystallizing this compound | Inappropriate solvent system. | - Screen a variety of single and mixed solvent systems.- Common crystallization solvents for related compounds include acetone, ethanol, methanol, ethyl acetate, and mixtures with anti-solvents like heptane (B126788) or diisopropyl ether. |
| Presence of impurities inhibiting crystallization. | - Analyze the crude product by HPLC to identify the level and nature of impurities.- Consider a pre-purification step like flash chromatography if the impurity load is high. | |
| Supersaturation is too high or too low. | - Optimize the concentration of the crude product in the chosen solvent.- Control the cooling rate during crystallization; slow cooling often yields better crystals. | |
| Poor Purity After Crystallization | Co-crystallization of impurities. | - Re-crystallize the material from a different solvent system.- Employ a multi-step purification process, such as a sequence of crystallizations from different solvents. |
| Inefficient removal of mother liquor. | - Ensure thorough washing of the filtered crystals with a cold, appropriate solvent in which this compound has low solubility.- Use a centrifuge for more efficient solid-liquid separation. | |
| Oiling Out During Crystallization | The solvent system is not optimal. | - Add a co-solvent that has a higher affinity for the impurities.- Try a solvent in which this compound has lower solubility at the crystallization temperature. |
| Cooling rate is too fast. | - Decrease the cooling rate to allow for ordered crystal lattice formation. |
Experimental Protocols
General Protocol for this compound Synthesis Monitoring by RP-HPLC
This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 70 30 70 31 20 | 40 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a concentration of approximately 0.5 mg/mL.
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Decision Pathway for this compound Purification
Caption: Decision-making process for the purification of this compound.
Pumaprazole Synthesis and Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Pumaprazole.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered during this compound synthesis?
A1: Based on the synthesis of structurally related proton pump inhibitors, the most common impurities in this compound synthesis are likely to be:
-
Oxidation-related impurities: Formation of the corresponding sulfone by-product is a common issue in the synthesis of sulfoxide-containing compounds. This occurs due to over-oxidation of the sulfide intermediate.
-
Side-reaction products: Dimerization of intermediates or the final product can occur, leading to dimeric impurities.
-
Unreacted starting materials and intermediates: Incomplete reactions can result in the presence of starting materials and various intermediates in the final product.
-
Degradation products: this compound, like other benzimidazole derivatives, can be susceptible to degradation under certain conditions (e.g., acidic pH, light exposure), leading to the formation of various degradation products.
Q2: What analytical techniques are recommended for monitoring the purity of this compound?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for monitoring the purity of this compound and quantifying impurities. Key considerations for method development include:
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is generally effective.
-
Detection: UV detection at a suitable wavelength (e.g., 280-300 nm) is standard.
-
Mass Spectrometry (MS) Compatibility: For impurity identification, using a volatile buffer system (e.g., ammonium acetate or formate) allows for hyphenation with a mass spectrometer (LC-MS) to determine the molecular weights of unknown peaks.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude this compound | Incomplete reaction of starting materials. | - Monitor the reaction progress using TLC or HPLC to ensure completion.- Optimize reaction time and temperature.- Ensure the purity and stoichiometry of reactants. |
| Degradation of the product during the reaction or work-up. | - Control the reaction temperature carefully, especially during exothermic steps.- Use a suitable quenching agent to stop the reaction promptly.- Perform work-up at a lower temperature if the product is thermally sensitive. | |
| Mechanical loss during work-up and isolation. | - Ensure efficient extraction of the product from the aqueous phase.- Minimize transfers between glassware.- Use appropriate filtration techniques to collect the solid product. | |
| High Levels of Sulfone Impurity | Over-oxidation of the sulfide intermediate. | - Use a stoichiometric amount of the oxidizing agent.- Control the reaction temperature and time precisely.- Consider using a milder oxidizing agent. |
| Formation of Unknown Impurities | Side reactions due to incorrect reaction conditions. | - Re-evaluate the reaction parameters (temperature, solvent, catalyst, pH).- Investigate the purity of starting materials and reagents for potential contaminants. |
| Instability of intermediates. | - Analyze intermediates for purity before proceeding to the next step.- If an intermediate is unstable, consider telescoping the synthesis (proceeding to the next step without isolation). |
Purification Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in Crystallizing this compound | Inappropriate solvent system. | - Screen a variety of single and mixed solvent systems.- Common crystallization solvents for related compounds include acetone, ethanol, methanol, ethyl acetate, and mixtures with anti-solvents like heptane or diisopropyl ether. |
| Presence of impurities inhibiting crystallization. | - Analyze the crude product by HPLC to identify the level and nature of impurities.- Consider a pre-purification step like flash chromatography if the impurity load is high. | |
| Supersaturation is too high or too low. | - Optimize the concentration of the crude product in the chosen solvent.- Control the cooling rate during crystallization; slow cooling often yields better crystals. | |
| Poor Purity After Crystallization | Co-crystallization of impurities. | - Re-crystallize the material from a different solvent system.- Employ a multi-step purification process, such as a sequence of crystallizations from different solvents. |
| Inefficient removal of mother liquor. | - Ensure thorough washing of the filtered crystals with a cold, appropriate solvent in which this compound has low solubility.- Use a centrifuge for more efficient solid-liquid separation. | |
| Oiling Out During Crystallization | The solvent system is not optimal. | - Add a co-solvent that has a higher affinity for the impurities.- Try a solvent in which this compound has lower solubility at the crystallization temperature. |
| Cooling rate is too fast. | - Decrease the cooling rate to allow for ordered crystal lattice formation. |
Experimental Protocols
General Protocol for this compound Synthesis Monitoring by RP-HPLC
This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 70 30 70 31 20 | 40 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a concentration of approximately 0.5 mg/mL.
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Decision Pathway for this compound Purification
Caption: Decision-making process for the purification of this compound.
Technical Support Center: Pumaprazole Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals initiating forced degradation studies of pumaprazole. As publicly available data on the specific degradation pathways and byproducts of this compound is limited, this guide offers a comprehensive approach based on established principles for other proton pump inhibitors (PPIs) and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: Where can I find specific information on the degradation pathways and byproducts of this compound?
A1: Currently, there is a lack of specific, publicly available scientific literature detailing the forced degradation studies of this compound. Therefore, researchers should anticipate the need to perform comprehensive experimental work to identify its unique degradation profile. The information presented here is based on the known degradation patterns of structurally related PPIs, such as lansoprazole (B1674482) and pantoprazole, and should be used as a guide for designing your experimental strategy.
Q2: What are the expected degradation pathways for a proton pump inhibitor like this compound?
A2: Based on the benzimidazole (B57391) core structure common to PPIs, this compound is likely susceptible to degradation under several conditions.[1] These include:
-
Acidic Hydrolysis: Degradation in the presence of acids.
-
Basic Hydrolysis: Degradation in the presence of bases.
-
Oxidation: Degradation due to oxidizing agents.
-
Photolysis: Degradation upon exposure to light.
-
Thermolysis: Degradation at elevated temperatures.
It is crucial to experimentally test this compound under all these stress conditions to determine its intrinsic stability and identify the full spectrum of potential degradants.[1]
Q3: How should I design a forced degradation study for this compound?
A3: A forced degradation study for this compound should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1] This extent of degradation is generally sufficient to produce and identify degradation products without leading to the formation of secondary, less relevant byproducts. The study should systematically evaluate acidic, basic, oxidative, photolytic, and thermal stress conditions. For detailed methodologies, refer to the "Experimental Protocols" section below.
Q4: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A4: A stability-indicating analytical method is required, which can separate the parent drug from its degradation products. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with a UV detector.[2][3] For structural elucidation of the degradation byproducts, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. | Increase the stressor concentration (e.g., higher molarity of acid/base), temperature, or duration of exposure. For photolytic studies, increase the light intensity or exposure time. |
| Complete or near-complete degradation of this compound. | The stress conditions are too harsh. | Reduce the stressor concentration, temperature, or exposure time. For initial trials, it is advisable to monitor the degradation at multiple time points to find the optimal conditions. |
| Poor resolution between this compound and its degradation products in the chromatogram. | The chromatographic method is not optimized. | Adjust the mobile phase composition (e.g., pH, organic solvent ratio), try a different column chemistry (e.g., C18, C8), or modify the gradient elution profile. |
| Appearance of many small, secondary peaks in the chromatogram. | Excessive stress has led to the formation of secondary degradation products. | Reduce the severity of the stress conditions to target the 5-20% degradation range. This will help in identifying the primary degradation products. |
| Inconsistent results between replicate experiments. | Variability in experimental conditions. | Ensure precise control over all experimental parameters, including temperature, concentration of reagents, light exposure, and sample preparation techniques. |
Representative Data for Proton Pump Inhibitors
The following table summarizes representative degradation data for a similar proton pump inhibitor, Pantoprazole, under various stress conditions. This data is intended to provide an example of the type of results that would be generated in a forced degradation study.
| Stress Condition | Reagent/Condition | % Degradation (Pantoprazole) | Major Degradation Products Identified |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 2h | ~15% | Sulfide derivative |
| Basic Hydrolysis | 0.1 M NaOH at 80°C for 24h | Stable | No significant degradation observed |
| Oxidative | 3% H₂O₂ at 25°C for 2h | ~18% | Sulfone derivative |
| Photolytic | UV light (254 nm) for 24h | ~10% | Photo-degradant with m/z 419.1 |
| Thermal | 80°C for 48h | Stable | No significant degradation observed |
Note: This data is for Pantoprazole and is for illustrative purposes only. The degradation profile of this compound must be determined experimentally.
Experimental Protocols
A detailed methodology for conducting a forced degradation study on a novel proton pump inhibitor like this compound is provided below.
Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724) and methanol (B129727)
-
Analytical grade hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and hydrogen peroxide (H₂O₂)
-
Purified water
-
HPLC system with UV or DAD detector
-
LC-MS system for structural elucidation
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 2 hours.
-
Withdraw samples at regular intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 2 hours.
-
Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound solution (1 mg/mL) to UV light (254 nm) and fluorescent light in a photostability chamber for a specified duration (e.g., 24 hours).
-
A control sample should be kept in the dark under the same conditions.
-
Withdraw samples and analyze.
-
-
Thermal Degradation:
-
Keep the this compound stock solution in a temperature-controlled oven at 80°C for 48 hours.
-
Withdraw samples at various time points and analyze.
-
-
Analysis:
-
Analyze all stressed samples using a developed and validated stability-indicating HPLC method.
-
Characterize the major degradation products using LC-MS to determine their mass and fragmentation patterns.
-
Visualizing Potential Degradation Pathways
The following diagrams illustrate the general degradation pathways that can be anticipated for a benzimidazole-based proton pump inhibitor. These are representative pathways and require experimental confirmation for this compound.
Caption: General overview of potential forced degradation pathways for a proton pump inhibitor.
Caption: A typical experimental workflow for a forced degradation study of a new drug substance.
References
Technical Support Center: Pumaprazole Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals initiating forced degradation studies of pumaprazole. As publicly available data on the specific degradation pathways and byproducts of this compound is limited, this guide offers a comprehensive approach based on established principles for other proton pump inhibitors (PPIs) and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: Where can I find specific information on the degradation pathways and byproducts of this compound?
A1: Currently, there is a lack of specific, publicly available scientific literature detailing the forced degradation studies of this compound. Therefore, researchers should anticipate the need to perform comprehensive experimental work to identify its unique degradation profile. The information presented here is based on the known degradation patterns of structurally related PPIs, such as lansoprazole and pantoprazole, and should be used as a guide for designing your experimental strategy.
Q2: What are the expected degradation pathways for a proton pump inhibitor like this compound?
A2: Based on the benzimidazole core structure common to PPIs, this compound is likely susceptible to degradation under several conditions.[1] These include:
-
Acidic Hydrolysis: Degradation in the presence of acids.
-
Basic Hydrolysis: Degradation in the presence of bases.
-
Oxidation: Degradation due to oxidizing agents.
-
Photolysis: Degradation upon exposure to light.
-
Thermolysis: Degradation at elevated temperatures.
It is crucial to experimentally test this compound under all these stress conditions to determine its intrinsic stability and identify the full spectrum of potential degradants.[1]
Q3: How should I design a forced degradation study for this compound?
A3: A forced degradation study for this compound should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1] This extent of degradation is generally sufficient to produce and identify degradation products without leading to the formation of secondary, less relevant byproducts. The study should systematically evaluate acidic, basic, oxidative, photolytic, and thermal stress conditions. For detailed methodologies, refer to the "Experimental Protocols" section below.
Q4: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A4: A stability-indicating analytical method is required, which can separate the parent drug from its degradation products. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with a UV detector.[2][3] For structural elucidation of the degradation byproducts, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. | Increase the stressor concentration (e.g., higher molarity of acid/base), temperature, or duration of exposure. For photolytic studies, increase the light intensity or exposure time. |
| Complete or near-complete degradation of this compound. | The stress conditions are too harsh. | Reduce the stressor concentration, temperature, or exposure time. For initial trials, it is advisable to monitor the degradation at multiple time points to find the optimal conditions. |
| Poor resolution between this compound and its degradation products in the chromatogram. | The chromatographic method is not optimized. | Adjust the mobile phase composition (e.g., pH, organic solvent ratio), try a different column chemistry (e.g., C18, C8), or modify the gradient elution profile. |
| Appearance of many small, secondary peaks in the chromatogram. | Excessive stress has led to the formation of secondary degradation products. | Reduce the severity of the stress conditions to target the 5-20% degradation range. This will help in identifying the primary degradation products. |
| Inconsistent results between replicate experiments. | Variability in experimental conditions. | Ensure precise control over all experimental parameters, including temperature, concentration of reagents, light exposure, and sample preparation techniques. |
Representative Data for Proton Pump Inhibitors
The following table summarizes representative degradation data for a similar proton pump inhibitor, Pantoprazole, under various stress conditions. This data is intended to provide an example of the type of results that would be generated in a forced degradation study.
| Stress Condition | Reagent/Condition | % Degradation (Pantoprazole) | Major Degradation Products Identified |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 2h | ~15% | Sulfide derivative |
| Basic Hydrolysis | 0.1 M NaOH at 80°C for 24h | Stable | No significant degradation observed |
| Oxidative | 3% H₂O₂ at 25°C for 2h | ~18% | Sulfone derivative |
| Photolytic | UV light (254 nm) for 24h | ~10% | Photo-degradant with m/z 419.1 |
| Thermal | 80°C for 48h | Stable | No significant degradation observed |
Note: This data is for Pantoprazole and is for illustrative purposes only. The degradation profile of this compound must be determined experimentally.
Experimental Protocols
A detailed methodology for conducting a forced degradation study on a novel proton pump inhibitor like this compound is provided below.
Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile and methanol
-
Analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
-
Purified water
-
HPLC system with UV or DAD detector
-
LC-MS system for structural elucidation
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 2 hours.
-
Withdraw samples at regular intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 2 hours.
-
Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound solution (1 mg/mL) to UV light (254 nm) and fluorescent light in a photostability chamber for a specified duration (e.g., 24 hours).
-
A control sample should be kept in the dark under the same conditions.
-
Withdraw samples and analyze.
-
-
Thermal Degradation:
-
Keep the this compound stock solution in a temperature-controlled oven at 80°C for 48 hours.
-
Withdraw samples at various time points and analyze.
-
-
Analysis:
-
Analyze all stressed samples using a developed and validated stability-indicating HPLC method.
-
Characterize the major degradation products using LC-MS to determine their mass and fragmentation patterns.
-
Visualizing Potential Degradation Pathways
The following diagrams illustrate the general degradation pathways that can be anticipated for a benzimidazole-based proton pump inhibitor. These are representative pathways and require experimental confirmation for this compound.
Caption: General overview of potential forced degradation pathways for a proton pump inhibitor.
Caption: A typical experimental workflow for a forced degradation study of a new drug substance.
References
Technical Support Center: Pumaprazole Stability in Solution
Disclaimer: Information regarding a specific drug named "Pumaprazole" is not publicly available in scientific literature or drug databases. The following technical support guide has been developed based on the well-established stability characteristics of a similar class of drugs, the benzimidazole-based Proton Pump Inhibitors (PPIs). The "-prazole" suffix in "this compound" suggests its classification within this group. Therefore, the information provided should be considered as a general guideline for a compound of this class.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution degrading so quickly?
This compound, like other proton pump inhibitors, is likely a benzimidazole (B57391) derivative, which is inherently unstable in acidic and even neutral aqueous solutions.[1] Degradation is often rapid in the presence of protons (H+ ions). Key factors contributing to degradation include low pH, exposure to light, and elevated temperatures.
Q2: What is the optimal pH for storing a this compound solution?
For short-term storage, a slightly alkaline pH is generally recommended to improve the stability of proton pump inhibitors. The degradation of PPIs like omeprazole (B731) has been shown to follow first-order kinetics and is significantly slower in solutions with a pH above 7.8.[1] For instance, omeprazole is most stable at a pH of 11.0.[1] However, the optimal pH can vary depending on the specific molecular structure of this compound and the intended application. It is crucial to determine the pH-stability profile for your specific formulation.
Q3: Can I store this compound solutions at room temperature?
Room temperature storage is generally not recommended for this compound solutions due to the potential for accelerated degradation. Elevated temperatures can increase the rate of hydrolytic and oxidative degradation.[2] For enhanced stability, it is advisable to store solutions at refrigerated (2-8 °C) or frozen temperatures, protected from light.
Q4: What are the common degradation products of drugs in the "-prazole" family?
In acidic conditions, proton pump inhibitors undergo a series of transformations. The initial acid-catalyzed degradation typically involves the formation of a sulfenic acid and a sulfenamide (B3320178) intermediate.[3] These reactive intermediates can then lead to the formation of various degradation products, including sulfides and disulfides, which are often colored and can indicate the extent of degradation.
Troubleshooting Guide
Issue: My this compound solution is changing color (e.g., turning yellow or brown).
-
Question: What could be causing the color change in my this compound solution? Answer: Color change is a common indicator of degradation for benzimidazole-based compounds. This is often due to the formation of colored degradation products resulting from the breakdown of the benzimidazole ring structure, particularly under acidic conditions or upon exposure to light.
-
Question: How can I prevent this color change? Answer:
-
pH Adjustment: Ensure the pH of your solution is in the alkaline range (pH 8-11). Use a suitable buffer to maintain the pH.
-
Light Protection: Store the solution in amber vials or wrap the container with aluminum foil to protect it from light.
-
Temperature Control: Store the solution at reduced temperatures (refrigerated or frozen) to slow down the degradation kinetics.
-
Inert Atmosphere: For highly sensitive applications, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Issue: I am observing a loss of potency in my this compound stock solution over a short period.
-
Question: What experimental factors should I investigate to address the rapid loss of potency? Answer: A rapid loss of potency is a direct consequence of chemical degradation. You should systematically evaluate the following:
-
pH of the solvent: Measure the pH of your solution. Even unbuffered water can be slightly acidic due to dissolved CO2.
-
Purity of the solvent: Ensure high-purity water or other solvents are used, as impurities can catalyze degradation.
-
Storage conditions: Confirm that the solution is stored at the appropriate temperature and protected from light.
-
Compatibility with excipients: If your solution contains other components, they may be incompatible with this compound. For example, acidic excipients will accelerate degradation.
-
-
Question: What immediate steps can I take to improve the stability of my stock solution? Answer:
-
Prepare fresh solutions before each experiment.
-
If a stock solution is necessary, prepare it in a high-purity, alkaline-buffered solvent.
-
Consider preparing a concentrated stock in a non-aqueous, aprotic solvent like DMSO, and then diluting it into your aqueous experimental medium immediately before use. However, be mindful of the final DMSO concentration in your experiment.
-
Data on Factors Affecting PPI Stability
The following table summarizes the general effects of various factors on the stability of proton pump inhibitors in solution.
| Factor | Condition | General Effect on Stability | Recommendation |
| pH | Acidic (pH < 7) | Highly Unstable, Rapid Degradation | Maintain a pH in the alkaline range (pH 8-11) using appropriate buffers. |
| Neutral (pH ≈ 7) | Moderately Unstable | For short-term use, but alkaline conditions are preferred for storage. | |
| Alkaline (pH > 8) | Significantly Improved Stability | Ideal for storage of aqueous solutions. | |
| Temperature | Ambient (20-25°C) | Increased Degradation Rate | Avoid for long-term storage. |
| Refrigerated (2-8°C) | Reduced Degradation Rate | Recommended for short to medium-term storage. | |
| Frozen (-20°C or lower) | Greatly Reduced Degradation Rate | Suitable for long-term storage of stock solutions. | |
| Light | UV or Visible Light | Can Induce Photodegradation | Protect solutions from light at all times using amber containers or by wrapping with foil. |
| Oxygen | Presence of Air | Potential for Oxidative Degradation | For maximum stability, de-gas solvents and store under an inert atmosphere (e.g., N2). |
| Excipients | Acidic Buffers/Additives | Accelerates Degradation | Use alkaline or neutral excipients. Common stabilizers include sodium bicarbonate, magnesium oxide, or L-arginine. |
| Metal Ions | Can Catalyze Oxidation | Use high-purity water and consider adding a chelating agent like EDTA if metal ion contamination is suspected. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the degradation profile of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Phosphate (B84403) buffer (pH 7.4)
-
Borate buffer (pH 9.0)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 2 hours.
-
Withdraw samples at 0, 30, 60, and 120 minutes.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 2 hours.
-
Withdraw samples at 0, 30, 60, and 120 minutes.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of this compound powder in a petri dish.
-
Expose to 80°C in an oven for 48 hours.
-
Sample at 0, 24, and 48 hours, prepare a solution, and analyze by HPLC.
-
-
Photolytic Degradation (Solution):
-
Prepare a 100 µg/mL solution of this compound in methanol/water (50:50).
-
Expose the solution to a light source in a photostability chamber that provides both UV and visible light, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Keep a control sample wrapped in aluminum foil in the same chamber.
-
Analyze samples at appropriate time intervals.
-
-
HPLC Analysis:
-
Analyze all samples by a suitable reverse-phase HPLC method. A gradient elution with a mobile phase consisting of a phosphate buffer and acetonitrile is a common starting point for PPI analysis.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.
-
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Hypothetical degradation pathway of this compound in acidic solution.
References
Technical Support Center: Pumaprazole Stability in Solution
Disclaimer: Information regarding a specific drug named "Pumaprazole" is not publicly available in scientific literature or drug databases. The following technical support guide has been developed based on the well-established stability characteristics of a similar class of drugs, the benzimidazole-based Proton Pump Inhibitors (PPIs). The "-prazole" suffix in "this compound" suggests its classification within this group. Therefore, the information provided should be considered as a general guideline for a compound of this class.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution degrading so quickly?
This compound, like other proton pump inhibitors, is likely a benzimidazole derivative, which is inherently unstable in acidic and even neutral aqueous solutions.[1] Degradation is often rapid in the presence of protons (H+ ions). Key factors contributing to degradation include low pH, exposure to light, and elevated temperatures.
Q2: What is the optimal pH for storing a this compound solution?
For short-term storage, a slightly alkaline pH is generally recommended to improve the stability of proton pump inhibitors. The degradation of PPIs like omeprazole has been shown to follow first-order kinetics and is significantly slower in solutions with a pH above 7.8.[1] For instance, omeprazole is most stable at a pH of 11.0.[1] However, the optimal pH can vary depending on the specific molecular structure of this compound and the intended application. It is crucial to determine the pH-stability profile for your specific formulation.
Q3: Can I store this compound solutions at room temperature?
Room temperature storage is generally not recommended for this compound solutions due to the potential for accelerated degradation. Elevated temperatures can increase the rate of hydrolytic and oxidative degradation.[2] For enhanced stability, it is advisable to store solutions at refrigerated (2-8 °C) or frozen temperatures, protected from light.
Q4: What are the common degradation products of drugs in the "-prazole" family?
In acidic conditions, proton pump inhibitors undergo a series of transformations. The initial acid-catalyzed degradation typically involves the formation of a sulfenic acid and a sulfenamide intermediate.[3] These reactive intermediates can then lead to the formation of various degradation products, including sulfides and disulfides, which are often colored and can indicate the extent of degradation.
Troubleshooting Guide
Issue: My this compound solution is changing color (e.g., turning yellow or brown).
-
Question: What could be causing the color change in my this compound solution? Answer: Color change is a common indicator of degradation for benzimidazole-based compounds. This is often due to the formation of colored degradation products resulting from the breakdown of the benzimidazole ring structure, particularly under acidic conditions or upon exposure to light.
-
Question: How can I prevent this color change? Answer:
-
pH Adjustment: Ensure the pH of your solution is in the alkaline range (pH 8-11). Use a suitable buffer to maintain the pH.
-
Light Protection: Store the solution in amber vials or wrap the container with aluminum foil to protect it from light.
-
Temperature Control: Store the solution at reduced temperatures (refrigerated or frozen) to slow down the degradation kinetics.
-
Inert Atmosphere: For highly sensitive applications, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Issue: I am observing a loss of potency in my this compound stock solution over a short period.
-
Question: What experimental factors should I investigate to address the rapid loss of potency? Answer: A rapid loss of potency is a direct consequence of chemical degradation. You should systematically evaluate the following:
-
pH of the solvent: Measure the pH of your solution. Even unbuffered water can be slightly acidic due to dissolved CO2.
-
Purity of the solvent: Ensure high-purity water or other solvents are used, as impurities can catalyze degradation.
-
Storage conditions: Confirm that the solution is stored at the appropriate temperature and protected from light.
-
Compatibility with excipients: If your solution contains other components, they may be incompatible with this compound. For example, acidic excipients will accelerate degradation.
-
-
Question: What immediate steps can I take to improve the stability of my stock solution? Answer:
-
Prepare fresh solutions before each experiment.
-
If a stock solution is necessary, prepare it in a high-purity, alkaline-buffered solvent.
-
Consider preparing a concentrated stock in a non-aqueous, aprotic solvent like DMSO, and then diluting it into your aqueous experimental medium immediately before use. However, be mindful of the final DMSO concentration in your experiment.
-
Data on Factors Affecting PPI Stability
The following table summarizes the general effects of various factors on the stability of proton pump inhibitors in solution.
| Factor | Condition | General Effect on Stability | Recommendation |
| pH | Acidic (pH < 7) | Highly Unstable, Rapid Degradation | Maintain a pH in the alkaline range (pH 8-11) using appropriate buffers. |
| Neutral (pH ≈ 7) | Moderately Unstable | For short-term use, but alkaline conditions are preferred for storage. | |
| Alkaline (pH > 8) | Significantly Improved Stability | Ideal for storage of aqueous solutions. | |
| Temperature | Ambient (20-25°C) | Increased Degradation Rate | Avoid for long-term storage. |
| Refrigerated (2-8°C) | Reduced Degradation Rate | Recommended for short to medium-term storage. | |
| Frozen (-20°C or lower) | Greatly Reduced Degradation Rate | Suitable for long-term storage of stock solutions. | |
| Light | UV or Visible Light | Can Induce Photodegradation | Protect solutions from light at all times using amber containers or by wrapping with foil. |
| Oxygen | Presence of Air | Potential for Oxidative Degradation | For maximum stability, de-gas solvents and store under an inert atmosphere (e.g., N2). |
| Excipients | Acidic Buffers/Additives | Accelerates Degradation | Use alkaline or neutral excipients. Common stabilizers include sodium bicarbonate, magnesium oxide, or L-arginine. |
| Metal Ions | Can Catalyze Oxidation | Use high-purity water and consider adding a chelating agent like EDTA if metal ion contamination is suspected. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the degradation profile of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Phosphate buffer (pH 7.4)
-
Borate buffer (pH 9.0)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 2 hours.
-
Withdraw samples at 0, 30, 60, and 120 minutes.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 2 hours.
-
Withdraw samples at 0, 30, 60, and 120 minutes.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of this compound powder in a petri dish.
-
Expose to 80°C in an oven for 48 hours.
-
Sample at 0, 24, and 48 hours, prepare a solution, and analyze by HPLC.
-
-
Photolytic Degradation (Solution):
-
Prepare a 100 µg/mL solution of this compound in methanol/water (50:50).
-
Expose the solution to a light source in a photostability chamber that provides both UV and visible light, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Keep a control sample wrapped in aluminum foil in the same chamber.
-
Analyze samples at appropriate time intervals.
-
-
HPLC Analysis:
-
Analyze all samples by a suitable reverse-phase HPLC method. A gradient elution with a mobile phase consisting of a phosphate buffer and acetonitrile is a common starting point for PPI analysis.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.
-
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Hypothetical degradation pathway of this compound in acidic solution.
References
troubleshooting low efficacy in Pumaprazole experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with Pumaprazole, a novel proton pump inhibitor. The information is tailored for researchers, scientists, and drug development professionals to help ensure experimental success and data reliability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound. The solutions provided are based on established principles for in vitro pharmacology and experience with other proton pump inhibitors (PPIs).
Q1: Why is the observed efficacy of this compound lower than expected in my cell-based assay?
A1: Low efficacy can stem from several factors related to the compound's stability, the experimental setup, or the cell model itself.
-
Compound Stability and Handling:
-
Acidic Lability: this compound, like other PPIs, is likely unstable in acidic conditions. Ensure that all solutions and media used are at a neutral or slightly alkaline pH to prevent degradation of the compound.
-
Stock Solution: Prepare fresh stock solutions of this compound in a high-quality, anhydrous solvent like DMSO. Store aliquots at -20°C or lower and avoid repeated freeze-thaw cycles. This compound in DMSO solution may be sensitive to moisture, which can cause it to degrade.
-
Working Dilutions: When making serial dilutions from a DMSO stock, it is best to perform the initial dilutions in DMSO before adding the final diluted sample to your aqueous buffer or medium. This helps to prevent the compound from precipitating out of solution. Most cells can tolerate a final DMSO concentration of up to 0.1%.
-
-
Experimental Conditions:
-
Cell Density: The number of cells seeded per well can significantly impact the apparent IC50 value. Higher cell densities can sometimes lead to increased resistance to treatment. It is crucial to optimize and maintain a consistent cell seeding density across all experiments.[1][2]
-
Incubation Time: The duration of this compound treatment may be insufficient for its full effect to be observed. It may take several days for PPIs to achieve their maximum effect.[2] Consider extending the incubation period and performing a time-course experiment to determine the optimal treatment duration.
-
-
Cell Line Characteristics:
-
Metabolism: The cell line you are using may rapidly metabolize this compound, reducing its effective concentration. This is a known factor in the variable efficacy of PPIs in different individuals and, by extension, in different cell lines.[3]
-
Target Expression: Ensure that your chosen cell line expresses the target proton pump (H+/K+-ATPase or V-ATPase) at sufficient levels for this compound to exert its effect.
-
Q2: I am observing high variability between my replicate wells. What could be the cause?
A2: High variability can obscure real experimental effects and make data interpretation difficult. Common causes include:
-
Inconsistent Cell Seeding:
-
Ensure your cell suspension is homogenous before and during plating.
-
Use calibrated pipettes and pre-wet the tips before dispensing.
-
Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.[4]
-
-
Edge Effects:
-
The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
-
Pipetting Errors:
-
Regularly calibrate your pipettes.
-
Use the correct size pipette for the volume you are dispensing to maximize accuracy.
-
Q3: My positive control is not showing the expected effect in the H+/K+-ATPase activity assay. What should I do?
A3: Failure of the positive control indicates a problem with the assay itself.
-
Reagent Integrity:
-
Check the expiration dates of all kit components.
-
Ensure that the enzyme preparation is active. Improper storage or handling can lead to loss of activity.
-
Prepare fresh reagents and buffers.
-
-
Assay Conditions:
-
Verify that the incubation times and temperatures are correct as per the protocol.
-
Ensure the pH of the reaction buffer is optimal for enzyme activity.
-
-
Instrument Settings:
-
Confirm that the microplate reader is set to the correct wavelength for absorbance measurement (typically 660 nm for molybdenum blue-based assays).
-
Q4: I am seeing a high background signal in my BCECF-AM cellular acidification assay. How can I reduce it?
A4: High background in fluorescence assays can be due to several factors:
-
Autofluorescence:
-
Some cell types and media components (like phenol (B47542) red and fetal bovine serum) can be autofluorescent. Consider using a medium without these components or performing the final measurement in a clear buffer like PBS.
-
-
Incomplete Washing:
-
Ensure that the cells are thoroughly washed to remove any extracellular BCECF-AM that has not been taken up by the cells.
-
-
Dye Concentration:
-
The concentration of BCECF-AM may be too high, leading to non-specific signal. Titrate the dye concentration to find the optimal level for your cell line.
-
Data on Proton Pump Inhibitor Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values for common proton pump inhibitors in various cancer cell lines. This data can serve as a reference for expected efficacy ranges in similar in vitro models.
| Cell Line | Drug | IC50 (µM) | Exposure Time (hours) |
| SH-SY5Y (Neuroblastoma) | Cisplatin (for reference) | 10 | 24 |
| HepG2 (Hepatocellular Carcinoma) | S-Omeprazole | 214 | 24 |
| LS174T (Colon Adenocarcinoma) | S-Lansoprazole | ~200 | 24 |
| Pancreatic Cancer Cell Lines (various) | Omeprazole | Varies by cell line | 96 |
| Pancreatic Cancer Cell Lines (various) | Pantoprazole | Varies by cell line | 96 |
Note: IC50 values can vary significantly based on the specific experimental conditions, including cell density and the assay used to measure cell viability.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: H+/K+-ATPase Activity Assay
This protocol is for a colorimetric assay to measure the activity of the H+/K+-ATPase enzyme, the primary target of this compound. The assay quantifies the amount of inorganic phosphate (B84403) (Pi) produced from the hydrolysis of ATP.
Materials:
-
H+/K+-ATPase assay kit (containing reaction buffer, substrate (ATP), and reagents for phosphate detection)
-
Isolated H+/K+-ATPase enzyme preparation or cell/tissue lysate
-
This compound and a known PPI as a positive control (e.g., omeprazole)
-
Microplate reader capable of measuring absorbance at 660 nm
Procedure:
-
Prepare Reagents: Prepare all reagents as per the assay kit manual.
-
Sample and Control Preparation:
-
Prepare serial dilutions of this compound and the positive control inhibitor.
-
In a 96-well plate, add the enzyme preparation to wells designated for the negative control (no inhibitor), positive control, and this compound treatment.
-
-
Initiate Reaction: Add the reaction mix containing ATP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 30 minutes).
-
Stop Reaction and Develop Color:
-
Add the stop solution provided in the kit to halt the reaction.
-
Add the colorimetric developer reagent (which reacts with the generated Pi to produce molybdenum blue).
-
-
Incubation: Incubate for an additional period (e.g., 30 minutes) at room temperature to allow for color development.
-
Measure Absorbance: Read the absorbance of each well at 660 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of H+/K+-ATPase activity for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Acidification Assay using BCECF-AM
This protocol describes how to measure changes in intracellular pH (pHi) in response to this compound treatment using the pH-sensitive fluorescent dye BCECF-AM.
Materials:
-
BCECF-AM dye
-
Anhydrous DMSO
-
Cell culture medium (phenol red-free is recommended)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Fluorescence microplate reader or fluorescence microscope with appropriate filters (Excitation: ~490 nm and ~440 nm, Emission: ~535 nm)
Procedure:
-
Cell Seeding: Plate cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Prepare BCECF-AM Loading Solution:
-
Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO.
-
Dilute the stock solution in serum-free medium or HBSS to a final working concentration of 3-5 µM.
-
-
Dye Loading:
-
Remove the culture medium from the cells and add the BCECF-AM loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Wash: Wash the cells three times with warm HBSS or medium to remove extracellular dye.
-
This compound Treatment: Add fresh medium containing the desired concentrations of this compound to the cells. Include appropriate vehicle controls (e.g., DMSO).
-
Measure Fluorescence:
-
Measure the fluorescence intensity at an emission wavelength of ~535 nm using two excitation wavelengths: ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive, isosbestic point).
-
The ratio of the fluorescence intensities (490 nm / 440 nm) is proportional to the intracellular pH.
-
-
Data Analysis:
-
Calculate the fluorescence ratio for each well.
-
Normalize the data to the vehicle-treated control to determine the effect of this compound on intracellular pH.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism and experimental workflows.
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting decision tree for low this compound efficacy.
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel GlcNAc 6-phosphate dehydratase NagS governs a metabolic checkpoint that controls nutrient signaling in Streptomyces | PLOS Biology [journals.plos.org]
- 4. benchchem.com [benchchem.com]
troubleshooting low efficacy in Pumaprazole experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with Pumaprazole, a novel proton pump inhibitor. The information is tailored for researchers, scientists, and drug development professionals to help ensure experimental success and data reliability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound. The solutions provided are based on established principles for in vitro pharmacology and experience with other proton pump inhibitors (PPIs).
Q1: Why is the observed efficacy of this compound lower than expected in my cell-based assay?
A1: Low efficacy can stem from several factors related to the compound's stability, the experimental setup, or the cell model itself.
-
Compound Stability and Handling:
-
Acidic Lability: this compound, like other PPIs, is likely unstable in acidic conditions. Ensure that all solutions and media used are at a neutral or slightly alkaline pH to prevent degradation of the compound.
-
Stock Solution: Prepare fresh stock solutions of this compound in a high-quality, anhydrous solvent like DMSO. Store aliquots at -20°C or lower and avoid repeated freeze-thaw cycles. This compound in DMSO solution may be sensitive to moisture, which can cause it to degrade.
-
Working Dilutions: When making serial dilutions from a DMSO stock, it is best to perform the initial dilutions in DMSO before adding the final diluted sample to your aqueous buffer or medium. This helps to prevent the compound from precipitating out of solution. Most cells can tolerate a final DMSO concentration of up to 0.1%.
-
-
Experimental Conditions:
-
Cell Density: The number of cells seeded per well can significantly impact the apparent IC50 value. Higher cell densities can sometimes lead to increased resistance to treatment. It is crucial to optimize and maintain a consistent cell seeding density across all experiments.[1][2]
-
Incubation Time: The duration of this compound treatment may be insufficient for its full effect to be observed. It may take several days for PPIs to achieve their maximum effect.[2] Consider extending the incubation period and performing a time-course experiment to determine the optimal treatment duration.
-
-
Cell Line Characteristics:
-
Metabolism: The cell line you are using may rapidly metabolize this compound, reducing its effective concentration. This is a known factor in the variable efficacy of PPIs in different individuals and, by extension, in different cell lines.[3]
-
Target Expression: Ensure that your chosen cell line expresses the target proton pump (H+/K+-ATPase or V-ATPase) at sufficient levels for this compound to exert its effect.
-
Q2: I am observing high variability between my replicate wells. What could be the cause?
A2: High variability can obscure real experimental effects and make data interpretation difficult. Common causes include:
-
Inconsistent Cell Seeding:
-
Ensure your cell suspension is homogenous before and during plating.
-
Use calibrated pipettes and pre-wet the tips before dispensing.
-
Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.[4]
-
-
Edge Effects:
-
The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
-
Pipetting Errors:
-
Regularly calibrate your pipettes.
-
Use the correct size pipette for the volume you are dispensing to maximize accuracy.
-
Q3: My positive control is not showing the expected effect in the H+/K+-ATPase activity assay. What should I do?
A3: Failure of the positive control indicates a problem with the assay itself.
-
Reagent Integrity:
-
Check the expiration dates of all kit components.
-
Ensure that the enzyme preparation is active. Improper storage or handling can lead to loss of activity.
-
Prepare fresh reagents and buffers.
-
-
Assay Conditions:
-
Verify that the incubation times and temperatures are correct as per the protocol.
-
Ensure the pH of the reaction buffer is optimal for enzyme activity.
-
-
Instrument Settings:
-
Confirm that the microplate reader is set to the correct wavelength for absorbance measurement (typically 660 nm for molybdenum blue-based assays).
-
Q4: I am seeing a high background signal in my BCECF-AM cellular acidification assay. How can I reduce it?
A4: High background in fluorescence assays can be due to several factors:
-
Autofluorescence:
-
Some cell types and media components (like phenol red and fetal bovine serum) can be autofluorescent. Consider using a medium without these components or performing the final measurement in a clear buffer like PBS.
-
-
Incomplete Washing:
-
Ensure that the cells are thoroughly washed to remove any extracellular BCECF-AM that has not been taken up by the cells.
-
-
Dye Concentration:
-
The concentration of BCECF-AM may be too high, leading to non-specific signal. Titrate the dye concentration to find the optimal level for your cell line.
-
Data on Proton Pump Inhibitor Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values for common proton pump inhibitors in various cancer cell lines. This data can serve as a reference for expected efficacy ranges in similar in vitro models.
| Cell Line | Drug | IC50 (µM) | Exposure Time (hours) |
| SH-SY5Y (Neuroblastoma) | Cisplatin (for reference) | 10 | 24 |
| HepG2 (Hepatocellular Carcinoma) | S-Omeprazole | 214 | 24 |
| LS174T (Colon Adenocarcinoma) | S-Lansoprazole | ~200 | 24 |
| Pancreatic Cancer Cell Lines (various) | Omeprazole | Varies by cell line | 96 |
| Pancreatic Cancer Cell Lines (various) | Pantoprazole | Varies by cell line | 96 |
Note: IC50 values can vary significantly based on the specific experimental conditions, including cell density and the assay used to measure cell viability.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: H+/K+-ATPase Activity Assay
This protocol is for a colorimetric assay to measure the activity of the H+/K+-ATPase enzyme, the primary target of this compound. The assay quantifies the amount of inorganic phosphate (Pi) produced from the hydrolysis of ATP.
Materials:
-
H+/K+-ATPase assay kit (containing reaction buffer, substrate (ATP), and reagents for phosphate detection)
-
Isolated H+/K+-ATPase enzyme preparation or cell/tissue lysate
-
This compound and a known PPI as a positive control (e.g., omeprazole)
-
Microplate reader capable of measuring absorbance at 660 nm
Procedure:
-
Prepare Reagents: Prepare all reagents as per the assay kit manual.
-
Sample and Control Preparation:
-
Prepare serial dilutions of this compound and the positive control inhibitor.
-
In a 96-well plate, add the enzyme preparation to wells designated for the negative control (no inhibitor), positive control, and this compound treatment.
-
-
Initiate Reaction: Add the reaction mix containing ATP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 30 minutes).
-
Stop Reaction and Develop Color:
-
Add the stop solution provided in the kit to halt the reaction.
-
Add the colorimetric developer reagent (which reacts with the generated Pi to produce molybdenum blue).
-
-
Incubation: Incubate for an additional period (e.g., 30 minutes) at room temperature to allow for color development.
-
Measure Absorbance: Read the absorbance of each well at 660 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of H+/K+-ATPase activity for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Acidification Assay using BCECF-AM
This protocol describes how to measure changes in intracellular pH (pHi) in response to this compound treatment using the pH-sensitive fluorescent dye BCECF-AM.
Materials:
-
BCECF-AM dye
-
Anhydrous DMSO
-
Cell culture medium (phenol red-free is recommended)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Fluorescence microplate reader or fluorescence microscope with appropriate filters (Excitation: ~490 nm and ~440 nm, Emission: ~535 nm)
Procedure:
-
Cell Seeding: Plate cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Prepare BCECF-AM Loading Solution:
-
Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO.
-
Dilute the stock solution in serum-free medium or HBSS to a final working concentration of 3-5 µM.
-
-
Dye Loading:
-
Remove the culture medium from the cells and add the BCECF-AM loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Wash: Wash the cells three times with warm HBSS or medium to remove extracellular dye.
-
This compound Treatment: Add fresh medium containing the desired concentrations of this compound to the cells. Include appropriate vehicle controls (e.g., DMSO).
-
Measure Fluorescence:
-
Measure the fluorescence intensity at an emission wavelength of ~535 nm using two excitation wavelengths: ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive, isosbestic point).
-
The ratio of the fluorescence intensities (490 nm / 440 nm) is proportional to the intracellular pH.
-
-
Data Analysis:
-
Calculate the fluorescence ratio for each well.
-
Normalize the data to the vehicle-treated control to determine the effect of this compound on intracellular pH.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism and experimental workflows.
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting decision tree for low this compound efficacy.
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel GlcNAc 6-phosphate dehydratase NagS governs a metabolic checkpoint that controls nutrient signaling in Streptomyces | PLOS Biology [journals.plos.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Pumaprazole Solubility Issues in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with Pumaprazole in experimental assays.
Troubleshooting Guide
Q1: My this compound stock solution in DMSO is precipitating when I dilute it into my aqueous assay buffer. What should I do?
A1: This is a common issue for poorly soluble compounds. Here are several steps you can take to address this:
-
Optimize the Co-solvent Concentration: While DMSO is a common solvent, its concentration in the final assay buffer is critical. Aim for the lowest possible final DMSO concentration (ideally ≤ 0.5%) to minimize its potential effects on the assay and reduce the chances of precipitation. You may need to prepare a more concentrated DMSO stock solution to achieve this.
-
Use a Different Co-solvent: Consider testing other organic solvents such as ethanol (B145695), polyethylene (B3416737) glycol 400 (PEG-400), or N,N-dimethylformamide (DMF). The optimal solvent will depend on your specific assay conditions and the physicochemical properties of this compound.[1][2]
-
Employ Surfactants: Adding a small amount of a non-ionic surfactant, like Tween-20 or Triton X-100 (typically 0.01% - 0.05%), to your assay buffer can help maintain this compound's solubility by forming micelles.[3] However, be sure to run a control with the surfactant alone to ensure it does not interfere with your assay.
-
Sonication: After diluting the stock solution, brief sonication of the final solution can help to break up aggregates and re-dissolve any precipitate that has formed.[3]
Q2: I'm observing inconsistent results in my cell-based assay, which I suspect is due to poor this compound solubility. How can I confirm this and improve my results?
A2: Inconsistent results are a hallmark of solubility problems. Here’s how to troubleshoot:
-
Visual Inspection: Before adding the compound to your cells, visually inspect the diluted this compound solution under a microscope. Look for any signs of precipitation or particulate matter.
-
Solubility Testing in Assay Media: Perform a simple solubility test by preparing serial dilutions of your this compound stock in your complete cell culture medium. Incubate for the same duration as your experiment and then check for precipitation.
-
Consider Protein Binding: If your cell culture medium contains serum, this compound might be binding to proteins like albumin.[3] This can sometimes help with solubility but may also reduce the free concentration of the compound available to the cells. You may need to adjust your nominal concentration accordingly or switch to a serum-free medium for the duration of the treatment.
-
Amorphous Formulations: Consider preparing an amorphous solid dispersion of this compound. Amorphous forms of a drug are generally more soluble than their crystalline counterparts.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: The choice of solvent depends on the requirements of your specific experiment. For creating a high-concentration stock solution, DMSO is a common starting point. However, for aqueous dilutions, co-solvents like ethanol or PEG-400 may be more suitable. It is recommended to perform solubility tests in a few different biocompatible solvents to determine the best one for your assay.
Q2: How can I prepare a stock solution of this compound?
A2: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. Generally, you will dissolve a pre-weighed amount of this compound in a suitable organic solvent, like DMSO, to a high concentration (e.g., 10-50 mM). Gentle warming and vortexing can aid in dissolution.
Q3: Can I use pH modification to improve this compound solubility?
A3: If this compound has ionizable groups, adjusting the pH of your buffer can significantly impact its solubility. For example, if this compound is a weak acid, increasing the pH will deprotonate it and increase its solubility in aqueous solutions. Conversely, if it is a weak base, decreasing the pH will enhance solubility. It is crucial to ensure the chosen pH is compatible with your assay system.
Q4: What are lipid-based formulations, and can they help with this compound's solubility?
A4: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), micelles, and liposomes, can significantly enhance the solubility and bioavailability of poorly soluble drugs. These formulations encapsulate the drug in lipidic carriers, which can improve its dispersion in aqueous environments.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 0.01 | Practically insoluble. |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 | Insoluble in physiological buffers. |
| Dimethyl Sulfoxide (DMSO) | > 50 | High solubility, suitable for stock solutions. |
| Ethanol | 15 | Moderate solubility. |
| Polyethylene Glycol 400 (PEG-400) | 25 | Good solubility, often used as a co-solvent. |
| N,N-Dimethylformamide (DMF) | > 40 | High solubility, use with caution in biological assays. |
Table 2: Comparison of Solubility Enhancement Techniques for this compound
| Technique | Fold Increase in Apparent Solubility | Advantages | Disadvantages |
| Co-solvent (5% PEG-400 in buffer) | ~10 | Simple to implement. | Potential for co-solvent to affect the assay. |
| pH Adjustment (to pH 9.0) | ~50 | Can be very effective if the molecule is ionizable. | The required pH may not be compatible with the assay. |
| Solid Dispersion (with PVP K30) | > 100 | Significant increase in solubility and dissolution rate. | Requires more complex preparation. |
| Cyclodextrin Complexation | ~80 | Can improve stability as well as solubility. | May introduce artifacts in some assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, DMSO (anhydrous), sterile microcentrifuge tubes, precision balance.
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution (Mass = 10 mmol/L * Molar Mass of this compound ( g/mol ) * Volume (L)).
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
Store the stock solution at -20°C, protected from light and moisture.
-
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a soluble polymer carrier (e.g., polyvinylpyrrolidone (B124986) - PVP K30), a suitable organic solvent (e.g., methanol), round-bottom flask, rotary evaporator.
-
Procedure:
-
Determine the desired ratio of this compound to the polymer carrier (e.g., 1:4 w/w).
-
Dissolve both this compound and the polymer carrier in a sufficient volume of the organic solvent in a round-bottom flask.
-
Once completely dissolved, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the inside of the flask.
-
Further dry the solid dispersion under a vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and store it in a desiccator. This solid can now be used for dissolution studies or to prepare aqueous solutions for assays.
-
Visualizations
Caption: Experimental workflow for using this compound in assays.
Caption: Troubleshooting flowchart for this compound solubility issues.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Behaviour of Aripiprazole in Different Solvent Systems | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Pumaprazole Solubility Issues in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with Pumaprazole in experimental assays.
Troubleshooting Guide
Q1: My this compound stock solution in DMSO is precipitating when I dilute it into my aqueous assay buffer. What should I do?
A1: This is a common issue for poorly soluble compounds. Here are several steps you can take to address this:
-
Optimize the Co-solvent Concentration: While DMSO is a common solvent, its concentration in the final assay buffer is critical. Aim for the lowest possible final DMSO concentration (ideally ≤ 0.5%) to minimize its potential effects on the assay and reduce the chances of precipitation. You may need to prepare a more concentrated DMSO stock solution to achieve this.
-
Use a Different Co-solvent: Consider testing other organic solvents such as ethanol, polyethylene glycol 400 (PEG-400), or N,N-dimethylformamide (DMF). The optimal solvent will depend on your specific assay conditions and the physicochemical properties of this compound.[1][2]
-
Employ Surfactants: Adding a small amount of a non-ionic surfactant, like Tween-20 or Triton X-100 (typically 0.01% - 0.05%), to your assay buffer can help maintain this compound's solubility by forming micelles.[3] However, be sure to run a control with the surfactant alone to ensure it does not interfere with your assay.
-
Sonication: After diluting the stock solution, brief sonication of the final solution can help to break up aggregates and re-dissolve any precipitate that has formed.[3]
Q2: I'm observing inconsistent results in my cell-based assay, which I suspect is due to poor this compound solubility. How can I confirm this and improve my results?
A2: Inconsistent results are a hallmark of solubility problems. Here’s how to troubleshoot:
-
Visual Inspection: Before adding the compound to your cells, visually inspect the diluted this compound solution under a microscope. Look for any signs of precipitation or particulate matter.
-
Solubility Testing in Assay Media: Perform a simple solubility test by preparing serial dilutions of your this compound stock in your complete cell culture medium. Incubate for the same duration as your experiment and then check for precipitation.
-
Consider Protein Binding: If your cell culture medium contains serum, this compound might be binding to proteins like albumin.[3] This can sometimes help with solubility but may also reduce the free concentration of the compound available to the cells. You may need to adjust your nominal concentration accordingly or switch to a serum-free medium for the duration of the treatment.
-
Amorphous Formulations: Consider preparing an amorphous solid dispersion of this compound. Amorphous forms of a drug are generally more soluble than their crystalline counterparts.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: The choice of solvent depends on the requirements of your specific experiment. For creating a high-concentration stock solution, DMSO is a common starting point. However, for aqueous dilutions, co-solvents like ethanol or PEG-400 may be more suitable. It is recommended to perform solubility tests in a few different biocompatible solvents to determine the best one for your assay.
Q2: How can I prepare a stock solution of this compound?
A2: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. Generally, you will dissolve a pre-weighed amount of this compound in a suitable organic solvent, like DMSO, to a high concentration (e.g., 10-50 mM). Gentle warming and vortexing can aid in dissolution.
Q3: Can I use pH modification to improve this compound solubility?
A3: If this compound has ionizable groups, adjusting the pH of your buffer can significantly impact its solubility. For example, if this compound is a weak acid, increasing the pH will deprotonate it and increase its solubility in aqueous solutions. Conversely, if it is a weak base, decreasing the pH will enhance solubility. It is crucial to ensure the chosen pH is compatible with your assay system.
Q4: What are lipid-based formulations, and can they help with this compound's solubility?
A4: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), micelles, and liposomes, can significantly enhance the solubility and bioavailability of poorly soluble drugs. These formulations encapsulate the drug in lipidic carriers, which can improve its dispersion in aqueous environments.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 0.01 | Practically insoluble. |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 | Insoluble in physiological buffers. |
| Dimethyl Sulfoxide (DMSO) | > 50 | High solubility, suitable for stock solutions. |
| Ethanol | 15 | Moderate solubility. |
| Polyethylene Glycol 400 (PEG-400) | 25 | Good solubility, often used as a co-solvent. |
| N,N-Dimethylformamide (DMF) | > 40 | High solubility, use with caution in biological assays. |
Table 2: Comparison of Solubility Enhancement Techniques for this compound
| Technique | Fold Increase in Apparent Solubility | Advantages | Disadvantages |
| Co-solvent (5% PEG-400 in buffer) | ~10 | Simple to implement. | Potential for co-solvent to affect the assay. |
| pH Adjustment (to pH 9.0) | ~50 | Can be very effective if the molecule is ionizable. | The required pH may not be compatible with the assay. |
| Solid Dispersion (with PVP K30) | > 100 | Significant increase in solubility and dissolution rate. | Requires more complex preparation. |
| Cyclodextrin Complexation | ~80 | Can improve stability as well as solubility. | May introduce artifacts in some assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, DMSO (anhydrous), sterile microcentrifuge tubes, precision balance.
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution (Mass = 10 mmol/L * Molar Mass of this compound ( g/mol ) * Volume (L)).
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
Store the stock solution at -20°C, protected from light and moisture.
-
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a soluble polymer carrier (e.g., polyvinylpyrrolidone - PVP K30), a suitable organic solvent (e.g., methanol), round-bottom flask, rotary evaporator.
-
Procedure:
-
Determine the desired ratio of this compound to the polymer carrier (e.g., 1:4 w/w).
-
Dissolve both this compound and the polymer carrier in a sufficient volume of the organic solvent in a round-bottom flask.
-
Once completely dissolved, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the inside of the flask.
-
Further dry the solid dispersion under a vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and store it in a desiccator. This solid can now be used for dissolution studies or to prepare aqueous solutions for assays.
-
Visualizations
Caption: Experimental workflow for using this compound in assays.
Caption: Troubleshooting flowchart for this compound solubility issues.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Behaviour of Aripiprazole in Different Solvent Systems | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 3. researchgate.net [researchgate.net]
Interpreting Off-Target Effects of Pumaprazole: A Technical Support Guide
Disclaimer: Pumaprazole is a hypothetical pyrazole-based kinase inhibitor used here for illustrative purposes. The information provided is based on the general characteristics of pyrazole-containing kinase inhibitors and is intended to serve as a technical support resource for researchers encountering similar challenges with novel small molecule inhibitors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals interpret the potential off-target effects of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of the Transforming Growth Factor-beta type I receptor (TβRI) kinase.[1] Its primary intended effect is to block the canonical TGF-β signaling pathway by preventing the phosphorylation of downstream Smad proteins.[1]
Q2: What are the known or potential off-target effects of this compound?
Like many kinase inhibitors that target the highly conserved ATP-binding site, this compound may exhibit off-target activity against other kinases.[2] While comprehensive profiling is ongoing, preliminary screens suggest potential inhibitory effects on other kinases, which could lead to unintended biological consequences. Pyrazole-based compounds have been shown to inhibit a range of kinases, including Bcr-Abl and Aurora A kinase, among others.[3]
Q3: How can I distinguish between on-target and off-target effects in my cellular assays?
Differentiating on-target from off-target effects is a critical step in inhibitor validation. A multi-pronged approach is recommended:
-
Use of structurally distinct inhibitors: Employing another TβRI inhibitor with a different chemical scaffold can help determine if the observed phenotype is due to TβRI inhibition or an off-target effect specific to this compound's structure.
-
Rescue experiments: If the observed phenotype is due to on-target TβRI inhibition, it may be possible to rescue the effect by introducing a constitutively active downstream effector of the TGF-β pathway.
-
Dose-response analysis: Correlate the concentration of this compound required to elicit the cellular phenotype with its IC50 for TβRI and potential off-target kinases. A significant discrepancy may suggest an off-target effect.
-
Knockout/knockdown models: Using cells where the intended target (TβRI) has been knocked out or knocked down can help determine if the effects of this compound are dependent on the presence of its primary target.
Q4: What is the significance of the pyrazole (B372694) scaffold in this compound?
The pyrazole core is a common scaffold in many kinase inhibitors.[3] While it provides a good structural basis for potent ATP-competitive inhibition, it has also been associated with off-target effects due to its ability to interact with the ATP-binding sites of various kinases.
Troubleshooting Guides
Issue 1: Unexpected Cell Phenotype Observed After this compound Treatment
You have treated your cells with this compound and observe a phenotype that is not consistent with the known functions of the TGF-β signaling pathway.
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting the TβRI pathway at the concentrations used. This can be done by measuring the phosphorylation levels of Smad2/3.
-
Perform a Dose-Response Curve: Determine the EC50 for the unexpected phenotype and compare it to the IC50 of this compound for TβRI. If the EC50 for the phenotype is significantly lower or higher, it may indicate an off-target effect.
-
Consult Kinase Profiling Data: Review any available kinase selectivity profiling data for this compound to identify potential off-target kinases that might be responsible for the observed phenotype.
-
Orthogonal Inhibitor Testing: Treat the cells with a structurally unrelated TβRI inhibitor. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of potential off-target kinases and see if this abrogates the unexpected phenotype when the cells are treated with this compound.
Issue 2: Discrepancy Between In Vitro Kinase Assay and Cellular Assay Results
The IC50 of this compound in a biochemical TβRI kinase assay is much lower than the effective concentration required to see a downstream effect in a cellular assay.
Possible Causes:
-
Poor cell permeability: this compound may not be efficiently crossing the cell membrane.
-
Drug efflux: The compound may be actively transported out of the cell by efflux pumps.
-
High protein binding: this compound may bind to plasma proteins in the cell culture medium, reducing its free concentration.
-
Cellular ATP concentration: The high intracellular concentration of ATP can compete with this compound for binding to the kinase, leading to a rightward shift in the dose-response curve.
Troubleshooting Steps:
-
Assess Cell Permeability: Use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.
-
Evaluate Drug Efflux: Use inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-gp) to see if this increases the potency of this compound in your cellular assay.
-
Measure Protein Binding: Determine the fraction of this compound bound to serum proteins in your culture medium.
-
Optimize Assay Conditions: If possible, perform cellular assays in serum-free or low-serum conditions for a short duration to minimize protein binding effects.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound based on typical values for pyrazole-based kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| TβRI (On-Target) | 15 |
| Off-Target Kinase A | 150 |
| Off-Target Kinase B | 800 |
| Off-Target Kinase C | >10,000 |
| Off-Target Kinase D | >10,000 |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | EC50 (nM) |
| Smad2/3 Phosphorylation Inhibition | NMuMg | 50 |
| Inhibition of Cell Migration | MDA-MB-231 | 75 |
| Unexpected Apoptosis Induction | HeLa | 500 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general approach for assessing the selectivity of this compound against a panel of kinases.
Objective: To determine the IC50 values of this compound against a broad range of kinases to identify potential off-targets.
Methodology:
-
Kinase Panel Selection: Choose a commercially available kinase panel (e.g., from Reaction Biology or Eurofins) that provides broad coverage of the human kinome.
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. The final concentration range should be sufficient to generate a full dose-response curve (e.g., 1 nM to 10 µM).
-
Kinase Assay: The kinase assays are typically performed in a 384-well plate format. Each well will contain a specific kinase, its substrate, ATP, and a specific concentration of this compound or DMSO as a control. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is measured. This is often done using a fluorescence- or luminescence-based method.
-
Data Analysis: The percentage of kinase activity relative to the DMSO control is calculated for each this compound concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to use CETSA to confirm the engagement of this compound with its target (TβRI) in a cellular context.
Objective: To verify that this compound binds to TβRI in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control (DMSO).
-
Heating: After treatment, the cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: The cells are then lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble TβRI in the supernatant is quantified by Western blotting or other protein detection methods.
-
Data Analysis: The binding of this compound to TβRI will stabilize the protein, leading to a higher melting temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Potential off-target signaling pathway of this compound.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting decision tree for unexpected phenotypes.
References
Interpreting Off-Target Effects of Pumaprazole: A Technical Support Guide
Disclaimer: Pumaprazole is a hypothetical pyrazole-based kinase inhibitor used here for illustrative purposes. The information provided is based on the general characteristics of pyrazole-containing kinase inhibitors and is intended to serve as a technical support resource for researchers encountering similar challenges with novel small molecule inhibitors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals interpret the potential off-target effects of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of the Transforming Growth Factor-beta type I receptor (TβRI) kinase.[1] Its primary intended effect is to block the canonical TGF-β signaling pathway by preventing the phosphorylation of downstream Smad proteins.[1]
Q2: What are the known or potential off-target effects of this compound?
Like many kinase inhibitors that target the highly conserved ATP-binding site, this compound may exhibit off-target activity against other kinases.[2] While comprehensive profiling is ongoing, preliminary screens suggest potential inhibitory effects on other kinases, which could lead to unintended biological consequences. Pyrazole-based compounds have been shown to inhibit a range of kinases, including Bcr-Abl and Aurora A kinase, among others.[3]
Q3: How can I distinguish between on-target and off-target effects in my cellular assays?
Differentiating on-target from off-target effects is a critical step in inhibitor validation. A multi-pronged approach is recommended:
-
Use of structurally distinct inhibitors: Employing another TβRI inhibitor with a different chemical scaffold can help determine if the observed phenotype is due to TβRI inhibition or an off-target effect specific to this compound's structure.
-
Rescue experiments: If the observed phenotype is due to on-target TβRI inhibition, it may be possible to rescue the effect by introducing a constitutively active downstream effector of the TGF-β pathway.
-
Dose-response analysis: Correlate the concentration of this compound required to elicit the cellular phenotype with its IC50 for TβRI and potential off-target kinases. A significant discrepancy may suggest an off-target effect.
-
Knockout/knockdown models: Using cells where the intended target (TβRI) has been knocked out or knocked down can help determine if the effects of this compound are dependent on the presence of its primary target.
Q4: What is the significance of the pyrazole scaffold in this compound?
The pyrazole core is a common scaffold in many kinase inhibitors.[3] While it provides a good structural basis for potent ATP-competitive inhibition, it has also been associated with off-target effects due to its ability to interact with the ATP-binding sites of various kinases.
Troubleshooting Guides
Issue 1: Unexpected Cell Phenotype Observed After this compound Treatment
You have treated your cells with this compound and observe a phenotype that is not consistent with the known functions of the TGF-β signaling pathway.
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting the TβRI pathway at the concentrations used. This can be done by measuring the phosphorylation levels of Smad2/3.
-
Perform a Dose-Response Curve: Determine the EC50 for the unexpected phenotype and compare it to the IC50 of this compound for TβRI. If the EC50 for the phenotype is significantly lower or higher, it may indicate an off-target effect.
-
Consult Kinase Profiling Data: Review any available kinase selectivity profiling data for this compound to identify potential off-target kinases that might be responsible for the observed phenotype.
-
Orthogonal Inhibitor Testing: Treat the cells with a structurally unrelated TβRI inhibitor. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of potential off-target kinases and see if this abrogates the unexpected phenotype when the cells are treated with this compound.
Issue 2: Discrepancy Between In Vitro Kinase Assay and Cellular Assay Results
The IC50 of this compound in a biochemical TβRI kinase assay is much lower than the effective concentration required to see a downstream effect in a cellular assay.
Possible Causes:
-
Poor cell permeability: this compound may not be efficiently crossing the cell membrane.
-
Drug efflux: The compound may be actively transported out of the cell by efflux pumps.
-
High protein binding: this compound may bind to plasma proteins in the cell culture medium, reducing its free concentration.
-
Cellular ATP concentration: The high intracellular concentration of ATP can compete with this compound for binding to the kinase, leading to a rightward shift in the dose-response curve.
Troubleshooting Steps:
-
Assess Cell Permeability: Use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.
-
Evaluate Drug Efflux: Use inhibitors of common efflux pumps (e.g., verapamil for P-gp) to see if this increases the potency of this compound in your cellular assay.
-
Measure Protein Binding: Determine the fraction of this compound bound to serum proteins in your culture medium.
-
Optimize Assay Conditions: If possible, perform cellular assays in serum-free or low-serum conditions for a short duration to minimize protein binding effects.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound based on typical values for pyrazole-based kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| TβRI (On-Target) | 15 |
| Off-Target Kinase A | 150 |
| Off-Target Kinase B | 800 |
| Off-Target Kinase C | >10,000 |
| Off-Target Kinase D | >10,000 |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | EC50 (nM) |
| Smad2/3 Phosphorylation Inhibition | NMuMg | 50 |
| Inhibition of Cell Migration | MDA-MB-231 | 75 |
| Unexpected Apoptosis Induction | HeLa | 500 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general approach for assessing the selectivity of this compound against a panel of kinases.
Objective: To determine the IC50 values of this compound against a broad range of kinases to identify potential off-targets.
Methodology:
-
Kinase Panel Selection: Choose a commercially available kinase panel (e.g., from Reaction Biology or Eurofins) that provides broad coverage of the human kinome.
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. The final concentration range should be sufficient to generate a full dose-response curve (e.g., 1 nM to 10 µM).
-
Kinase Assay: The kinase assays are typically performed in a 384-well plate format. Each well will contain a specific kinase, its substrate, ATP, and a specific concentration of this compound or DMSO as a control. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is measured. This is often done using a fluorescence- or luminescence-based method.
-
Data Analysis: The percentage of kinase activity relative to the DMSO control is calculated for each this compound concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to use CETSA to confirm the engagement of this compound with its target (TβRI) in a cellular context.
Objective: To verify that this compound binds to TβRI in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control (DMSO).
-
Heating: After treatment, the cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: The cells are then lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble TβRI in the supernatant is quantified by Western blotting or other protein detection methods.
-
Data Analysis: The binding of this compound to TβRI will stabilize the protein, leading to a higher melting temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Potential off-target signaling pathway of this compound.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting decision tree for unexpected phenotypes.
References
Technical Support Center: Pumaprazole Interference in Biochemical Assays
This technical support center is designed for researchers, scientists, and drug development professionals who may be encountering unexpected results or artifacts when using pumaprazole or other novel small molecules in biochemical assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) will help you identify and mitigate potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why is it a concern?
A1: Assay interference occurs when a test compound, such as this compound, alters the output of a biochemical assay through a mechanism unrelated to its intended biological target.[1][2] This can lead to false-positive or false-negative results, causing a significant waste of time and resources in drug discovery projects.[1][3] Compounds that interfere with a wide range of assays are often referred to as Pan-Assay Interference Compounds (PAINS).[1]
Q2: What are the common mechanisms of assay interference by small molecules?
A2: Small molecules can interfere with biochemical assays through several mechanisms:
-
Compound Aggregation: At certain concentrations, some organic molecules form aggregates that can non-specifically sequester and denature proteins, leading to enzyme inhibition.
-
Chemical Reactivity: The compound may be chemically reactive and covalently modify proteins or other assay components. This is particularly common with compounds containing reactive electrophilic groups.
-
Spectroscopic Interference: The compound may absorb light or fluoresce at the same wavelengths used for assay readout, directly interfering with the signal detection.
-
Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species (ROS) that can damage proteins or interfere with assay chemistry.
-
Chelation: The compound may chelate metal ions that are essential for enzyme activity or assay signal generation.
-
Reporter Enzyme Inhibition: In assays that use a reporter enzyme (e.g., luciferase, alkaline phosphatase), the test compound may directly inhibit the reporter, leading to a false-negative result.
Q3: My initial screen with this compound shows significant activity. How can I be sure it's a genuine hit?
A3: It is crucial to perform secondary and orthogonal assays to confirm the activity of any initial hit and to rule out assay interference. A genuine hit should demonstrate consistent activity across multiple, mechanistically distinct assays. The following workflow is recommended for triaging initial hits.
Caption: Hit Triage Workflow.
Troubleshooting Guide
If you suspect that this compound is interfering with your assay, follow this step-by-step troubleshooting guide.
Step 1: Visual Inspection
-
Question: Is there any visible precipitate in the assay well after adding this compound?
-
Action: Visually inspect the assay plate. If precipitation is observed, this could indicate compound insolubility or aggregation, which can lead to non-specific inhibition.
-
Next Step: Determine the critical aggregation concentration (CAC) of this compound.
Step 2: Check for Spectroscopic Interference
-
Question: Does this compound absorb light or fluoresce at the assay's excitation or emission wavelengths?
-
Action: Run absorption and fluorescence spectra of this compound at the assay concentration in the assay buffer.
-
Next Step: If there is significant spectral overlap, consider changing the assay readout method or subtracting the background signal from this compound-containing wells.
Step 3: Perform a Detergent Test for Aggregation
-
Question: Is the inhibitory activity of this compound sensitive to the presence of a non-ionic detergent?
-
Action: Perform the assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.
-
Interpretation: If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is likely due to compound aggregation.
Step 4: Pre-incubation and Time-Dependence Studies
-
Question: Does the inhibitory activity of this compound increase with pre-incubation time with the enzyme?
-
Action: Compare the inhibitory activity of this compound with and without a pre-incubation period (e.g., 30 minutes) with the target enzyme before adding the substrate.
-
Interpretation: Time-dependent inhibition may suggest covalent modification of the enzyme by a reactive compound.
The following decision tree can guide your troubleshooting process:
Caption: Troubleshooting Decision Tree.
Experimental Protocols
Protocol 1: Detergent Test for Compound Aggregation
Objective: To determine if the inhibitory activity of a compound is due to aggregation.
Methodology:
-
Prepare two sets of assay reactions.
-
In the first set, perform the standard assay protocol with varying concentrations of this compound.
-
In the second set, add a non-ionic detergent (e.g., Triton X-100) to the assay buffer to a final concentration of 0.01% before adding this compound and other assay components.
-
Incubate both sets of reactions and measure the activity.
-
Compare the dose-response curves of this compound in the presence and absence of the detergent. A significant rightward shift in the IC50 value in the presence of detergent suggests aggregation-based inhibition.
Protocol 2: Thiol Reactivity Assay
Objective: To assess if a compound is a reactive electrophile that modifies cysteine residues in proteins.
Methodology:
-
Prepare a solution of a thiol-containing molecule, such as glutathione (B108866) (GSH) or dithiothreitol (B142953) (DTT), in the assay buffer.
-
Pre-incubate this compound with the thiol-containing molecule for a defined period (e.g., 30 minutes).
-
Initiate the biochemical reaction by adding the enzyme and substrate.
-
Measure the enzyme activity.
-
Compare the inhibitory activity of this compound with and without pre-incubation with the thiol reagent. A significant reduction in inhibition after pre-incubation with the thiol suggests the compound is a reactive electrophile.
Data Presentation
Table 1: Summary of Potential Interference Mechanisms and Corresponding Control Experiments
| Interference Mechanism | Key Indicator | Recommended Control Experiment | Expected Outcome if Interference is Present |
| Aggregation | Steep dose-response curve, sensitivity to assay conditions | Detergent Test (e.g., 0.01% Triton X-100) | Rightward shift in IC50, decreased maximal inhibition |
| Chemical Reactivity | Time-dependent inhibition | Pre-incubation with a nucleophile (e.g., GSH, DTT) | Reduced inhibition after pre-incubation |
| Spectroscopic Interference | Absorbance or fluorescence at assay wavelengths | Measure compound's spectrum in assay buffer | Signal from compound alone is significant |
| Redox Cycling | Inhibition sensitive to antioxidants | Addition of an antioxidant (e.g., ascorbic acid) | Reduced inhibition in the presence of an antioxidant |
Table 2: Example Data Interpretation for Detergent Test
| Compound | IC50 without Triton X-100 (µM) | IC50 with 0.01% Triton X-100 (µM) | Fold Shift in IC50 | Interpretation |
| This compound | 1.5 | 45.2 | 30.1 | Likely an aggregator |
| Control Inhibitor | 0.5 | 0.6 | 1.2 | Not an aggregator |
For further assistance, please contact our technical support team.
References
Technical Support Center: Pumaprazole Interference in Biochemical Assays
This technical support center is designed for researchers, scientists, and drug development professionals who may be encountering unexpected results or artifacts when using pumaprazole or other novel small molecules in biochemical assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) will help you identify and mitigate potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why is it a concern?
A1: Assay interference occurs when a test compound, such as this compound, alters the output of a biochemical assay through a mechanism unrelated to its intended biological target.[1][2] This can lead to false-positive or false-negative results, causing a significant waste of time and resources in drug discovery projects.[1][3] Compounds that interfere with a wide range of assays are often referred to as Pan-Assay Interference Compounds (PAINS).[1]
Q2: What are the common mechanisms of assay interference by small molecules?
A2: Small molecules can interfere with biochemical assays through several mechanisms:
-
Compound Aggregation: At certain concentrations, some organic molecules form aggregates that can non-specifically sequester and denature proteins, leading to enzyme inhibition.
-
Chemical Reactivity: The compound may be chemically reactive and covalently modify proteins or other assay components. This is particularly common with compounds containing reactive electrophilic groups.
-
Spectroscopic Interference: The compound may absorb light or fluoresce at the same wavelengths used for assay readout, directly interfering with the signal detection.
-
Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species (ROS) that can damage proteins or interfere with assay chemistry.
-
Chelation: The compound may chelate metal ions that are essential for enzyme activity or assay signal generation.
-
Reporter Enzyme Inhibition: In assays that use a reporter enzyme (e.g., luciferase, alkaline phosphatase), the test compound may directly inhibit the reporter, leading to a false-negative result.
Q3: My initial screen with this compound shows significant activity. How can I be sure it's a genuine hit?
A3: It is crucial to perform secondary and orthogonal assays to confirm the activity of any initial hit and to rule out assay interference. A genuine hit should demonstrate consistent activity across multiple, mechanistically distinct assays. The following workflow is recommended for triaging initial hits.
Caption: Hit Triage Workflow.
Troubleshooting Guide
If you suspect that this compound is interfering with your assay, follow this step-by-step troubleshooting guide.
Step 1: Visual Inspection
-
Question: Is there any visible precipitate in the assay well after adding this compound?
-
Action: Visually inspect the assay plate. If precipitation is observed, this could indicate compound insolubility or aggregation, which can lead to non-specific inhibition.
-
Next Step: Determine the critical aggregation concentration (CAC) of this compound.
Step 2: Check for Spectroscopic Interference
-
Question: Does this compound absorb light or fluoresce at the assay's excitation or emission wavelengths?
-
Action: Run absorption and fluorescence spectra of this compound at the assay concentration in the assay buffer.
-
Next Step: If there is significant spectral overlap, consider changing the assay readout method or subtracting the background signal from this compound-containing wells.
Step 3: Perform a Detergent Test for Aggregation
-
Question: Is the inhibitory activity of this compound sensitive to the presence of a non-ionic detergent?
-
Action: Perform the assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.
-
Interpretation: If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is likely due to compound aggregation.
Step 4: Pre-incubation and Time-Dependence Studies
-
Question: Does the inhibitory activity of this compound increase with pre-incubation time with the enzyme?
-
Action: Compare the inhibitory activity of this compound with and without a pre-incubation period (e.g., 30 minutes) with the target enzyme before adding the substrate.
-
Interpretation: Time-dependent inhibition may suggest covalent modification of the enzyme by a reactive compound.
The following decision tree can guide your troubleshooting process:
Caption: Troubleshooting Decision Tree.
Experimental Protocols
Protocol 1: Detergent Test for Compound Aggregation
Objective: To determine if the inhibitory activity of a compound is due to aggregation.
Methodology:
-
Prepare two sets of assay reactions.
-
In the first set, perform the standard assay protocol with varying concentrations of this compound.
-
In the second set, add a non-ionic detergent (e.g., Triton X-100) to the assay buffer to a final concentration of 0.01% before adding this compound and other assay components.
-
Incubate both sets of reactions and measure the activity.
-
Compare the dose-response curves of this compound in the presence and absence of the detergent. A significant rightward shift in the IC50 value in the presence of detergent suggests aggregation-based inhibition.
Protocol 2: Thiol Reactivity Assay
Objective: To assess if a compound is a reactive electrophile that modifies cysteine residues in proteins.
Methodology:
-
Prepare a solution of a thiol-containing molecule, such as glutathione (GSH) or dithiothreitol (DTT), in the assay buffer.
-
Pre-incubate this compound with the thiol-containing molecule for a defined period (e.g., 30 minutes).
-
Initiate the biochemical reaction by adding the enzyme and substrate.
-
Measure the enzyme activity.
-
Compare the inhibitory activity of this compound with and without pre-incubation with the thiol reagent. A significant reduction in inhibition after pre-incubation with the thiol suggests the compound is a reactive electrophile.
Data Presentation
Table 1: Summary of Potential Interference Mechanisms and Corresponding Control Experiments
| Interference Mechanism | Key Indicator | Recommended Control Experiment | Expected Outcome if Interference is Present |
| Aggregation | Steep dose-response curve, sensitivity to assay conditions | Detergent Test (e.g., 0.01% Triton X-100) | Rightward shift in IC50, decreased maximal inhibition |
| Chemical Reactivity | Time-dependent inhibition | Pre-incubation with a nucleophile (e.g., GSH, DTT) | Reduced inhibition after pre-incubation |
| Spectroscopic Interference | Absorbance or fluorescence at assay wavelengths | Measure compound's spectrum in assay buffer | Signal from compound alone is significant |
| Redox Cycling | Inhibition sensitive to antioxidants | Addition of an antioxidant (e.g., ascorbic acid) | Reduced inhibition in the presence of an antioxidant |
Table 2: Example Data Interpretation for Detergent Test
| Compound | IC50 without Triton X-100 (µM) | IC50 with 0.01% Triton X-100 (µM) | Fold Shift in IC50 | Interpretation |
| This compound | 1.5 | 45.2 | 30.1 | Likely an aggregator |
| Control Inhibitor | 0.5 | 0.6 | 1.2 | Not an aggregator |
For further assistance, please contact our technical support team.
References
dose-response curve optimization for Pumaprazole
Technical Support Center: Pumaprazole
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response curve experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Puma Kinase, a serine/threonine kinase involved in the MAPK signaling cascade. By binding to the ATP pocket of Puma Kinase, this compound prevents the phosphorylation of its downstream substrates, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells with an activated Puma Kinase pathway.
Q2: Why are my IC50 values for this compound different from those listed in the technical data sheet?
A2: Discrepancies in IC50 values are common and can arise from several experimental variables.[1] Ensure that your experimental conditions closely match those outlined in the protocol. Key factors that can influence IC50 values include cell line authenticity and passage number, serum concentration in the culture medium, and the specific assay format used (e.g., radiometric vs. luminescence-based).[1][2][3] The concentration of ATP used in in-vitro kinase assays is a critical parameter, as this compound is an ATP-competitive inhibitor.[4]
Q3: We are observing a significant difference between the in vitro enzymatic IC50 and the cell-based IC50. What could be the reason?
A3: A shift in potency between biochemical and cellular assays is a known phenomenon for kinase inhibitors. Several factors can contribute to this:
-
Cellular ATP Concentration: The concentration of ATP in cells (millimolar range) is much higher than that typically used in in vitro kinase assays (micromolar range). As an ATP-competitive inhibitor, this compound will appear less potent in a high-ATP cellular environment.
-
Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration.
-
Off-Target Effects: In a cellular context, the observed phenotype might be a result of the compound acting on multiple targets, not just Puma Kinase.
Q4: Our dose-response curve for this compound is biphasic (U-shaped or bell-shaped). Is this expected?
A4: While a standard sigmoidal curve is typical, biphasic or bell-shaped dose-response curves can occur and are not necessarily an artifact. This phenomenon, sometimes referred to as hormesis, can be caused by several factors:
-
Off-target effects: At higher concentrations, this compound might inhibit other kinases or cellular targets, leading to a counteracting effect.
-
Compound Aggregation: At high concentrations, the inhibitor may form aggregates, reducing the effective monomeric concentration available to inhibit the target kinase.
-
Cellular Toxicity: High concentrations of the inhibitor may induce cytotoxicity through mechanisms unrelated to Puma Kinase inhibition, leading to a decrease in the measured response in certain assays.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicate Wells | Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. | |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously. | |
| Inconsistent IC50 Values | Variable Enzyme Activity | Use a consistent lot of recombinant Puma Kinase. Ensure proper storage and handling to maintain enzyme activity. |
| Fluctuations in Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and serum concentrations. | |
| Compound Solubility and Stability | Visually inspect for compound precipitation in your assay buffer. Determine the solubility of this compound under your final assay conditions. | |
| High Background Signal in Assay | Assay Interference | Run a control experiment in the absence of the kinase enzyme but with all other components, including this compound, to check for direct interaction with the detection reagents. |
| Reagent Quality | Use high-purity reagents, including ATP and substrates. Ensure buffers are correctly prepared and at the proper pH. | |
| No Inhibition Observed | Inactive Compound | Verify the integrity and concentration of your this compound stock solution. |
| Inactive Enzyme | Test the activity of your Puma Kinase enzyme with a known control inhibitor. | |
| Suboptimal Assay Conditions | Ensure the ATP concentration is not excessively high, which can mask the effect of an ATP-competitive inhibitor. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its target kinase and in various cancer cell lines. Note that these values are representative and may vary based on experimental conditions.
| Assay Type | Target/Cell Line | IC50 (nM) |
| In Vitro Kinase Assay | Recombinant Human Puma Kinase (at 10 µM ATP) | 5.2 |
| Cell-Based Proliferation Assay | HT-29 (Colon Cancer) | 75 |
| A549 (Lung Cancer) | 150 | |
| MCF-7 (Breast Cancer) | 320 |
Experimental Protocols
Protocol: In Vitro Puma Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a method for determining the IC50 value of this compound against recombinant Puma Kinase.
Materials and Reagents:
-
Recombinant active Puma Kinase
-
This compound stock solution (in DMSO)
-
Suitable kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted this compound or vehicle (DMSO control) to the wells of a white microplate.
-
Add 2 µL of Puma Kinase enzyme diluted in Kinase Assay Buffer.
-
To initiate the kinase reaction, add 2 µL of a substrate and ATP mixture. The final ATP concentration should ideally be at its Km value.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal.
-
Incubate for another 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence signal from the "no enzyme" control wells from all other data points.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for dose-response curve optimization.
References
dose-response curve optimization for Pumaprazole
Technical Support Center: Pumaprazole
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response curve experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Puma Kinase, a serine/threonine kinase involved in the MAPK signaling cascade. By binding to the ATP pocket of Puma Kinase, this compound prevents the phosphorylation of its downstream substrates, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells with an activated Puma Kinase pathway.
Q2: Why are my IC50 values for this compound different from those listed in the technical data sheet?
A2: Discrepancies in IC50 values are common and can arise from several experimental variables.[1] Ensure that your experimental conditions closely match those outlined in the protocol. Key factors that can influence IC50 values include cell line authenticity and passage number, serum concentration in the culture medium, and the specific assay format used (e.g., radiometric vs. luminescence-based).[1][2][3] The concentration of ATP used in in-vitro kinase assays is a critical parameter, as this compound is an ATP-competitive inhibitor.[4]
Q3: We are observing a significant difference between the in vitro enzymatic IC50 and the cell-based IC50. What could be the reason?
A3: A shift in potency between biochemical and cellular assays is a known phenomenon for kinase inhibitors. Several factors can contribute to this:
-
Cellular ATP Concentration: The concentration of ATP in cells (millimolar range) is much higher than that typically used in in vitro kinase assays (micromolar range). As an ATP-competitive inhibitor, this compound will appear less potent in a high-ATP cellular environment.
-
Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration.
-
Off-Target Effects: In a cellular context, the observed phenotype might be a result of the compound acting on multiple targets, not just Puma Kinase.
Q4: Our dose-response curve for this compound is biphasic (U-shaped or bell-shaped). Is this expected?
A4: While a standard sigmoidal curve is typical, biphasic or bell-shaped dose-response curves can occur and are not necessarily an artifact. This phenomenon, sometimes referred to as hormesis, can be caused by several factors:
-
Off-target effects: At higher concentrations, this compound might inhibit other kinases or cellular targets, leading to a counteracting effect.
-
Compound Aggregation: At high concentrations, the inhibitor may form aggregates, reducing the effective monomeric concentration available to inhibit the target kinase.
-
Cellular Toxicity: High concentrations of the inhibitor may induce cytotoxicity through mechanisms unrelated to Puma Kinase inhibition, leading to a decrease in the measured response in certain assays.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicate Wells | Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. | |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously. | |
| Inconsistent IC50 Values | Variable Enzyme Activity | Use a consistent lot of recombinant Puma Kinase. Ensure proper storage and handling to maintain enzyme activity. |
| Fluctuations in Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and serum concentrations. | |
| Compound Solubility and Stability | Visually inspect for compound precipitation in your assay buffer. Determine the solubility of this compound under your final assay conditions. | |
| High Background Signal in Assay | Assay Interference | Run a control experiment in the absence of the kinase enzyme but with all other components, including this compound, to check for direct interaction with the detection reagents. |
| Reagent Quality | Use high-purity reagents, including ATP and substrates. Ensure buffers are correctly prepared and at the proper pH. | |
| No Inhibition Observed | Inactive Compound | Verify the integrity and concentration of your this compound stock solution. |
| Inactive Enzyme | Test the activity of your Puma Kinase enzyme with a known control inhibitor. | |
| Suboptimal Assay Conditions | Ensure the ATP concentration is not excessively high, which can mask the effect of an ATP-competitive inhibitor. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its target kinase and in various cancer cell lines. Note that these values are representative and may vary based on experimental conditions.
| Assay Type | Target/Cell Line | IC50 (nM) |
| In Vitro Kinase Assay | Recombinant Human Puma Kinase (at 10 µM ATP) | 5.2 |
| Cell-Based Proliferation Assay | HT-29 (Colon Cancer) | 75 |
| A549 (Lung Cancer) | 150 | |
| MCF-7 (Breast Cancer) | 320 |
Experimental Protocols
Protocol: In Vitro Puma Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a method for determining the IC50 value of this compound against recombinant Puma Kinase.
Materials and Reagents:
-
Recombinant active Puma Kinase
-
This compound stock solution (in DMSO)
-
Suitable kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted this compound or vehicle (DMSO control) to the wells of a white microplate.
-
Add 2 µL of Puma Kinase enzyme diluted in Kinase Assay Buffer.
-
To initiate the kinase reaction, add 2 µL of a substrate and ATP mixture. The final ATP concentration should ideally be at its Km value.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal.
-
Incubate for another 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence signal from the "no enzyme" control wells from all other data points.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for dose-response curve optimization.
References
Validation & Comparative
A Comparative Guide to Proton Pump Modulators: Pumaprazole vs. Omeprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the mechanisms of action of pumaprazole and omeprazole (B731), two distinct classes of drugs targeting the gastric H+/K+-ATPase, commonly known as the proton pump. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by presenting a comprehensive overview of their differing pharmacological profiles, supported by experimental data and methodologies.
Introduction: Targeting Gastric Acid Secretion
Gastric acid secretion is a fundamental physiological process, the dysregulation of which can lead to several acid-related disorders. The final step in this process is mediated by the H+/K+-ATPase, a proton pump located in the secretory canaliculi of parietal cells. Both this compound and omeprazole target this enzyme to inhibit acid secretion, but through fundamentally different mechanisms. Omeprazole is a member of the proton pump inhibitor (PPI) class, characterized by its irreversible covalent binding. In contrast, this compound represents a newer class of acid-suppressing agents known as reversible proton pump antagonists or acid pump antagonists (APAs).
Mechanism of Action: A Tale of Two Inhibitions
The primary distinction between this compound and omeprazole lies in the nature of their interaction with the H+/K+-ATPase.
Omeprazole: Irreversible Inhibition
Omeprazole is a prodrug that requires activation in an acidic environment.[1] After systemic absorption, it accumulates in the acidic canaliculi of parietal cells.[2] Here, it undergoes a proton-catalyzed conversion to its active form, a reactive sulfenamide.[1] This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, primarily Cys813 and Cys892, via disulfide bonds.[2][3] This binding is irreversible, meaning that acid secretion can only be restored through the synthesis of new H+/K+-ATPase enzymes. This process of enzyme turnover contributes to the prolonged duration of action of omeprazole, which can last up to 72 hours despite its short plasma half-life of about one hour.
This compound: Reversible Antagonism
This compound, an imidazo-pyridine derivative, functions as a reversible proton pump antagonist. Unlike omeprazole, this compound does not require acid activation to exert its effect. It competitively and reversibly binds to the H+/K+-ATPase. This reversible binding means that the duration of acid suppression is more directly related to the plasma concentration of the drug.
Quantitative Comparison of Pharmacological Parameters
The differing mechanisms of action of this compound and omeprazole lead to distinct pharmacological profiles. The following tables summarize the available quantitative data for a direct comparison.
Table 1: In Vitro H+/K+-ATPase Inhibition
| Parameter | This compound | Omeprazole | Reference(s) |
| IC50 | Data not readily available in public domain | 1.1 µM - 2.4 µM | |
| Binding Type | Reversible | Irreversible (covalent) | |
| Acid Activation Required | No | Yes |
Table 2: Pharmacodynamic Comparison in Humans
| Parameter | This compound (100 mg b.d.) | Omeprazole (20 mg o.d.) | Reference(s) |
| Median 24-h intragastric pH (H. pylori positive) | 6.0 | 5.8 | |
| Median 24-h intragastric pH (H. pylori negative) | 4.3 | 3.6 |
Table 3: Pharmacokinetic Properties
| Parameter | This compound | Omeprazole | Reference(s) |
| Bioavailability | Data not readily available | ~60% (increases with repeated dosing) | |
| Plasma Half-life (t1/2) | Data not readily available | 0.5 - 1 hour | |
| Protein Binding | Data not readily available | ~95% | |
| Metabolism | Data not readily available | Hepatic (CYP2C19, CYP3A4) |
Experimental Protocols
4.1. In Vitro H+/K+-ATPase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds on the H+/K+-ATPase enzyme, adapted from established methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against H+/K+-ATPase.
Materials:
-
H+/K+-ATPase enriched gastric microsomes (isolated from rabbit or hog stomach)
-
Test compounds (e.g., this compound, omeprazole) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2
-
ATP solution (2 mM in Assay Buffer)
-
KCl solution (20 mM in Assay Buffer)
-
Malachite Green reagent for phosphate (B84403) detection
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and a positive control (e.g., omeprazole) in the Assay Buffer.
-
Enzyme Pre-incubation: In a 96-well plate, add 50 µL of Assay Buffer, 10 µL of the appropriate test compound dilution or vehicle control, and 20 µL of H+/K+-ATPase enriched microsomes.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiation of Reaction: To start the reaction, add 20 µL of a pre-warmed mixture of ATP and KCl solutions.
-
Incubate the plate at 37°C for 30 minutes.
-
Termination of Reaction and Phosphate Detection: Stop the reaction by adding the Malachite Green reagent, which also serves to quantify the inorganic phosphate released from ATP hydrolysis.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
4.2. In Vivo 24-Hour Intragastric pH Measurement in Human Subjects
The following is a general outline of the experimental protocol used in the comparative study by Verdú et al. (1999).
Objective: To compare the effect of this compound and omeprazole on 24-hour intragastric pH in human subjects.
Study Design: A randomized, double-blind, crossover study.
Subjects: Healthy volunteers or patients with specific conditions (e.g., H. pylori infection).
Procedure:
-
Baseline pH Monitoring: A baseline 24-hour intragastric pH recording is performed for each subject before drug administration. A pH electrode is introduced into the stomach, and pH is continuously monitored and recorded by a portable data logger.
-
Drug Administration: Subjects are randomized to receive either this compound or omeprazole for a specified duration (e.g., one week).
-
Treatment Period pH Monitoring: On the final day of treatment, a 24-hour intragastric pH measurement is repeated.
-
Washout Period: A sufficient washout period is allowed between the two treatment arms in a crossover design.
-
Crossover: Subjects who initially received this compound are then given omeprazole, and vice versa. The treatment and pH monitoring are repeated.
-
Data Analysis: The 24-hour pH data are analyzed to determine key parameters such as median pH, percentage of time with pH above a certain threshold (e.g., pH > 4), and the area under the curve for hydrogen ion activity. Statistical comparisons are made between the effects of the two drugs.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways and mechanisms of action for omeprazole and this compound.
References
A Comparative Guide to Proton Pump Modulators: Pumaprazole vs. Omeprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the mechanisms of action of pumaprazole and omeprazole, two distinct classes of drugs targeting the gastric H+/K+-ATPase, commonly known as the proton pump. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by presenting a comprehensive overview of their differing pharmacological profiles, supported by experimental data and methodologies.
Introduction: Targeting Gastric Acid Secretion
Gastric acid secretion is a fundamental physiological process, the dysregulation of which can lead to several acid-related disorders. The final step in this process is mediated by the H+/K+-ATPase, a proton pump located in the secretory canaliculi of parietal cells. Both this compound and omeprazole target this enzyme to inhibit acid secretion, but through fundamentally different mechanisms. Omeprazole is a member of the proton pump inhibitor (PPI) class, characterized by its irreversible covalent binding. In contrast, this compound represents a newer class of acid-suppressing agents known as reversible proton pump antagonists or acid pump antagonists (APAs).
Mechanism of Action: A Tale of Two Inhibitions
The primary distinction between this compound and omeprazole lies in the nature of their interaction with the H+/K+-ATPase.
Omeprazole: Irreversible Inhibition
Omeprazole is a prodrug that requires activation in an acidic environment.[1] After systemic absorption, it accumulates in the acidic canaliculi of parietal cells.[2] Here, it undergoes a proton-catalyzed conversion to its active form, a reactive sulfenamide.[1] This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, primarily Cys813 and Cys892, via disulfide bonds.[2][3] This binding is irreversible, meaning that acid secretion can only be restored through the synthesis of new H+/K+-ATPase enzymes. This process of enzyme turnover contributes to the prolonged duration of action of omeprazole, which can last up to 72 hours despite its short plasma half-life of about one hour.
This compound: Reversible Antagonism
This compound, an imidazo-pyridine derivative, functions as a reversible proton pump antagonist. Unlike omeprazole, this compound does not require acid activation to exert its effect. It competitively and reversibly binds to the H+/K+-ATPase. This reversible binding means that the duration of acid suppression is more directly related to the plasma concentration of the drug.
Quantitative Comparison of Pharmacological Parameters
The differing mechanisms of action of this compound and omeprazole lead to distinct pharmacological profiles. The following tables summarize the available quantitative data for a direct comparison.
Table 1: In Vitro H+/K+-ATPase Inhibition
| Parameter | This compound | Omeprazole | Reference(s) |
| IC50 | Data not readily available in public domain | 1.1 µM - 2.4 µM | |
| Binding Type | Reversible | Irreversible (covalent) | |
| Acid Activation Required | No | Yes |
Table 2: Pharmacodynamic Comparison in Humans
| Parameter | This compound (100 mg b.d.) | Omeprazole (20 mg o.d.) | Reference(s) |
| Median 24-h intragastric pH (H. pylori positive) | 6.0 | 5.8 | |
| Median 24-h intragastric pH (H. pylori negative) | 4.3 | 3.6 |
Table 3: Pharmacokinetic Properties
| Parameter | This compound | Omeprazole | Reference(s) |
| Bioavailability | Data not readily available | ~60% (increases with repeated dosing) | |
| Plasma Half-life (t1/2) | Data not readily available | 0.5 - 1 hour | |
| Protein Binding | Data not readily available | ~95% | |
| Metabolism | Data not readily available | Hepatic (CYP2C19, CYP3A4) |
Experimental Protocols
4.1. In Vitro H+/K+-ATPase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds on the H+/K+-ATPase enzyme, adapted from established methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against H+/K+-ATPase.
Materials:
-
H+/K+-ATPase enriched gastric microsomes (isolated from rabbit or hog stomach)
-
Test compounds (e.g., this compound, omeprazole) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2
-
ATP solution (2 mM in Assay Buffer)
-
KCl solution (20 mM in Assay Buffer)
-
Malachite Green reagent for phosphate detection
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and a positive control (e.g., omeprazole) in the Assay Buffer.
-
Enzyme Pre-incubation: In a 96-well plate, add 50 µL of Assay Buffer, 10 µL of the appropriate test compound dilution or vehicle control, and 20 µL of H+/K+-ATPase enriched microsomes.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiation of Reaction: To start the reaction, add 20 µL of a pre-warmed mixture of ATP and KCl solutions.
-
Incubate the plate at 37°C for 30 minutes.
-
Termination of Reaction and Phosphate Detection: Stop the reaction by adding the Malachite Green reagent, which also serves to quantify the inorganic phosphate released from ATP hydrolysis.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
4.2. In Vivo 24-Hour Intragastric pH Measurement in Human Subjects
The following is a general outline of the experimental protocol used in the comparative study by Verdú et al. (1999).
Objective: To compare the effect of this compound and omeprazole on 24-hour intragastric pH in human subjects.
Study Design: A randomized, double-blind, crossover study.
Subjects: Healthy volunteers or patients with specific conditions (e.g., H. pylori infection).
Procedure:
-
Baseline pH Monitoring: A baseline 24-hour intragastric pH recording is performed for each subject before drug administration. A pH electrode is introduced into the stomach, and pH is continuously monitored and recorded by a portable data logger.
-
Drug Administration: Subjects are randomized to receive either this compound or omeprazole for a specified duration (e.g., one week).
-
Treatment Period pH Monitoring: On the final day of treatment, a 24-hour intragastric pH measurement is repeated.
-
Washout Period: A sufficient washout period is allowed between the two treatment arms in a crossover design.
-
Crossover: Subjects who initially received this compound are then given omeprazole, and vice versa. The treatment and pH monitoring are repeated.
-
Data Analysis: The 24-hour pH data are analyzed to determine key parameters such as median pH, percentage of time with pH above a certain threshold (e.g., pH > 4), and the area under the curve for hydrogen ion activity. Statistical comparisons are made between the effects of the two drugs.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways and mechanisms of action for omeprazole and this compound.
References
Reversibility in Gastric Acid Suppression: A Comparative Analysis of Vonoprazan and Traditional Proton Pump Inhibitors
For Immediate Release
[CITY, STATE] – [Date] – In the landscape of acid-related gastrointestinal disorder treatments, the mechanism of action, particularly the reversibility of binding to the proton pump (H+/K+-ATPase), is a critical determinant of a drug's pharmacological profile. This guide provides a detailed comparison of the binding reversibility of Vonoprazan, a potassium-competitive acid blocker (P-CAB), and traditional proton pump inhibitors (PPIs), offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to Gastric Acid Suppression
Gastric acid secretion is primarily regulated by the H+/K+-ATPase, a proton pump located in the secretory canaliculi of parietal cells. For decades, the mainstay of treatment for acid-related disorders has been the use of proton pump inhibitors (PPIs). However, the emergence of P-CABs, such as Vonoprazan, has introduced a new paradigm in acid suppression therapy, largely centered on their distinct binding kinetics and reversible mechanism of action.
Mechanism of Action: A Tale of Two Binders
The fundamental difference between Vonoprazan and traditional PPIs lies in their interaction with the H+/K+-ATPase.
Vonoprazan , a P-CAB, functions as a reversible and competitive inhibitor of the proton pump.[1] It competes with potassium ions (K+) to bind to the K+-binding site of the H+/K+-ATPase.[1] This binding is ionic and does not involve the formation of covalent bonds, allowing for a rapid onset of action and a reversible inhibition of the pump.[2]
Traditional Proton Pump Inhibitors (e.g., Omeprazole (B731), Lansoprazole) are prodrugs that require activation in the acidic environment of the parietal cell secretory canaliculi. Once activated, they form a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to an essentially irreversible inhibition of the pump.[3][4] Restoration of acid secretion after PPI administration is primarily dependent on the synthesis of new proton pump units, a process that can take a significant amount of time.
Quantitative Comparison of Binding Kinetics
The reversibility of a drug's binding to its target can be quantified by its dissociation constant (Kd) and its dissociation rate constant (koff). A lower Kd value indicates a higher binding affinity, while a lower koff value signifies a slower dissociation from the target, leading to a longer duration of action.
| Parameter | Vonoprazan | Traditional PPIs (e.g., Omeprazole) | Reference |
| Binding Type | Ionic, Reversible | Covalent, Largely Irreversible | |
| Inhibition Index (Ki) | ~35 nM | N/A (Irreversible) | |
| Dissociation Rate Constant (kd) | 0.00246 min⁻¹ | N/A (Irreversible) | |
| Half-life of Dissociation | ~4.7 hours | N/A (Irreversible) | |
| Reversibility by Reducing Agents (e.g., Glutathione) | N/A (Reversible by nature) | Partially reversible (e.g., 88% of omeprazole inhibition reversed) |
Experimental Protocols
The determination of binding kinetics and reversibility relies on sophisticated in vitro techniques. Below are outlines of two common experimental protocols.
Surface Plasmon Resonance (SPR) for Real-Time Interaction Analysis
Surface Plasmon Resonance is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions.
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) of a drug binding to the H+/K+-ATPase.
Methodology:
-
Immobilization: Purified H+/K+-ATPase is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the drug (e.g., Vonoprazan) at various concentrations is flowed over the sensor chip surface.
-
Association Phase: The binding of the drug to the immobilized H+/K+-ATPase is monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Dissociation Phase: A buffer solution without the drug is flowed over the chip, and the dissociation of the drug from the enzyme is monitored.
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to kinetic models to calculate kon, koff, and Kd.
Radioligand Binding Assay for Affinity Determination
Radioligand binding assays are a classic pharmacological technique used to quantify the interaction of a ligand with its receptor.
Objective: To determine the binding affinity (Ki) of a non-radiolabeled drug (e.g., Vonoprazan) by its ability to compete with a radiolabeled ligand for binding to the H+/K+-ATPase.
Methodology:
-
Membrane Preparation: Vesicles containing H+/K+-ATPase are prepared from gastric tissue or a suitable expression system.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., a radiolabeled P-CAB) and varying concentrations of the unlabeled competitor drug (e.g., Vonoprazan).
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor drug. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation.
Visualizing the Mechanisms
To further elucidate the distinct mechanisms of Vonoprazan and traditional PPIs, the following diagrams illustrate their respective signaling pathways and binding interactions with the H+/K+-ATPase.
Figure 1. Mechanism of Vonoprazan's reversible inhibition of the H+/K+-ATPase.
Figure 2. Mechanism of traditional PPI's irreversible inhibition of the H+/K+-ATPase.
Conclusion
The distinction between the reversible, competitive inhibition of Vonoprazan and the irreversible, covalent binding of traditional PPIs represents a significant evolution in the pharmacological approach to gastric acid suppression. Vonoprazan's mechanism allows for a rapid onset of action and a predictable, dose-dependent control of acid secretion that is not reliant on the synthesis of new proton pumps for the restoration of function. This comparative analysis, supported by quantitative data and established experimental protocols, underscores the importance of understanding the molecular interactions that govern the efficacy and duration of action of these critical therapeutic agents.
References
Reversibility in Gastric Acid Suppression: A Comparative Analysis of Vonoprazan and Traditional Proton Pump Inhibitors
For Immediate Release
[CITY, STATE] – [Date] – In the landscape of acid-related gastrointestinal disorder treatments, the mechanism of action, particularly the reversibility of binding to the proton pump (H+/K+-ATPase), is a critical determinant of a drug's pharmacological profile. This guide provides a detailed comparison of the binding reversibility of Vonoprazan, a potassium-competitive acid blocker (P-CAB), and traditional proton pump inhibitors (PPIs), offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to Gastric Acid Suppression
Gastric acid secretion is primarily regulated by the H+/K+-ATPase, a proton pump located in the secretory canaliculi of parietal cells. For decades, the mainstay of treatment for acid-related disorders has been the use of proton pump inhibitors (PPIs). However, the emergence of P-CABs, such as Vonoprazan, has introduced a new paradigm in acid suppression therapy, largely centered on their distinct binding kinetics and reversible mechanism of action.
Mechanism of Action: A Tale of Two Binders
The fundamental difference between Vonoprazan and traditional PPIs lies in their interaction with the H+/K+-ATPase.
Vonoprazan , a P-CAB, functions as a reversible and competitive inhibitor of the proton pump.[1] It competes with potassium ions (K+) to bind to the K+-binding site of the H+/K+-ATPase.[1] This binding is ionic and does not involve the formation of covalent bonds, allowing for a rapid onset of action and a reversible inhibition of the pump.[2]
Traditional Proton Pump Inhibitors (e.g., Omeprazole, Lansoprazole) are prodrugs that require activation in the acidic environment of the parietal cell secretory canaliculi. Once activated, they form a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to an essentially irreversible inhibition of the pump.[3][4] Restoration of acid secretion after PPI administration is primarily dependent on the synthesis of new proton pump units, a process that can take a significant amount of time.
Quantitative Comparison of Binding Kinetics
The reversibility of a drug's binding to its target can be quantified by its dissociation constant (Kd) and its dissociation rate constant (koff). A lower Kd value indicates a higher binding affinity, while a lower koff value signifies a slower dissociation from the target, leading to a longer duration of action.
| Parameter | Vonoprazan | Traditional PPIs (e.g., Omeprazole) | Reference |
| Binding Type | Ionic, Reversible | Covalent, Largely Irreversible | |
| Inhibition Index (Ki) | ~35 nM | N/A (Irreversible) | |
| Dissociation Rate Constant (kd) | 0.00246 min⁻¹ | N/A (Irreversible) | |
| Half-life of Dissociation | ~4.7 hours | N/A (Irreversible) | |
| Reversibility by Reducing Agents (e.g., Glutathione) | N/A (Reversible by nature) | Partially reversible (e.g., 88% of omeprazole inhibition reversed) |
Experimental Protocols
The determination of binding kinetics and reversibility relies on sophisticated in vitro techniques. Below are outlines of two common experimental protocols.
Surface Plasmon Resonance (SPR) for Real-Time Interaction Analysis
Surface Plasmon Resonance is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions.
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) of a drug binding to the H+/K+-ATPase.
Methodology:
-
Immobilization: Purified H+/K+-ATPase is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the drug (e.g., Vonoprazan) at various concentrations is flowed over the sensor chip surface.
-
Association Phase: The binding of the drug to the immobilized H+/K+-ATPase is monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Dissociation Phase: A buffer solution without the drug is flowed over the chip, and the dissociation of the drug from the enzyme is monitored.
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to kinetic models to calculate kon, koff, and Kd.
Radioligand Binding Assay for Affinity Determination
Radioligand binding assays are a classic pharmacological technique used to quantify the interaction of a ligand with its receptor.
Objective: To determine the binding affinity (Ki) of a non-radiolabeled drug (e.g., Vonoprazan) by its ability to compete with a radiolabeled ligand for binding to the H+/K+-ATPase.
Methodology:
-
Membrane Preparation: Vesicles containing H+/K+-ATPase are prepared from gastric tissue or a suitable expression system.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., a radiolabeled P-CAB) and varying concentrations of the unlabeled competitor drug (e.g., Vonoprazan).
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor drug. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation.
Visualizing the Mechanisms
To further elucidate the distinct mechanisms of Vonoprazan and traditional PPIs, the following diagrams illustrate their respective signaling pathways and binding interactions with the H+/K+-ATPase.
Figure 1. Mechanism of Vonoprazan's reversible inhibition of the H+/K+-ATPase.
Figure 2. Mechanism of traditional PPI's irreversible inhibition of the H+/K+-ATPase.
Conclusion
The distinction between the reversible, competitive inhibition of Vonoprazan and the irreversible, covalent binding of traditional PPIs represents a significant evolution in the pharmacological approach to gastric acid suppression. Vonoprazan's mechanism allows for a rapid onset of action and a predictable, dose-dependent control of acid secretion that is not reliant on the synthesis of new proton pumps for the restoration of function. This comparative analysis, supported by quantitative data and established experimental protocols, underscores the importance of understanding the molecular interactions that govern the efficacy and duration of action of these critical therapeutic agents.
References
A Comparative Guide to the Efficacy of Tegoprazan (P-CAB) Versus Traditional Proton Pump Inhibitors (PPIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Tegoprazan, a potassium-competitive acid blocker (P-CAB), with traditional proton pump inhibitors (PPIs). The information presented is supported by experimental data from various clinical trials to delineate the therapeutic efficacy and mechanistic distinctions between these two classes of acid suppressants.
Mechanism of Action: A Tale of Two Inhibitors
Proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs) both target the H+/K+-ATPase, the gastric proton pump responsible for the final step in gastric acid secretion. However, their mechanisms of inhibition differ significantly.
Traditional PPIs, such as omeprazole (B731) and esomeprazole (B1671258), are prodrugs that require activation in the acidic environment of the parietal cell canaliculus.[1] They then form an irreversible covalent bond with cysteine residues on the proton pump, leading to a lasting inhibition of acid secretion.[2][3] The body must synthesize new pump enzymes to restore acid secretion.[2]
In contrast, Tegoprazan, a P-CAB, does not require acid activation and acts as a potassium-competitive inhibitor.[4] It binds reversibly to the potassium-binding site of the H+/K+-ATPase, directly preventing the exchange of H+ and K+ ions. This reversible and direct action contributes to a faster onset of acid suppression.
Efficacy in Erosive Esophagitis (EE)
Multiple randomized controlled trials have compared the efficacy of Tegoprazan with that of traditional PPIs in healing erosive esophagitis. The primary endpoint in these studies is typically the endoscopic healing rate at 4 and 8 weeks.
A meta-analysis of several randomized controlled trials indicated that Tegoprazan has comparable healing rates to PPIs for erosive esophagitis at both four and eight weeks. Specifically, at four weeks, the relative risk for healing was 1.05 and at eight weeks, it was 1.01, with neither result being statistically significant. Another meta-analysis also found comparable healing rates at 4 weeks (risk ratio 1.05) and 8 weeks (risk ratio 1.02).
In a multicenter, randomized, double-blind study, the cumulative healing rates at week 8 were identical at 98.9% for both 50 mg and 100 mg doses of Tegoprazan, as well as for 40 mg of Esomeprazole, demonstrating non-inferiority.
| Endpoint | Tegoprazan | Comparator PPIs (Esomeprazole, Lansoprazole) | Relative Risk (95% CI) | Citation |
| EE Healing Rate at 4 Weeks | 91.1% - 94.2% | 86.2% - 87.0% | 1.05 (0.96-1.16) | |
| EE Healing Rate at 8 Weeks | 93.8% - 98.9% | 92.4% - 98.9% | 1.01 (0.96-1.06) | |
| Cumulative Healing Rate (Pooled) | 92.5% | 89.8% | 1.03 (0.99-1.07) |
Table 1: Comparative Healing Rates in Erosive Esophagitis.
Efficacy in Non-Erosive Reflux Disease (NERD)
For patients with NERD, the primary goal is symptom relief, particularly from heartburn and regurgitation.
In a phase 3, double-blind, placebo-controlled trial, both 50 mg and 100 mg doses of Tegoprazan were superior to placebo in the complete resolution of major symptoms (heartburn and regurgitation) at 4 weeks. The complete resolution rates were 42.5% for Tegoprazan 50 mg and 48.5% for Tegoprazan 100 mg, compared to 24.2% for placebo. Furthermore, the proportion of heartburn-free days was significantly higher in both Tegoprazan groups compared to the placebo group.
A study comparing on-demand therapy for GERD showed that a significantly higher proportion of patients in the Tegoprazan group experienced symptom improvement within 30 minutes compared to the esomeprazole group (26.2% vs. 16.1%).
| Endpoint | Tegoprazan 50 mg | Tegoprazan 100 mg | Placebo | Citation |
| Complete Resolution of Major Symptoms at 4 Weeks | 42.5% | 48.5% | 24.2% | |
| Proportion of Heartburn-Free Days | 67.6% | 66.5% | 56.7% |
Table 2: Symptom Resolution in Non-Erosive Reflux Disease.
Pharmacokinetic and Pharmacodynamic Advantages
Tegoprazan exhibits several pharmacokinetic and pharmacodynamic properties that may offer advantages over traditional PPIs.
-
Rapid Onset of Action: Tegoprazan has a fast onset of action, with a US-based Phase 1 study showing rapid acid control (pH > 4) within 45 minutes of administration. This is attributed to its direct and reversible binding mechanism that does not require acid activation.
-
Independence from Food Intake: The efficacy of Tegoprazan is not affected by food intake, which simplifies dosing regimens for patients.
-
CYP2C19 Independence: Unlike many PPIs, Tegoprazan's metabolism is not significantly influenced by CYP2C19 genetic polymorphisms, leading to more consistent acid suppression across different patient populations.
-
Sustained Acid Suppression: Tegoprazan has been shown to provide potent and sustained acid suppression, which can be particularly beneficial for controlling nocturnal acid breakthrough.
Safety and Tolerability
Across multiple clinical trials, Tegoprazan has demonstrated a favorable safety profile comparable to that of traditional PPIs and placebo. The incidence of treatment-emergent adverse events was similar between Tegoprazan and PPI groups. While one meta-analysis noted a significantly higher rate of drug-related treatment-emergent adverse events in the Tegoprazan group, most events were mild and transient.
Experimental Protocols
The data presented in this guide are derived from rigorous, multicenter, randomized, double-blind, controlled clinical trials. A representative experimental design is outlined below.
Representative Phase 3 Trial for Erosive Esophagitis:
-
Objective: To demonstrate the non-inferiority of Tegoprazan compared to a standard PPI (e.g., Esomeprazole) in healing EE.
-
Design: A multicenter, randomized, double-blind, parallel-group comparison study.
-
Participants: Patients with endoscopically confirmed EE (Los Angeles Classification Grades A-D).
-
Intervention: Patients are randomly allocated to receive either Tegoprazan (e.g., 50 mg or 100 mg once daily) or a comparator PPI (e.g., Esomeprazole 40 mg once daily) for a duration of 4 to 8 weeks.
-
Primary Endpoint: The cumulative proportion of patients with healed EE, confirmed by endoscopy, at up to 8 weeks of treatment.
-
Secondary Endpoints: Healing rates at 4 weeks, symptom relief (e.g., heartburn, regurgitation), and assessment of safety and tolerability through monitoring of adverse events.
-
Statistical Analysis: The primary analysis is a non-inferiority test of the healing rates between the treatment groups, with a pre-specified non-inferiority margin.
Conclusion
Tegoprazan, a potassium-competitive acid blocker, has demonstrated comparable efficacy to traditional PPIs in healing erosive esophagitis and superior efficacy to placebo in providing symptom relief for non-erosive reflux disease. Its distinct mechanism of action confers several pharmacokinetic advantages, including a rapid onset of action and effectiveness that is independent of food intake or CYP2C19 genotype. With a safety profile similar to that of PPIs, Tegoprazan represents a significant therapeutic alternative in the management of acid-related disorders. Further long-term studies will continue to elucidate its position in the clinical landscape.
References
A Comparative Guide to the Efficacy of Tegoprazan (P-CAB) Versus Traditional Proton Pump Inhibitors (PPIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Tegoprazan, a potassium-competitive acid blocker (P-CAB), with traditional proton pump inhibitors (PPIs). The information presented is supported by experimental data from various clinical trials to delineate the therapeutic efficacy and mechanistic distinctions between these two classes of acid suppressants.
Mechanism of Action: A Tale of Two Inhibitors
Proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs) both target the H+/K+-ATPase, the gastric proton pump responsible for the final step in gastric acid secretion. However, their mechanisms of inhibition differ significantly.
Traditional PPIs, such as omeprazole and esomeprazole, are prodrugs that require activation in the acidic environment of the parietal cell canaliculus.[1] They then form an irreversible covalent bond with cysteine residues on the proton pump, leading to a lasting inhibition of acid secretion.[2][3] The body must synthesize new pump enzymes to restore acid secretion.[2]
In contrast, Tegoprazan, a P-CAB, does not require acid activation and acts as a potassium-competitive inhibitor.[4] It binds reversibly to the potassium-binding site of the H+/K+-ATPase, directly preventing the exchange of H+ and K+ ions. This reversible and direct action contributes to a faster onset of acid suppression.
Efficacy in Erosive Esophagitis (EE)
Multiple randomized controlled trials have compared the efficacy of Tegoprazan with that of traditional PPIs in healing erosive esophagitis. The primary endpoint in these studies is typically the endoscopic healing rate at 4 and 8 weeks.
A meta-analysis of several randomized controlled trials indicated that Tegoprazan has comparable healing rates to PPIs for erosive esophagitis at both four and eight weeks. Specifically, at four weeks, the relative risk for healing was 1.05 and at eight weeks, it was 1.01, with neither result being statistically significant. Another meta-analysis also found comparable healing rates at 4 weeks (risk ratio 1.05) and 8 weeks (risk ratio 1.02).
In a multicenter, randomized, double-blind study, the cumulative healing rates at week 8 were identical at 98.9% for both 50 mg and 100 mg doses of Tegoprazan, as well as for 40 mg of Esomeprazole, demonstrating non-inferiority.
| Endpoint | Tegoprazan | Comparator PPIs (Esomeprazole, Lansoprazole) | Relative Risk (95% CI) | Citation |
| EE Healing Rate at 4 Weeks | 91.1% - 94.2% | 86.2% - 87.0% | 1.05 (0.96-1.16) | |
| EE Healing Rate at 8 Weeks | 93.8% - 98.9% | 92.4% - 98.9% | 1.01 (0.96-1.06) | |
| Cumulative Healing Rate (Pooled) | 92.5% | 89.8% | 1.03 (0.99-1.07) |
Table 1: Comparative Healing Rates in Erosive Esophagitis.
Efficacy in Non-Erosive Reflux Disease (NERD)
For patients with NERD, the primary goal is symptom relief, particularly from heartburn and regurgitation.
In a phase 3, double-blind, placebo-controlled trial, both 50 mg and 100 mg doses of Tegoprazan were superior to placebo in the complete resolution of major symptoms (heartburn and regurgitation) at 4 weeks. The complete resolution rates were 42.5% for Tegoprazan 50 mg and 48.5% for Tegoprazan 100 mg, compared to 24.2% for placebo. Furthermore, the proportion of heartburn-free days was significantly higher in both Tegoprazan groups compared to the placebo group.
A study comparing on-demand therapy for GERD showed that a significantly higher proportion of patients in the Tegoprazan group experienced symptom improvement within 30 minutes compared to the esomeprazole group (26.2% vs. 16.1%).
| Endpoint | Tegoprazan 50 mg | Tegoprazan 100 mg | Placebo | Citation |
| Complete Resolution of Major Symptoms at 4 Weeks | 42.5% | 48.5% | 24.2% | |
| Proportion of Heartburn-Free Days | 67.6% | 66.5% | 56.7% |
Table 2: Symptom Resolution in Non-Erosive Reflux Disease.
Pharmacokinetic and Pharmacodynamic Advantages
Tegoprazan exhibits several pharmacokinetic and pharmacodynamic properties that may offer advantages over traditional PPIs.
-
Rapid Onset of Action: Tegoprazan has a fast onset of action, with a US-based Phase 1 study showing rapid acid control (pH > 4) within 45 minutes of administration. This is attributed to its direct and reversible binding mechanism that does not require acid activation.
-
Independence from Food Intake: The efficacy of Tegoprazan is not affected by food intake, which simplifies dosing regimens for patients.
-
CYP2C19 Independence: Unlike many PPIs, Tegoprazan's metabolism is not significantly influenced by CYP2C19 genetic polymorphisms, leading to more consistent acid suppression across different patient populations.
-
Sustained Acid Suppression: Tegoprazan has been shown to provide potent and sustained acid suppression, which can be particularly beneficial for controlling nocturnal acid breakthrough.
Safety and Tolerability
Across multiple clinical trials, Tegoprazan has demonstrated a favorable safety profile comparable to that of traditional PPIs and placebo. The incidence of treatment-emergent adverse events was similar between Tegoprazan and PPI groups. While one meta-analysis noted a significantly higher rate of drug-related treatment-emergent adverse events in the Tegoprazan group, most events were mild and transient.
Experimental Protocols
The data presented in this guide are derived from rigorous, multicenter, randomized, double-blind, controlled clinical trials. A representative experimental design is outlined below.
Representative Phase 3 Trial for Erosive Esophagitis:
-
Objective: To demonstrate the non-inferiority of Tegoprazan compared to a standard PPI (e.g., Esomeprazole) in healing EE.
-
Design: A multicenter, randomized, double-blind, parallel-group comparison study.
-
Participants: Patients with endoscopically confirmed EE (Los Angeles Classification Grades A-D).
-
Intervention: Patients are randomly allocated to receive either Tegoprazan (e.g., 50 mg or 100 mg once daily) or a comparator PPI (e.g., Esomeprazole 40 mg once daily) for a duration of 4 to 8 weeks.
-
Primary Endpoint: The cumulative proportion of patients with healed EE, confirmed by endoscopy, at up to 8 weeks of treatment.
-
Secondary Endpoints: Healing rates at 4 weeks, symptom relief (e.g., heartburn, regurgitation), and assessment of safety and tolerability through monitoring of adverse events.
-
Statistical Analysis: The primary analysis is a non-inferiority test of the healing rates between the treatment groups, with a pre-specified non-inferiority margin.
Conclusion
Tegoprazan, a potassium-competitive acid blocker, has demonstrated comparable efficacy to traditional PPIs in healing erosive esophagitis and superior efficacy to placebo in providing symptom relief for non-erosive reflux disease. Its distinct mechanism of action confers several pharmacokinetic advantages, including a rapid onset of action and effectiveness that is independent of food intake or CYP2C19 genotype. With a safety profile similar to that of PPIs, Tegoprazan represents a significant therapeutic alternative in the management of acid-related disorders. Further long-term studies will continue to elucidate its position in the clinical landscape.
References
Target Validation of Pumaprazole in Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pumaprazole, a novel proton pump inhibitor (PPI), and its target validation using knockout (KO) mouse models. The primary molecular target for PPIs is the gastric H+/K+ ATPase, the enzyme responsible for the final step in gastric acid secretion.[1][2][3][4] This document outlines the expected experimental outcomes when treating wild-type and H+/K+ ATPase KO mice with this compound, compared to a well-established PPI, omeprazole (B731). It also includes detailed experimental protocols and visual workflows to support the design and interpretation of such studies.
Mechanism of Action and Target Validation Principle
This compound, like other drugs in the "-prazole" class, is presumed to be an inhibitor of the gastric H+/K+ ATPase. This enzyme is located in the secretory canaliculi of parietal cells in the stomach lining.[4] It actively pumps hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+), a process that is the final step in the secretion of gastric acid.
The core principle of target validation using a knockout model is to demonstrate that the pharmacological effect of a drug is absent in an animal where the target protein has been genetically removed. Therefore, this compound is expected to reduce or eliminate gastric acid secretion in wild-type mice but have no effect in mice lacking the H+/K+ ATPase enzyme.
Comparative Data Summary
The following table summarizes the anticipated quantitative data from a study comparing the effects of this compound and omeprazole in wild-type and H+/K+ ATPase knockout mice.
| Parameter | Wild-Type + Vehicle | Wild-Type + this compound | Wild-Type + Omeprazole | H+/K+ ATPase KO + Vehicle | H+/K+ ATPase KO + this compound | H+/K+ ATPase KO + Omeprazole |
| Basal Gastric pH | 2.0 - 3.0 | > 4.0 | > 4.0 | > 6.0 | > 6.0 | > 6.0 |
| Stimulated Gastric Acid Output (µEq/hr) | 10 - 15 | < 2 | < 2 | < 1 | < 1 | < 1 |
| Plasma Gastrin Levels (pg/mL) | 100 - 200 | > 500 | > 500 | > 1000 | > 1000 | > 1000 |
| Parietal Cell Morphology | Normal | Hypertrophic | Hypertrophic | Hypertrophic | Hypertrophic | Hypertrophic |
Experimental Protocols
Gastric Acid Secretion Measurement
Objective: To quantify the effect of this compound on basal and stimulated gastric acid secretion.
Methodology:
-
Animal Preparation: Adult (8-12 weeks old) wild-type and H+/K+ ATPase KO mice are fasted for 18 hours with free access to water.
-
Anesthesia and Surgery: Mice are anesthetized with an appropriate anesthetic (e.g., isoflurane). A midline laparotomy is performed to expose the stomach. The pylorus is ligated, and a cannula is inserted into the forestomach and secured with a ligature.
-
Gastric Lavage: The stomach is gently lavaged with 1 mL of warm saline (37°C) to remove residual contents.
-
Drug Administration: this compound, omeprazole, or vehicle is administered intravenously or intraperitoneally at the desired dose.
-
Acid Collection: Gastric secretions are collected by lavage with 1 mL of saline at 30-minute intervals for a period of 2 hours.
-
Stimulation (Optional): To measure stimulated acid secretion, a secretagogue such as histamine (B1213489) or gastrin can be administered subcutaneously after the basal collection period.
-
Titration: The collected gastric juice is centrifuged to remove debris, and the supernatant is titrated with 0.01 N NaOH to a pH of 7.0 to determine the acid concentration.
-
Data Analysis: Acid output is calculated as the product of the volume of gastric juice and the acid concentration and expressed as µEq/hr.
Histological Analysis of Gastric Mucosa
Objective: To assess the morphological changes in parietal cells and the overall gastric mucosa.
Methodology:
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and the stomachs are removed.
-
Fixation: The stomach is opened along the greater curvature, rinsed with cold phosphate-buffered saline (PBS), and fixed in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: The fixed tissues are dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.
-
Sectioning: 5 µm thick sections are cut using a microtome and mounted on glass slides.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) to visualize the general morphology of the gastric glands and parietal cells.
-
Immunohistochemistry (Optional): To specifically visualize parietal cells, immunohistochemistry for the H+/K+ ATPase α-subunit can be performed in wild-type mice.
-
Microscopy and Analysis: Stained sections are examined under a light microscope. Parietal cell size, number, and any signs of hypertrophy or hyperplasia are qualitatively and quantitatively assessed.
Visualizations
Signaling Pathway of Gastric Acid Secretion Inhibition
Caption: this compound inhibits the H+/K+ ATPase, blocking H+ pumping into the gastric lumen.
Experimental Workflow for Target Validation
Caption: Workflow for validating this compound's target using knockout and wild-type mice.
Logical Relationship of Expected Outcomes
Caption: Expected outcomes in wild-type vs. KO mice to validate the H+/K+ ATPase target.
References
Target Validation of Pumaprazole in Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pumaprazole, a novel proton pump inhibitor (PPI), and its target validation using knockout (KO) mouse models. The primary molecular target for PPIs is the gastric H+/K+ ATPase, the enzyme responsible for the final step in gastric acid secretion.[1][2][3][4] This document outlines the expected experimental outcomes when treating wild-type and H+/K+ ATPase KO mice with this compound, compared to a well-established PPI, omeprazole. It also includes detailed experimental protocols and visual workflows to support the design and interpretation of such studies.
Mechanism of Action and Target Validation Principle
This compound, like other drugs in the "-prazole" class, is presumed to be an inhibitor of the gastric H+/K+ ATPase. This enzyme is located in the secretory canaliculi of parietal cells in the stomach lining.[4] It actively pumps hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+), a process that is the final step in the secretion of gastric acid.
The core principle of target validation using a knockout model is to demonstrate that the pharmacological effect of a drug is absent in an animal where the target protein has been genetically removed. Therefore, this compound is expected to reduce or eliminate gastric acid secretion in wild-type mice but have no effect in mice lacking the H+/K+ ATPase enzyme.
Comparative Data Summary
The following table summarizes the anticipated quantitative data from a study comparing the effects of this compound and omeprazole in wild-type and H+/K+ ATPase knockout mice.
| Parameter | Wild-Type + Vehicle | Wild-Type + this compound | Wild-Type + Omeprazole | H+/K+ ATPase KO + Vehicle | H+/K+ ATPase KO + this compound | H+/K+ ATPase KO + Omeprazole |
| Basal Gastric pH | 2.0 - 3.0 | > 4.0 | > 4.0 | > 6.0 | > 6.0 | > 6.0 |
| Stimulated Gastric Acid Output (µEq/hr) | 10 - 15 | < 2 | < 2 | < 1 | < 1 | < 1 |
| Plasma Gastrin Levels (pg/mL) | 100 - 200 | > 500 | > 500 | > 1000 | > 1000 | > 1000 |
| Parietal Cell Morphology | Normal | Hypertrophic | Hypertrophic | Hypertrophic | Hypertrophic | Hypertrophic |
Experimental Protocols
Gastric Acid Secretion Measurement
Objective: To quantify the effect of this compound on basal and stimulated gastric acid secretion.
Methodology:
-
Animal Preparation: Adult (8-12 weeks old) wild-type and H+/K+ ATPase KO mice are fasted for 18 hours with free access to water.
-
Anesthesia and Surgery: Mice are anesthetized with an appropriate anesthetic (e.g., isoflurane). A midline laparotomy is performed to expose the stomach. The pylorus is ligated, and a cannula is inserted into the forestomach and secured with a ligature.
-
Gastric Lavage: The stomach is gently lavaged with 1 mL of warm saline (37°C) to remove residual contents.
-
Drug Administration: this compound, omeprazole, or vehicle is administered intravenously or intraperitoneally at the desired dose.
-
Acid Collection: Gastric secretions are collected by lavage with 1 mL of saline at 30-minute intervals for a period of 2 hours.
-
Stimulation (Optional): To measure stimulated acid secretion, a secretagogue such as histamine or gastrin can be administered subcutaneously after the basal collection period.
-
Titration: The collected gastric juice is centrifuged to remove debris, and the supernatant is titrated with 0.01 N NaOH to a pH of 7.0 to determine the acid concentration.
-
Data Analysis: Acid output is calculated as the product of the volume of gastric juice and the acid concentration and expressed as µEq/hr.
Histological Analysis of Gastric Mucosa
Objective: To assess the morphological changes in parietal cells and the overall gastric mucosa.
Methodology:
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and the stomachs are removed.
-
Fixation: The stomach is opened along the greater curvature, rinsed with cold phosphate-buffered saline (PBS), and fixed in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: The fixed tissues are dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.
-
Sectioning: 5 µm thick sections are cut using a microtome and mounted on glass slides.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) to visualize the general morphology of the gastric glands and parietal cells.
-
Immunohistochemistry (Optional): To specifically visualize parietal cells, immunohistochemistry for the H+/K+ ATPase α-subunit can be performed in wild-type mice.
-
Microscopy and Analysis: Stained sections are examined under a light microscope. Parietal cell size, number, and any signs of hypertrophy or hyperplasia are qualitatively and quantitatively assessed.
Visualizations
Signaling Pathway of Gastric Acid Secretion Inhibition
Caption: this compound inhibits the H+/K+ ATPase, blocking H+ pumping into the gastric lumen.
Experimental Workflow for Target Validation
Caption: Workflow for validating this compound's target using knockout and wild-type mice.
Logical Relationship of Expected Outcomes
Caption: Expected outcomes in wild-type vs. KO mice to validate the H+/K+ ATPase target.
References
Comparative Analysis of Proton Pump Inhibitor Selectivity and Cross-Reactivity with Other ATPases
Introduction
Proton pump inhibitors (PPIs) are a class of drugs that potently suppress gastric acid secretion by targeting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2][3] While their primary therapeutic action is highly specific to this enzyme, understanding their potential for cross-reactivity with other essential ATPases, such as Na+/K+-ATPase and Ca2+-ATPase, is crucial for a comprehensive safety and efficacy profile. This guide provides a comparative overview of the selectivity of proton pump inhibitors and explores the existing data on their interactions with other ATPases. It is important to note that the term "Pumaprazole" did not yield specific results in scientific literature searches, and therefore this guide will focus on the well-established class of proton pump inhibitors.
Selectivity Profile of Proton Pump Inhibitors
The therapeutic efficacy of PPIs stems from their selective accumulation in the acidic environment of the parietal cell canaliculus and their specific covalent binding to cysteine residues on the gastric H+/K+-ATPase.[1][3] This targeted mechanism of action generally results in a high degree of selectivity. However, the potential for off-target effects remains a subject of investigation.
Below is a summary of the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for various PPIs against different ATPases. It is important to note that direct comparative studies on the cross-reactivity of a wide range of PPIs with non-target ATPases are limited in the public domain. The following table is a representative compilation based on available data.
| Drug | Target ATPase | IC50 / Ki (µM) | Non-Target ATPase | IC50 / Ki (µM) | Reference |
| Omeprazole | Gastric H+/K+-ATPase | 0.2 - 2.5 | Na+/K+-ATPase | > 100 | [Hypothetical Data] |
| Lansoprazole | Gastric H+/K+-ATPase | 0.1 - 1.8 | Ca2+-ATPase | > 100 | [Hypothetical Data] |
| Pantoprazole | Gastric H+/K+-ATPase | 0.3 - 3.0 | Na+/K+-ATPase | > 100 | [Hypothetical Data] |
| Rabeprazole | Gastric H+/K+-ATPase | 0.07 - 0.5 | Ca2+-ATPase | > 100 | [Hypothetical Data] |
| Esomeprazole | Gastric H+/K+-ATPase | 0.1 - 1.0 | Na+/K+-ATPase | > 100 | [Hypothetical Data] |
Note: The data presented for non-target ATPases is largely hypothetical due to a lack of specific quantitative data in the provided search results. It reflects the generally accepted high selectivity of PPIs. Researchers should consult specific experimental studies for precise values.
Experimental Protocols for ATPase Activity Assays
The determination of ATPase activity and the inhibitory potential of compounds like PPIs can be conducted using various established methods.
Malachite Green Colorimetric Assay
This is a common method for measuring the inorganic phosphate (B84403) (Pi) released during ATP hydrolysis.
-
Enzyme Source: Purified H+/K+-ATPase, Na+/K+-ATPase, or Ca2+-ATPase from tissue homogenates (e.g., gastric microsomes, kidney medulla, sarcoplasmic reticulum).
-
Reaction Buffer: Typically contains HEPES or Tris buffer at a physiological pH, MgCl2, KCl (for H+/K+ and Na+/K+-ATPase), and the specific ATPase.
-
Substrate: ATP is added to initiate the reaction.
-
Procedure:
-
The ATPase enzyme is pre-incubated with the test compound (e.g., a PPI) at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at 37°C.
-
The reaction is stopped by the addition of a Malachite Green reagent, which forms a colored complex with the liberated inorganic phosphate.
-
The absorbance is measured spectrophotometrically (commonly around 620-660 nm).
-
The amount of phosphate released is quantified by comparison to a standard curve.
-
Coupled Enzyme Assay (NADH-Coupled Assay)
This assay links the hydrolysis of ATP to the oxidation of NADH, which can be monitored spectrophotometrically.
-
Principle: The ADP produced from ATP hydrolysis is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Lactate (B86563) dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+.
-
Procedure:
-
The reaction mixture contains the ATPase, the test compound, ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.
-
The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
-
Radiolabeled ATP Assay
This highly sensitive method measures the release of radiolabeled phosphate.
-
Substrate: [γ-³²P]ATP is used as the substrate.
-
Procedure:
-
The ATPase is incubated with the test compound and [γ-³²P]ATP.
-
The reaction is stopped, and the unreacted [γ-³²P]ATP is separated from the released ³²Pi (e.g., by charcoal precipitation or chromatography).
-
The amount of released ³²Pi is quantified by scintillation counting.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of PPIs and a general workflow for assessing ATPase inhibition.
Caption: Mechanism of action of Proton Pump Inhibitors (PPIs).
Caption: General workflow for an in vitro ATPase inhibition assay.
Caption: Logical relationship of PPI interaction with target and off-target ATPases.
References
Comparative Analysis of Proton Pump Inhibitor Selectivity and Cross-Reactivity with Other ATPases
Introduction
Proton pump inhibitors (PPIs) are a class of drugs that potently suppress gastric acid secretion by targeting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2][3] While their primary therapeutic action is highly specific to this enzyme, understanding their potential for cross-reactivity with other essential ATPases, such as Na+/K+-ATPase and Ca2+-ATPase, is crucial for a comprehensive safety and efficacy profile. This guide provides a comparative overview of the selectivity of proton pump inhibitors and explores the existing data on their interactions with other ATPases. It is important to note that the term "Pumaprazole" did not yield specific results in scientific literature searches, and therefore this guide will focus on the well-established class of proton pump inhibitors.
Selectivity Profile of Proton Pump Inhibitors
The therapeutic efficacy of PPIs stems from their selective accumulation in the acidic environment of the parietal cell canaliculus and their specific covalent binding to cysteine residues on the gastric H+/K+-ATPase.[1][3] This targeted mechanism of action generally results in a high degree of selectivity. However, the potential for off-target effects remains a subject of investigation.
Below is a summary of the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for various PPIs against different ATPases. It is important to note that direct comparative studies on the cross-reactivity of a wide range of PPIs with non-target ATPases are limited in the public domain. The following table is a representative compilation based on available data.
| Drug | Target ATPase | IC50 / Ki (µM) | Non-Target ATPase | IC50 / Ki (µM) | Reference |
| Omeprazole | Gastric H+/K+-ATPase | 0.2 - 2.5 | Na+/K+-ATPase | > 100 | [Hypothetical Data] |
| Lansoprazole | Gastric H+/K+-ATPase | 0.1 - 1.8 | Ca2+-ATPase | > 100 | [Hypothetical Data] |
| Pantoprazole | Gastric H+/K+-ATPase | 0.3 - 3.0 | Na+/K+-ATPase | > 100 | [Hypothetical Data] |
| Rabeprazole | Gastric H+/K+-ATPase | 0.07 - 0.5 | Ca2+-ATPase | > 100 | [Hypothetical Data] |
| Esomeprazole | Gastric H+/K+-ATPase | 0.1 - 1.0 | Na+/K+-ATPase | > 100 | [Hypothetical Data] |
Note: The data presented for non-target ATPases is largely hypothetical due to a lack of specific quantitative data in the provided search results. It reflects the generally accepted high selectivity of PPIs. Researchers should consult specific experimental studies for precise values.
Experimental Protocols for ATPase Activity Assays
The determination of ATPase activity and the inhibitory potential of compounds like PPIs can be conducted using various established methods.
Malachite Green Colorimetric Assay
This is a common method for measuring the inorganic phosphate (Pi) released during ATP hydrolysis.
-
Enzyme Source: Purified H+/K+-ATPase, Na+/K+-ATPase, or Ca2+-ATPase from tissue homogenates (e.g., gastric microsomes, kidney medulla, sarcoplasmic reticulum).
-
Reaction Buffer: Typically contains HEPES or Tris buffer at a physiological pH, MgCl2, KCl (for H+/K+ and Na+/K+-ATPase), and the specific ATPase.
-
Substrate: ATP is added to initiate the reaction.
-
Procedure:
-
The ATPase enzyme is pre-incubated with the test compound (e.g., a PPI) at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at 37°C.
-
The reaction is stopped by the addition of a Malachite Green reagent, which forms a colored complex with the liberated inorganic phosphate.
-
The absorbance is measured spectrophotometrically (commonly around 620-660 nm).
-
The amount of phosphate released is quantified by comparison to a standard curve.
-
Coupled Enzyme Assay (NADH-Coupled Assay)
This assay links the hydrolysis of ATP to the oxidation of NADH, which can be monitored spectrophotometrically.
-
Principle: The ADP produced from ATP hydrolysis is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+.
-
Procedure:
-
The reaction mixture contains the ATPase, the test compound, ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.
-
The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
-
Radiolabeled ATP Assay
This highly sensitive method measures the release of radiolabeled phosphate.
-
Substrate: [γ-³²P]ATP is used as the substrate.
-
Procedure:
-
The ATPase is incubated with the test compound and [γ-³²P]ATP.
-
The reaction is stopped, and the unreacted [γ-³²P]ATP is separated from the released ³²Pi (e.g., by charcoal precipitation or chromatography).
-
The amount of released ³²Pi is quantified by scintillation counting.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of PPIs and a general workflow for assessing ATPase inhibition.
Caption: Mechanism of action of Proton Pump Inhibitors (PPIs).
Caption: General workflow for an in vitro ATPase inhibition assay.
Caption: Logical relationship of PPI interaction with target and off-target ATPases.
References
Validating Pumaprazole's Effect on Intragastric pH: A Comparative Guide
An Objective Analysis of Pumaprazole Against Other Proton Pump Inhibitors
This guide provides a comprehensive comparison of this compound, a novel reversible proton pump antagonist, with other established proton pump inhibitors (PPIs) in its class. The focus is on the effect of these drugs on intragastric pH, a key parameter in the management of acid-related disorders. The data presented is sourced from clinical studies to provide researchers, scientists, and drug development professionals with a robust comparative analysis.
Data Presentation: Comparative Efficacy on Intragastric pH
The following table summarizes the quantitative data from various studies, showcasing the performance of this compound against other leading PPIs.
| Drug | Dosage | Mean/Median 24-hour Intragastric pH | Percentage of Time with pH > 4.0 | Study Population |
| This compound (BY841) | 100 mg b.d. | 6.0 (before H. pylori cure) 4.3 (after H. pylori cure) | Not Reported | H. pylori-positive subjects |
| Omeprazole (B731) | 20 mg o.d. | 5.8 (before H. pylori cure) 3.6 (after H. pylori cure) | Not Reported | H. pylori-positive subjects |
| Omeprazole | 20 mg o.d. | 2.05 (after 7 days) | Not Reported | Healthy male subjects[1] |
| Esomeprazole (B1671258) | 40 mg o.d. | Not Reported | 58.4% (on day 5) | Patients with GERD symptoms[2] |
| Lansoprazole (B1674482) | 30 mg o.d. | Not Reported | 47.9% (on day 5) | Patients with GERD symptoms[2] |
| Pantoprazole (B1678409) | 40 mg o.d. | 3.15 (after 7 days) | 42.1% (on day 5) | Healthy male subjects[1] / Patients with GERD symptoms[2] |
| Rabeprazole (B1678785) | 20 mg o.d. | Not Reported | 50.4% (on day 5) | Patients with GERD symptoms |
Note: Direct head-to-head comparative data for this compound against all listed PPIs is limited. The data presented for this compound and Omeprazole is from a study in a specific population (H. pylori-positive subjects), which can influence the effect of PPIs. Data for other PPIs are from separate studies with different patient populations and should be interpreted with caution. A meta-analysis has established the relative potencies of five major PPIs compared to omeprazole based on mean 24-hour gastric pH as follows: pantoprazole (0.23), lansoprazole (0.90), omeprazole (1.00), esomeprazole (1.60), and rabeprazole (1.82).
Experimental Protocols
The methodologies employed in the key comparative studies are crucial for interpreting the presented data.
This compound vs. Omeprazole Study Protocol
A randomized, crossover, double-blind study was conducted to compare the effects of this compound and Omeprazole on intragastric acidity.
-
Study Design: The study utilized a randomized, crossover, double-blind design.
-
Participants: The study enrolled 13 Helicobacter pylori-positive subjects.
-
Intervention: Participants received either this compound (100 mg b.d.) or Omeprazole (20 mg o.d.) for a one-week course. The studies were repeated after the infection was cured.
-
pH Monitoring: 24-hour intragastric pH was measured in all subjects.
General Protocol for Comparative PPI Studies
Most comparative studies on PPIs follow a similar experimental framework to ensure the validity and comparability of the results.
-
Study Design: Randomized, open-label, five-way crossover studies are common.
-
Participants: Studies often enroll healthy volunteers or patients with specific conditions like GERD, who are typically Helicobacter pylori-negative to avoid confounding factors.
-
Washout Period: A washout period of at least 10 days is typically implemented between each treatment phase in crossover studies.
-
Drug Administration: The study drug is usually administered in the morning, 30 minutes before a standardized breakfast, for a set number of consecutive days (e.g., 5 days).
-
pH Monitoring: Continuous 24-hour intragastric pH monitoring is the standard method for data collection.
Mechanism of Action: A Tale of Two Inhibitions
Proton pump inhibitors function by blocking the final step in gastric acid secretion, the H+/K+ ATPase (proton pump), located in the parietal cells of the stomach. However, the mode of inhibition differs significantly between this compound and other conventional PPIs.
Signaling Pathway of Gastric Acid Secretion and PPI Inhibition
The following diagram illustrates the signaling pathways that regulate the proton pump and the distinct mechanisms of action of reversible and irreversible PPIs.
Caption: Gastric acid secretion pathway and PPI inhibition mechanisms.
Conventional PPIs, such as omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole, are substituted benzimidazoles that form an irreversible covalent bond with the cysteine residues of the H+/K+ ATPase. This inactivation of the proton pump is long-lasting, and restoration of acid secretion requires the synthesis of new pump molecules.
In contrast, this compound is an imidazopyridine derivative and acts as a potassium-competitive acid blocker (P-CAB). It binds reversibly to the proton pump, competing with potassium ions. This reversible mechanism of action may offer a different pharmacokinetic and pharmacodynamic profile compared to traditional PPIs.
Experimental Workflow: A Typical Intragastric pH Study
The following diagram outlines the typical workflow of a clinical study designed to evaluate the effect of a drug on intragastric pH, similar to the protocols described for the comparative PPI studies.
References
Validating Pumaprazole's Effect on Intragastric pH: A Comparative Guide
An Objective Analysis of Pumaprazole Against Other Proton Pump Inhibitors
This guide provides a comprehensive comparison of this compound, a novel reversible proton pump antagonist, with other established proton pump inhibitors (PPIs) in its class. The focus is on the effect of these drugs on intragastric pH, a key parameter in the management of acid-related disorders. The data presented is sourced from clinical studies to provide researchers, scientists, and drug development professionals with a robust comparative analysis.
Data Presentation: Comparative Efficacy on Intragastric pH
The following table summarizes the quantitative data from various studies, showcasing the performance of this compound against other leading PPIs.
| Drug | Dosage | Mean/Median 24-hour Intragastric pH | Percentage of Time with pH > 4.0 | Study Population |
| This compound (BY841) | 100 mg b.d. | 6.0 (before H. pylori cure) 4.3 (after H. pylori cure) | Not Reported | H. pylori-positive subjects |
| Omeprazole | 20 mg o.d. | 5.8 (before H. pylori cure) 3.6 (after H. pylori cure) | Not Reported | H. pylori-positive subjects |
| Omeprazole | 20 mg o.d. | 2.05 (after 7 days) | Not Reported | Healthy male subjects[1] |
| Esomeprazole | 40 mg o.d. | Not Reported | 58.4% (on day 5) | Patients with GERD symptoms[2] |
| Lansoprazole | 30 mg o.d. | Not Reported | 47.9% (on day 5) | Patients with GERD symptoms[2] |
| Pantoprazole | 40 mg o.d. | 3.15 (after 7 days) | 42.1% (on day 5) | Healthy male subjects[1] / Patients with GERD symptoms[2] |
| Rabeprazole | 20 mg o.d. | Not Reported | 50.4% (on day 5) | Patients with GERD symptoms |
Note: Direct head-to-head comparative data for this compound against all listed PPIs is limited. The data presented for this compound and Omeprazole is from a study in a specific population (H. pylori-positive subjects), which can influence the effect of PPIs. Data for other PPIs are from separate studies with different patient populations and should be interpreted with caution. A meta-analysis has established the relative potencies of five major PPIs compared to omeprazole based on mean 24-hour gastric pH as follows: pantoprazole (0.23), lansoprazole (0.90), omeprazole (1.00), esomeprazole (1.60), and rabeprazole (1.82).
Experimental Protocols
The methodologies employed in the key comparative studies are crucial for interpreting the presented data.
This compound vs. Omeprazole Study Protocol
A randomized, crossover, double-blind study was conducted to compare the effects of this compound and Omeprazole on intragastric acidity.
-
Study Design: The study utilized a randomized, crossover, double-blind design.
-
Participants: The study enrolled 13 Helicobacter pylori-positive subjects.
-
Intervention: Participants received either this compound (100 mg b.d.) or Omeprazole (20 mg o.d.) for a one-week course. The studies were repeated after the infection was cured.
-
pH Monitoring: 24-hour intragastric pH was measured in all subjects.
General Protocol for Comparative PPI Studies
Most comparative studies on PPIs follow a similar experimental framework to ensure the validity and comparability of the results.
-
Study Design: Randomized, open-label, five-way crossover studies are common.
-
Participants: Studies often enroll healthy volunteers or patients with specific conditions like GERD, who are typically Helicobacter pylori-negative to avoid confounding factors.
-
Washout Period: A washout period of at least 10 days is typically implemented between each treatment phase in crossover studies.
-
Drug Administration: The study drug is usually administered in the morning, 30 minutes before a standardized breakfast, for a set number of consecutive days (e.g., 5 days).
-
pH Monitoring: Continuous 24-hour intragastric pH monitoring is the standard method for data collection.
Mechanism of Action: A Tale of Two Inhibitions
Proton pump inhibitors function by blocking the final step in gastric acid secretion, the H+/K+ ATPase (proton pump), located in the parietal cells of the stomach. However, the mode of inhibition differs significantly between this compound and other conventional PPIs.
Signaling Pathway of Gastric Acid Secretion and PPI Inhibition
The following diagram illustrates the signaling pathways that regulate the proton pump and the distinct mechanisms of action of reversible and irreversible PPIs.
Caption: Gastric acid secretion pathway and PPI inhibition mechanisms.
Conventional PPIs, such as omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole, are substituted benzimidazoles that form an irreversible covalent bond with the cysteine residues of the H+/K+ ATPase. This inactivation of the proton pump is long-lasting, and restoration of acid secretion requires the synthesis of new pump molecules.
In contrast, this compound is an imidazopyridine derivative and acts as a potassium-competitive acid blocker (P-CAB). It binds reversibly to the proton pump, competing with potassium ions. This reversible mechanism of action may offer a different pharmacokinetic and pharmacodynamic profile compared to traditional PPIs.
Experimental Workflow: A Typical Intragastric pH Study
The following diagram outlines the typical workflow of a clinical study designed to evaluate the effect of a drug on intragastric pH, similar to the protocols described for the comparative PPI studies.
References
Comparative Analysis of Esomeprazole and Other Proton Pump Inhibitors
A comprehensive review of the pharmacology, clinical efficacy, and safety of esomeprazole (B1671258) in comparison to other leading proton pump inhibitors (PPIs). As of late 2025, information regarding a compound specifically named "Pumaprazole" is not available in the public domain or scientific literature. It is conceivable that this name may be a developmental code, a regional trade name, or a misspelling of another compound. The following analysis will focus on esomeprazole and its comparison with other established PPIs. The term "pyrazole" refers to a class of organic compounds, and some pharmaceuticals are pyrazole (B372694) derivatives; however, no approved proton pump inhibitor is primarily classified as a pyrazole derivative.
Introduction
Proton pump inhibitors (PPIs) are a class of drugs that profoundly suppress gastric acid secretion.[1][2] They are the most potent inhibitors of acid secretion available and are widely used for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[1][3][4] Esomeprazole, the S-isomer of omeprazole (B731), is a prominent member of this class. This guide provides a comparative analysis of esomeprazole with other commonly used PPIs, focusing on their mechanism of action, pharmacokinetics, clinical efficacy, and safety profiles, supported by experimental data.
Mechanism of Action
All PPIs share a common mechanism of action. They are prodrugs that are activated in the acidic environment of the parietal cell canaliculus. The activated form then covalently binds to the H+/K+-ATPase enzyme system (the proton pump), irreversibly inhibiting its function and thus blocking the final step of gastric acid production.
Caption: Mechanism of proton pump inhibition by esomeprazole.
Pharmacokinetic Profile
The pharmacokinetic properties of PPIs can influence their clinical efficacy. Key parameters include bioavailability, plasma half-life, and metabolism.
| Parameter | Esomeprazole | Omeprazole | Lansoprazole (B1674482) | Pantoprazole (B1678409) | Rabeprazole (B1678785) |
| Bioavailability | 50% (single dose) to 90% (multiple doses) | 30-40% | 80-85% | ~77% | 52% |
| Plasma Half-life | 1-1.5 hours | ~1 hour | ~1.5 hours | ~1 hour | ~1 hour |
| Metabolism | Primarily by CYP2C19 and CYP3A4 | Primarily by CYP2C19 | Primarily by CYP2C19 and CYP3A4 | Primarily by CYP2C19 | Primarily by CYP2C19 and non-enzymatic reduction |
| Protein Binding | 97% | 95% | 97% | 98% | 96.3% |
Data Presentation: The table above summarizes the key pharmacokinetic parameters of esomeprazole and other major PPIs. Esomeprazole exhibits a higher bioavailability with repeated dosing compared to its racemic parent compound, omeprazole. This is attributed to its stereoselective metabolism, leading to a higher area under the concentration-time curve (AUC) and more consistent acid suppression.
Clinical Efficacy: Supporting Experimental Data
Numerous clinical trials have compared the efficacy of different PPIs in various acid-related disorders.
Healing of Erosive Esophagitis
A meta-analysis of randomized controlled trials demonstrated that esomeprazole (40 mg once daily) was more effective than omeprazole (20 mg once daily), lansoprazole (30 mg once daily), and pantoprazole (40 mg once daily) in healing erosive esophagitis at 4 and 8 weeks.
| Study/Analysis | Comparator | Healing Rate at 4 Weeks (Esomeprazole) | Healing Rate at 4 Weeks (Comparator) | Healing Rate at 8 Weeks (Esomeprazole) | Healing Rate at 8 Weeks (Comparator) |
| Gralnek et al., 2006 (Meta-analysis) | Omeprazole (20mg) | Superior | - | Superior | - |
| Castell et al., 2002 | Lansoprazole (30mg) | 71.9% | 63.8% | 92.2% | 88.8% |
| Labenz et al., 2005 | Pantoprazole (40mg) | 80.5% | 75.3% | 94.1% | 91.7% |
Symptom Relief in GERD
Studies have also shown that esomeprazole provides faster and more sustained relief from heartburn symptoms compared to other PPIs. A five-way crossover study found that on day 5 of treatment, intragastric pH was maintained above 4.0 for a significantly longer duration with esomeprazole 40 mg (mean 14.0 hours) compared to omeprazole 20 mg (11.8 hours), lansoprazole 30 mg (11.5 hours), pantoprazole 40 mg (10.1 hours), and rabeprazole 20 mg (12.1 hours).
Experimental Protocols
Intragastric pH Monitoring Study
Objective: To compare the effect of different PPIs on 24-hour intragastric pH.
Methodology:
-
Subject Recruitment: Healthy volunteers or patients with GERD symptoms are recruited. Exclusion criteria typically include Helicobacter pylori infection and use of acid-suppressing medication within a specified period.
-
Study Design: A randomized, crossover design is often employed, where each subject receives each of the study drugs in a random order, with a washout period between treatments.
-
Drug Administration: Standard doses of the PPIs are administered for a set number of days (e.g., 5-7 days) to reach steady-state.
-
pH Monitoring: On the final day of each treatment period, a pH-metry catheter with an antimony electrode is inserted transnasally into the stomach to continuously record intragastric pH for 24 hours.
-
Data Analysis: The primary endpoint is typically the percentage of time over 24 hours that the intragastric pH is maintained above 4.0. Secondary endpoints may include the mean 24-hour pH and the time to onset of acid control.
Caption: Workflow for a comparative intragastric pH study.
Safety and Tolerability
In general, proton pump inhibitors are well-tolerated. The most common side effects are headache, diarrhea, and abdominal pain. Long-term use of PPIs has been associated with potential risks, including an increased risk of bone fractures, Clostridium difficile infection, and hypomagnesemia, although the absolute risk is low. The safety profiles of the different PPIs are largely similar.
Conclusion
Esomeprazole has demonstrated superior efficacy in acid suppression and healing of erosive esophagitis compared to several other PPIs in head-to-head clinical trials. This is likely attributable to its stereoselective metabolism, which results in a higher and more consistent bioavailability. While the overall safety profiles of PPIs are comparable, the enhanced potency of esomeprazole may offer a clinical advantage in certain patient populations. The lack of available data on a compound named "this compound" prevents a direct comparison at this time. Researchers and clinicians should rely on the extensive body of evidence for established PPIs when making therapeutic decisions.
References
Comparative Analysis of Esomeprazole and Other Proton Pump Inhibitors
A comprehensive review of the pharmacology, clinical efficacy, and safety of esomeprazole in comparison to other leading proton pump inhibitors (PPIs). As of late 2025, information regarding a compound specifically named "Pumaprazole" is not available in the public domain or scientific literature. It is conceivable that this name may be a developmental code, a regional trade name, or a misspelling of another compound. The following analysis will focus on esomeprazole and its comparison with other established PPIs. The term "pyrazole" refers to a class of organic compounds, and some pharmaceuticals are pyrazole derivatives; however, no approved proton pump inhibitor is primarily classified as a pyrazole derivative.
Introduction
Proton pump inhibitors (PPIs) are a class of drugs that profoundly suppress gastric acid secretion.[1][2] They are the most potent inhibitors of acid secretion available and are widely used for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[1][3][4] Esomeprazole, the S-isomer of omeprazole, is a prominent member of this class. This guide provides a comparative analysis of esomeprazole with other commonly used PPIs, focusing on their mechanism of action, pharmacokinetics, clinical efficacy, and safety profiles, supported by experimental data.
Mechanism of Action
All PPIs share a common mechanism of action. They are prodrugs that are activated in the acidic environment of the parietal cell canaliculus. The activated form then covalently binds to the H+/K+-ATPase enzyme system (the proton pump), irreversibly inhibiting its function and thus blocking the final step of gastric acid production.
Caption: Mechanism of proton pump inhibition by esomeprazole.
Pharmacokinetic Profile
The pharmacokinetic properties of PPIs can influence their clinical efficacy. Key parameters include bioavailability, plasma half-life, and metabolism.
| Parameter | Esomeprazole | Omeprazole | Lansoprazole | Pantoprazole | Rabeprazole |
| Bioavailability | 50% (single dose) to 90% (multiple doses) | 30-40% | 80-85% | ~77% | 52% |
| Plasma Half-life | 1-1.5 hours | ~1 hour | ~1.5 hours | ~1 hour | ~1 hour |
| Metabolism | Primarily by CYP2C19 and CYP3A4 | Primarily by CYP2C19 | Primarily by CYP2C19 and CYP3A4 | Primarily by CYP2C19 | Primarily by CYP2C19 and non-enzymatic reduction |
| Protein Binding | 97% | 95% | 97% | 98% | 96.3% |
Data Presentation: The table above summarizes the key pharmacokinetic parameters of esomeprazole and other major PPIs. Esomeprazole exhibits a higher bioavailability with repeated dosing compared to its racemic parent compound, omeprazole. This is attributed to its stereoselective metabolism, leading to a higher area under the concentration-time curve (AUC) and more consistent acid suppression.
Clinical Efficacy: Supporting Experimental Data
Numerous clinical trials have compared the efficacy of different PPIs in various acid-related disorders.
Healing of Erosive Esophagitis
A meta-analysis of randomized controlled trials demonstrated that esomeprazole (40 mg once daily) was more effective than omeprazole (20 mg once daily), lansoprazole (30 mg once daily), and pantoprazole (40 mg once daily) in healing erosive esophagitis at 4 and 8 weeks.
| Study/Analysis | Comparator | Healing Rate at 4 Weeks (Esomeprazole) | Healing Rate at 4 Weeks (Comparator) | Healing Rate at 8 Weeks (Esomeprazole) | Healing Rate at 8 Weeks (Comparator) |
| Gralnek et al., 2006 (Meta-analysis) | Omeprazole (20mg) | Superior | - | Superior | - |
| Castell et al., 2002 | Lansoprazole (30mg) | 71.9% | 63.8% | 92.2% | 88.8% |
| Labenz et al., 2005 | Pantoprazole (40mg) | 80.5% | 75.3% | 94.1% | 91.7% |
Symptom Relief in GERD
Studies have also shown that esomeprazole provides faster and more sustained relief from heartburn symptoms compared to other PPIs. A five-way crossover study found that on day 5 of treatment, intragastric pH was maintained above 4.0 for a significantly longer duration with esomeprazole 40 mg (mean 14.0 hours) compared to omeprazole 20 mg (11.8 hours), lansoprazole 30 mg (11.5 hours), pantoprazole 40 mg (10.1 hours), and rabeprazole 20 mg (12.1 hours).
Experimental Protocols
Intragastric pH Monitoring Study
Objective: To compare the effect of different PPIs on 24-hour intragastric pH.
Methodology:
-
Subject Recruitment: Healthy volunteers or patients with GERD symptoms are recruited. Exclusion criteria typically include Helicobacter pylori infection and use of acid-suppressing medication within a specified period.
-
Study Design: A randomized, crossover design is often employed, where each subject receives each of the study drugs in a random order, with a washout period between treatments.
-
Drug Administration: Standard doses of the PPIs are administered for a set number of days (e.g., 5-7 days) to reach steady-state.
-
pH Monitoring: On the final day of each treatment period, a pH-metry catheter with an antimony electrode is inserted transnasally into the stomach to continuously record intragastric pH for 24 hours.
-
Data Analysis: The primary endpoint is typically the percentage of time over 24 hours that the intragastric pH is maintained above 4.0. Secondary endpoints may include the mean 24-hour pH and the time to onset of acid control.
Caption: Workflow for a comparative intragastric pH study.
Safety and Tolerability
In general, proton pump inhibitors are well-tolerated. The most common side effects are headache, diarrhea, and abdominal pain. Long-term use of PPIs has been associated with potential risks, including an increased risk of bone fractures, Clostridium difficile infection, and hypomagnesemia, although the absolute risk is low. The safety profiles of the different PPIs are largely similar.
Conclusion
Esomeprazole has demonstrated superior efficacy in acid suppression and healing of erosive esophagitis compared to several other PPIs in head-to-head clinical trials. This is likely attributable to its stereoselective metabolism, which results in a higher and more consistent bioavailability. While the overall safety profiles of PPIs are comparable, the enhanced potency of esomeprazole may offer a clinical advantage in certain patient populations. The lack of available data on a compound named "this compound" prevents a direct comparison at this time. Researchers and clinicians should rely on the extensive body of evidence for established PPIs when making therapeutic decisions.
References
Assessing the Selectivity of Proton Pump Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of the proton pump inhibitor (PPI) Omeprazole (B731) and its alternatives, including Lansoprazole and Pantoprazole. The following sections detail their on-target and off-target activities, supported by experimental data, to assist in informed decision-making for research and development.
On-Target Selectivity: Gastric H+/K+-ATPase
The primary therapeutic target of proton pump inhibitors is the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. The remarkable selectivity of these drugs is primarily attributed to their unique mechanism of action, which requires the acidic environment of the parietal cell secretory canaliculi for activation. This targeted activation ensures that the inhibitory effects are largely confined to the stomach lining.
Proton pump inhibitors are prodrugs that, in the acidic milieu of the stomach, are converted to a reactive tetracyclic sulfenamide. This activated form then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition.[1][2][3]
While all PPIs share this fundamental mechanism, their potency in inhibiting the H+/K+-ATPase can vary. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Omeprazole, Lansoprazole, and Pantoprazole against the gastric H+/K+-ATPase.
| Compound | IC50 (µM) vs. H+/K+-ATPase | Reference(s) |
| Omeprazole | 5.8 | |
| Lansoprazole | 6.3 | [4] |
| Pantoprazole | 6.8 |
Off-Target Selectivity: Cytochrome P450 Inhibition
A significant aspect of drug selectivity relates to off-target effects, and for proton pump inhibitors, a key area of investigation is their interaction with the cytochrome P450 (CYP) enzyme system. Inhibition of these enzymes can lead to drug-drug interactions and other unintended pharmacological effects. The following table presents a comparison of the inhibitory constants (Ki) of Omeprazole, Lansoprazole, and Pantoprazole against various CYP450 isoforms. Lower Ki values indicate a higher potential for inhibition.
| PPI | CYP1A2 (Ki, µM) | CYP2C9 (Ki, µM) | CYP2C19 (Ki, µM) | CYP2D6 (Ki, µM) | CYP3A4 (Ki, µM) | Reference(s) |
| Omeprazole | - | 40.1 | 3.1 | - | 84.4 | |
| Lansoprazole | - | - | - | - | - | |
| Pantoprazole | - | - | - | - | - |
Note: Specific Ki values for Lansoprazole and Pantoprazole for all listed CYPs were not consistently available in the reviewed literature. However, studies indicate that Pantoprazole generally exhibits less interaction with the CYP450 system compared to Omeprazole and Lansoprazole.
Other Potential Off-Target Interactions
Beyond the well-characterized interactions with CYP450 enzymes, emerging research suggests other potential off-target effects of proton pump inhibitors.
-
Vacuolar H+-ATPase (V-ATPase): Some studies suggest that PPIs may inhibit lysosomal V-ATPase, which is crucial for maintaining the acidic environment of lysosomes. One study reported that a cocktail of PPIs, including Esomeprazole, Pantoprazole, Dexlansoprazole, and Rabeprazole, resulted in a 70% inhibition of V-ATPase activity at a concentration of 20 μM. Another study indicated that Omeprazole can downregulate V-ATPase in human CD4+ T-cells.
-
Chloride Channels: There is evidence that Omeprazole and Lansoprazole can block swelling-dependent chloride channels.
Further quantitative investigation is needed to fully delineate the specificity profile of each PPI against these and other potential off-targets.
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of proton pump inhibitors against the gastric H+/K+-ATPase.
1. Preparation of H+/K+-ATPase Vesicles:
-
Isolate gastric mucosal tissue from a suitable animal model (e.g., hog or rabbit).
-
Homogenize the tissue in a buffered sucrose (B13894) solution.
-
Perform differential centrifugation to enrich for microsomal vesicles containing the H+/K+-ATPase.
-
Resuspend the final vesicle pellet in a suitable buffer and determine the protein concentration.
2. ATPase Activity Assay:
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl2, KCl, and the prepared H+/K+-ATPase vesicles.
-
Add varying concentrations of the test PPI (e.g., Omeprazole, Lansoprazole, Pantoprazole) or a vehicle control to the reaction mixture.
-
Pre-incubate the mixture to allow for acid activation of the PPI.
-
Initiate the ATPase reaction by adding ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method (e.g., malachite green assay).
3. Data Analysis:
-
Calculate the percentage of inhibition for each PPI concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the PPI concentration to determine the IC50 value.
Visualizing the Mechanism and Off-Target Interactions
To illustrate the key pathways involved in the action of proton pump inhibitors, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Mechanism of action of proton pump inhibitors at the gastric parietal cell.
Caption: Off-target inhibition of Cytochrome P450 enzymes by proton pump inhibitors.
References
Assessing the Selectivity of Proton Pump Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of the proton pump inhibitor (PPI) Omeprazole and its alternatives, including Lansoprazole and Pantoprazole. The following sections detail their on-target and off-target activities, supported by experimental data, to assist in informed decision-making for research and development.
On-Target Selectivity: Gastric H+/K+-ATPase
The primary therapeutic target of proton pump inhibitors is the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. The remarkable selectivity of these drugs is primarily attributed to their unique mechanism of action, which requires the acidic environment of the parietal cell secretory canaliculi for activation. This targeted activation ensures that the inhibitory effects are largely confined to the stomach lining.
Proton pump inhibitors are prodrugs that, in the acidic milieu of the stomach, are converted to a reactive tetracyclic sulfenamide. This activated form then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition.[1][2][3]
While all PPIs share this fundamental mechanism, their potency in inhibiting the H+/K+-ATPase can vary. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Omeprazole, Lansoprazole, and Pantoprazole against the gastric H+/K+-ATPase.
| Compound | IC50 (µM) vs. H+/K+-ATPase | Reference(s) |
| Omeprazole | 5.8 | |
| Lansoprazole | 6.3 | [4] |
| Pantoprazole | 6.8 |
Off-Target Selectivity: Cytochrome P450 Inhibition
A significant aspect of drug selectivity relates to off-target effects, and for proton pump inhibitors, a key area of investigation is their interaction with the cytochrome P450 (CYP) enzyme system. Inhibition of these enzymes can lead to drug-drug interactions and other unintended pharmacological effects. The following table presents a comparison of the inhibitory constants (Ki) of Omeprazole, Lansoprazole, and Pantoprazole against various CYP450 isoforms. Lower Ki values indicate a higher potential for inhibition.
| PPI | CYP1A2 (Ki, µM) | CYP2C9 (Ki, µM) | CYP2C19 (Ki, µM) | CYP2D6 (Ki, µM) | CYP3A4 (Ki, µM) | Reference(s) |
| Omeprazole | - | 40.1 | 3.1 | - | 84.4 | |
| Lansoprazole | - | - | - | - | - | |
| Pantoprazole | - | - | - | - | - |
Note: Specific Ki values for Lansoprazole and Pantoprazole for all listed CYPs were not consistently available in the reviewed literature. However, studies indicate that Pantoprazole generally exhibits less interaction with the CYP450 system compared to Omeprazole and Lansoprazole.
Other Potential Off-Target Interactions
Beyond the well-characterized interactions with CYP450 enzymes, emerging research suggests other potential off-target effects of proton pump inhibitors.
-
Vacuolar H+-ATPase (V-ATPase): Some studies suggest that PPIs may inhibit lysosomal V-ATPase, which is crucial for maintaining the acidic environment of lysosomes. One study reported that a cocktail of PPIs, including Esomeprazole, Pantoprazole, Dexlansoprazole, and Rabeprazole, resulted in a 70% inhibition of V-ATPase activity at a concentration of 20 μM. Another study indicated that Omeprazole can downregulate V-ATPase in human CD4+ T-cells.
-
Chloride Channels: There is evidence that Omeprazole and Lansoprazole can block swelling-dependent chloride channels.
Further quantitative investigation is needed to fully delineate the specificity profile of each PPI against these and other potential off-targets.
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of proton pump inhibitors against the gastric H+/K+-ATPase.
1. Preparation of H+/K+-ATPase Vesicles:
-
Isolate gastric mucosal tissue from a suitable animal model (e.g., hog or rabbit).
-
Homogenize the tissue in a buffered sucrose solution.
-
Perform differential centrifugation to enrich for microsomal vesicles containing the H+/K+-ATPase.
-
Resuspend the final vesicle pellet in a suitable buffer and determine the protein concentration.
2. ATPase Activity Assay:
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl2, KCl, and the prepared H+/K+-ATPase vesicles.
-
Add varying concentrations of the test PPI (e.g., Omeprazole, Lansoprazole, Pantoprazole) or a vehicle control to the reaction mixture.
-
Pre-incubate the mixture to allow for acid activation of the PPI.
-
Initiate the ATPase reaction by adding ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
3. Data Analysis:
-
Calculate the percentage of inhibition for each PPI concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the PPI concentration to determine the IC50 value.
Visualizing the Mechanism and Off-Target Interactions
To illustrate the key pathways involved in the action of proton pump inhibitors, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Mechanism of action of proton pump inhibitors at the gastric parietal cell.
Caption: Off-target inhibition of Cytochrome P450 enzymes by proton pump inhibitors.
References
A Side-by-Side In Vitro Comparison of Reversible Proton Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of reversible proton pump inhibitors (PPIs), also known as potassium-competitive acid blockers (P-CABs), marks a significant advancement in the management of acid-related disorders. Unlike traditional irreversible PPIs, these agents offer a distinct mechanism of action, characterized by rapid, potent, and sustained gastric acid suppression. This guide provides an objective in vitro comparison of three prominent reversible PPIs: vonoprazan, tegoprazan, and revaprazan (B1680565), supported by experimental data to aid in research and development.
Mechanism of Action: A Reversible Blockade
Reversible PPIs function by competitively inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] They bind ionically to the enzyme, preventing the exchange of K+ ions for H+ ions and thereby halting acid secretion.[1] This reversible binding allows for a faster onset of action and a more predictable dose-dependent effect compared to the covalent, irreversible binding of traditional PPIs.[3]
Caption: Mechanism of action of reversible PPIs (P-CABs).
In Vitro Potency: H+/K+-ATPase Inhibition
The primary measure of a PPI's potency in vitro is its ability to inhibit the H+/K+-ATPase enzyme, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize the available in vitro data for vonoprazan, tegoprazan, and revaprazan.
Disclaimer: The following data is compiled from multiple studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as enzyme source (porcine, canine, human), pH, and K+ concentration can influence the results. No single study directly comparing all three compounds under identical conditions was identified.
Table 1: In Vitro H+/K+-ATPase Inhibitory Activity of Vonoprazan
| Parameter | Value | Conditions | Reference |
| IC50 | 17-19 nM | - | [4] |
| Ki | ~10-20 nM | Preclinical assays | |
| Ki | 10 nM | pH 7.0 | |
| Ki | 3.0 nM | pH 6.5 |
Table 2: In Vitro H+/K+-ATPase Inhibitory Activity of Tegoprazan
| Enzyme Source | IC50 Value (µM) | Reference |
| Porcine | 0.29 - 0.52 | |
| Canine | 0.29 - 0.52 | |
| Human | 0.29 - 0.52 |
Table 3: In Vitro H+/K+-ATPase Inhibitory Activity of Revaprazan
| Parameter | Value | Conditions | Reference |
| IC50 | 0.350 µM | pH 6.1 |
Selectivity Profile
An important characteristic of a proton pump inhibitor is its selectivity for the gastric H+/K+-ATPase over other related ATPases, such as the Na+/K+-ATPase, to minimize off-target effects.
Vonoprazan: Demonstrates high selectivity for the H+/K+-ATPase.
Tegoprazan: Exhibits high selectivity, with an IC50 value for canine kidney Na+/K+-ATPase of more than 100 µM, significantly higher than its IC50 for H+/K+-ATPase.
Revaprazan: While specific selectivity data against Na+/K+-ATPase was not found in the reviewed literature, as a potassium-competitive acid blocker, it is designed for selective action on the gastric proton pump.
Experimental Protocols
H+/K+-ATPase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of a reversible PPI required to inhibit 50% of the H+/K+-ATPase activity.
Caption: Workflow for H+/K+-ATPase inhibition assay.
Methodology:
-
Enzyme Preparation: H+/K+-ATPase-rich vesicles are isolated from sources such as porcine gastric mucosa through homogenization and differential centrifugation.
-
Reaction Mixture: The assay is typically conducted in a 96-well plate format. Each well contains the enzyme preparation, a buffer at a specific pH (e.g., 6.5 or 7.4), MgCl2, and varying concentrations of the test compound (e.g., vonoprazan, tegoprazan, or revaprazan) or a vehicle control.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP and a specific concentration of KCl.
-
Incubation: The reaction is allowed to proceed for a defined period at 37°C.
-
Termination and Detection: The reaction is stopped, and the amount of inorganic phosphate released from ATP hydrolysis is quantified, often using a colorimetric method like the malachite green assay.
-
Data Analysis: The percentage of enzyme inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Reversibility Assay
This assay determines whether the inhibition of the H+/K+-ATPase by the test compound is reversible.
Methodology:
-
Initial Inhibition: H+/K+-ATPase enzyme is incubated with a high concentration of the reversible PPI (e.g., 10x IC50) for a sufficient time to ensure binding.
-
Removal of Unbound Inhibitor: The enzyme-inhibitor complex is then subjected to a process to remove the unbound inhibitor. This can be achieved by dilution, dialysis, or rapid gel filtration.
-
Activity Measurement: The activity of the H+/K+-ATPase is measured immediately after the removal of the unbound inhibitor and at subsequent time points.
-
Analysis: A significant recovery of enzyme activity over time indicates that the inhibitor dissociates from the enzyme, confirming the reversible nature of the inhibition. In contrast, an irreversible inhibitor would show little to no recovery of enzyme activity.
Selectivity Assay (vs. Na+/K+-ATPase)
This assay assesses the inhibitory activity of the test compound against a related ion-pumping ATPase to determine its selectivity.
Methodology:
-
Enzyme Source: A preparation of Na+/K+-ATPase (e.g., from canine kidney microsomes) is used.
-
Inhibition Assay: A similar H+/K+-ATPase inhibition assay protocol is followed, but with the Na+/K+-ATPase as the enzyme and with appropriate concentrations of Na+ and K+ ions in the reaction buffer.
-
IC50 Determination: The IC50 of the test compound against Na+/K+-ATPase is determined.
-
Selectivity Index: The selectivity index is calculated by dividing the IC50 for Na+/K+-ATPase by the IC50 for H+/K+-ATPase. A high selectivity index indicates a greater selectivity for the gastric proton pump.
Conclusion
The in vitro data presented in this guide highlight the potent and selective nature of the reversible PPIs vonoprazan, tegoprazan, and revaprazan. Their distinct mechanism of reversible, potassium-competitive inhibition of the H+/K+-ATPase translates to a rapid onset of action. While direct comparative in vitro studies are limited, the available data suggest that all three compounds are highly effective inhibitors of the gastric proton pump. The provided experimental protocols offer a framework for further in vitro characterization and comparison of these and other novel reversible PPIs, which is essential for the continued development of improved therapies for acid-related diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical trial: inhibitory effect of revaprazan on gastric acid secretion in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Side-by-Side In Vitro Comparison of Reversible Proton Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of reversible proton pump inhibitors (PPIs), also known as potassium-competitive acid blockers (P-CABs), marks a significant advancement in the management of acid-related disorders. Unlike traditional irreversible PPIs, these agents offer a distinct mechanism of action, characterized by rapid, potent, and sustained gastric acid suppression. This guide provides an objective in vitro comparison of three prominent reversible PPIs: vonoprazan, tegoprazan, and revaprazan, supported by experimental data to aid in research and development.
Mechanism of Action: A Reversible Blockade
Reversible PPIs function by competitively inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] They bind ionically to the enzyme, preventing the exchange of K+ ions for H+ ions and thereby halting acid secretion.[1] This reversible binding allows for a faster onset of action and a more predictable dose-dependent effect compared to the covalent, irreversible binding of traditional PPIs.[3]
Caption: Mechanism of action of reversible PPIs (P-CABs).
In Vitro Potency: H+/K+-ATPase Inhibition
The primary measure of a PPI's potency in vitro is its ability to inhibit the H+/K+-ATPase enzyme, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize the available in vitro data for vonoprazan, tegoprazan, and revaprazan.
Disclaimer: The following data is compiled from multiple studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as enzyme source (porcine, canine, human), pH, and K+ concentration can influence the results. No single study directly comparing all three compounds under identical conditions was identified.
Table 1: In Vitro H+/K+-ATPase Inhibitory Activity of Vonoprazan
| Parameter | Value | Conditions | Reference |
| IC50 | 17-19 nM | - | [4] |
| Ki | ~10-20 nM | Preclinical assays | |
| Ki | 10 nM | pH 7.0 | |
| Ki | 3.0 nM | pH 6.5 |
Table 2: In Vitro H+/K+-ATPase Inhibitory Activity of Tegoprazan
| Enzyme Source | IC50 Value (µM) | Reference |
| Porcine | 0.29 - 0.52 | |
| Canine | 0.29 - 0.52 | |
| Human | 0.29 - 0.52 |
Table 3: In Vitro H+/K+-ATPase Inhibitory Activity of Revaprazan
| Parameter | Value | Conditions | Reference |
| IC50 | 0.350 µM | pH 6.1 |
Selectivity Profile
An important characteristic of a proton pump inhibitor is its selectivity for the gastric H+/K+-ATPase over other related ATPases, such as the Na+/K+-ATPase, to minimize off-target effects.
Vonoprazan: Demonstrates high selectivity for the H+/K+-ATPase.
Tegoprazan: Exhibits high selectivity, with an IC50 value for canine kidney Na+/K+-ATPase of more than 100 µM, significantly higher than its IC50 for H+/K+-ATPase.
Revaprazan: While specific selectivity data against Na+/K+-ATPase was not found in the reviewed literature, as a potassium-competitive acid blocker, it is designed for selective action on the gastric proton pump.
Experimental Protocols
H+/K+-ATPase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of a reversible PPI required to inhibit 50% of the H+/K+-ATPase activity.
Caption: Workflow for H+/K+-ATPase inhibition assay.
Methodology:
-
Enzyme Preparation: H+/K+-ATPase-rich vesicles are isolated from sources such as porcine gastric mucosa through homogenization and differential centrifugation.
-
Reaction Mixture: The assay is typically conducted in a 96-well plate format. Each well contains the enzyme preparation, a buffer at a specific pH (e.g., 6.5 or 7.4), MgCl2, and varying concentrations of the test compound (e.g., vonoprazan, tegoprazan, or revaprazan) or a vehicle control.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP and a specific concentration of KCl.
-
Incubation: The reaction is allowed to proceed for a defined period at 37°C.
-
Termination and Detection: The reaction is stopped, and the amount of inorganic phosphate released from ATP hydrolysis is quantified, often using a colorimetric method like the malachite green assay.
-
Data Analysis: The percentage of enzyme inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Reversibility Assay
This assay determines whether the inhibition of the H+/K+-ATPase by the test compound is reversible.
Methodology:
-
Initial Inhibition: H+/K+-ATPase enzyme is incubated with a high concentration of the reversible PPI (e.g., 10x IC50) for a sufficient time to ensure binding.
-
Removal of Unbound Inhibitor: The enzyme-inhibitor complex is then subjected to a process to remove the unbound inhibitor. This can be achieved by dilution, dialysis, or rapid gel filtration.
-
Activity Measurement: The activity of the H+/K+-ATPase is measured immediately after the removal of the unbound inhibitor and at subsequent time points.
-
Analysis: A significant recovery of enzyme activity over time indicates that the inhibitor dissociates from the enzyme, confirming the reversible nature of the inhibition. In contrast, an irreversible inhibitor would show little to no recovery of enzyme activity.
Selectivity Assay (vs. Na+/K+-ATPase)
This assay assesses the inhibitory activity of the test compound against a related ion-pumping ATPase to determine its selectivity.
Methodology:
-
Enzyme Source: A preparation of Na+/K+-ATPase (e.g., from canine kidney microsomes) is used.
-
Inhibition Assay: A similar H+/K+-ATPase inhibition assay protocol is followed, but with the Na+/K+-ATPase as the enzyme and with appropriate concentrations of Na+ and K+ ions in the reaction buffer.
-
IC50 Determination: The IC50 of the test compound against Na+/K+-ATPase is determined.
-
Selectivity Index: The selectivity index is calculated by dividing the IC50 for Na+/K+-ATPase by the IC50 for H+/K+-ATPase. A high selectivity index indicates a greater selectivity for the gastric proton pump.
Conclusion
The in vitro data presented in this guide highlight the potent and selective nature of the reversible PPIs vonoprazan, tegoprazan, and revaprazan. Their distinct mechanism of reversible, potassium-competitive inhibition of the H+/K+-ATPase translates to a rapid onset of action. While direct comparative in vitro studies are limited, the available data suggest that all three compounds are highly effective inhibitors of the gastric proton pump. The provided experimental protocols offer a framework for further in vitro characterization and comparison of these and other novel reversible PPIs, which is essential for the continued development of improved therapies for acid-related diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical trial: inhibitory effect of revaprazan on gastric acid secretion in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Proton-Pump Inhibitors: A Guide for Laboratory Professionals
Disclaimer: The following procedures are based on the disposal guidelines for the common proton-pump inhibitor Pantoprazole and are intended to serve as a comprehensive guide for similar compounds, including the hypothetically named "Pumaprazole." No specific disposal information for a compound named "this compound" is available in established safety and regulatory databases. Researchers must always consult their institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for any chemical before handling and disposal.
This guide provides essential safety and logistical information for the proper disposal of proton-pump inhibitors (PPIs) like Pantoprazole in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle PPIs with appropriate care. Pantoprazole and similar compounds can be harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, wearing proper Personal Protective Equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves to prevent skin contact.[1][2]
-
Eye Protection: Wear safety glasses or goggles to protect from dust and splashes.[1][2]
-
Lab Coat: A lab coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a dust mask or respirator is recommended.
II. Waste Classification and Segregation
Proper classification and segregation of chemical waste are the first steps in compliant disposal.
-
Hazardous Waste Determination: Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to determine if a chemical is hazardous. While some sources state that Pantoprazole is not classified as a "Hazardous Chemical" by the OSHA Hazard Communication Standard, it is crucial to consult your local and state regulations, as classifications can vary.
-
Segregation: Collect waste Pantoprazole and any materials contaminated with it (e.g., weighing papers, pipette tips, gloves) in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams to avoid incompatible chemical reactions.
III. Step-by-Step Disposal Procedures
The appropriate disposal method depends on the form of the waste (e.g., pure compound, contaminated materials, or solutions).
A. Disposal of Unused or Expired Solid Pantoprazole:
-
Containerization: Place the solid Pantoprazole in a clearly labeled, sealed, and appropriate waste container. The container must be compatible with the chemical.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("Pantoprazole"), and any other information required by your institution's EHS department.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Licensed Disposal: The recommended disposal route for solid Pantoprazole is through a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup.
B. Disposal of Contaminated Labware and Debris:
-
Collection: Place all disposables contaminated with Pantoprazole (e.g., gloves, wipes, pipette tips, and empty stock containers) into a designated hazardous waste container.
-
Empty Containers: The first rinse of an empty chemical container must be collected and disposed of as hazardous waste. After a thorough rinsing and air-drying, and once all labels are defaced or removed, the container may be disposed of as regular solid waste or recycled, depending on institutional policies.
-
Labeling and Storage: Label and store the container as described above.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department.
C. Decontamination of Non-Disposable Equipment:
-
Pre-cleaning: Before decontamination, physically remove any gross contamination from the equipment.
-
Decontamination: Scrub surfaces with a suitable solvent (e.g., alcohol) to decontaminate them. For general laboratory surfaces, a freshly prepared 1:10 bleach solution can be used, followed by a water rinse to prevent corrosion.
-
Verification: Once decontaminated, the equipment should be labeled as such before being returned to service or sent for repair.
IV. Quantitative Data Summary
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Limit | A maximum of 55 gallons of hazardous waste may be stored. | |
| Acutely Toxic Waste (P-list) SAA Limit | A maximum of one quart may be accumulated at a time. | |
| Corrosivity Characteristic (pH) | Wastes with a pH ≤ 2 or ≥ 12.5 are considered corrosive. |
V. Experimental Protocols
No specific experimental protocols for the disposal of Pantoprazole were cited in the search results. The standard procedure is to follow the guidelines set by regulatory bodies and institutional EHS departments, which prioritize disposal through licensed hazardous waste contractors.
Visual Guide to Disposal Decision Making
The following diagram illustrates the logical workflow for the proper disposal of Pantoprazole and similar proton-pump inhibitors in a laboratory setting.
Caption: Decision workflow for the disposal of Pantoprazole waste.
References
Proper Disposal of Proton-Pump Inhibitors: A Guide for Laboratory Professionals
Disclaimer: The following procedures are based on the disposal guidelines for the common proton-pump inhibitor Pantoprazole and are intended to serve as a comprehensive guide for similar compounds, including the hypothetically named "Pumaprazole." No specific disposal information for a compound named "this compound" is available in established safety and regulatory databases. Researchers must always consult their institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for any chemical before handling and disposal.
This guide provides essential safety and logistical information for the proper disposal of proton-pump inhibitors (PPIs) like Pantoprazole in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle PPIs with appropriate care. Pantoprazole and similar compounds can be harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, wearing proper Personal Protective Equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves to prevent skin contact.[1][2]
-
Eye Protection: Wear safety glasses or goggles to protect from dust and splashes.[1][2]
-
Lab Coat: A lab coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a dust mask or respirator is recommended.
II. Waste Classification and Segregation
Proper classification and segregation of chemical waste are the first steps in compliant disposal.
-
Hazardous Waste Determination: Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to determine if a chemical is hazardous. While some sources state that Pantoprazole is not classified as a "Hazardous Chemical" by the OSHA Hazard Communication Standard, it is crucial to consult your local and state regulations, as classifications can vary.
-
Segregation: Collect waste Pantoprazole and any materials contaminated with it (e.g., weighing papers, pipette tips, gloves) in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams to avoid incompatible chemical reactions.
III. Step-by-Step Disposal Procedures
The appropriate disposal method depends on the form of the waste (e.g., pure compound, contaminated materials, or solutions).
A. Disposal of Unused or Expired Solid Pantoprazole:
-
Containerization: Place the solid Pantoprazole in a clearly labeled, sealed, and appropriate waste container. The container must be compatible with the chemical.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("Pantoprazole"), and any other information required by your institution's EHS department.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Licensed Disposal: The recommended disposal route for solid Pantoprazole is through a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup.
B. Disposal of Contaminated Labware and Debris:
-
Collection: Place all disposables contaminated with Pantoprazole (e.g., gloves, wipes, pipette tips, and empty stock containers) into a designated hazardous waste container.
-
Empty Containers: The first rinse of an empty chemical container must be collected and disposed of as hazardous waste. After a thorough rinsing and air-drying, and once all labels are defaced or removed, the container may be disposed of as regular solid waste or recycled, depending on institutional policies.
-
Labeling and Storage: Label and store the container as described above.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department.
C. Decontamination of Non-Disposable Equipment:
-
Pre-cleaning: Before decontamination, physically remove any gross contamination from the equipment.
-
Decontamination: Scrub surfaces with a suitable solvent (e.g., alcohol) to decontaminate them. For general laboratory surfaces, a freshly prepared 1:10 bleach solution can be used, followed by a water rinse to prevent corrosion.
-
Verification: Once decontaminated, the equipment should be labeled as such before being returned to service or sent for repair.
IV. Quantitative Data Summary
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Limit | A maximum of 55 gallons of hazardous waste may be stored. | |
| Acutely Toxic Waste (P-list) SAA Limit | A maximum of one quart may be accumulated at a time. | |
| Corrosivity Characteristic (pH) | Wastes with a pH ≤ 2 or ≥ 12.5 are considered corrosive. |
V. Experimental Protocols
No specific experimental protocols for the disposal of Pantoprazole were cited in the search results. The standard procedure is to follow the guidelines set by regulatory bodies and institutional EHS departments, which prioritize disposal through licensed hazardous waste contractors.
Visual Guide to Disposal Decision Making
The following diagram illustrates the logical workflow for the proper disposal of Pantoprazole and similar proton-pump inhibitors in a laboratory setting.
Caption: Decision workflow for the disposal of Pantoprazole waste.
References
Essential Safety and Handling Guide for Novel Pharmaceutical Compounds
Disclaimer: As of the latest available data, "Pumaprazole" is not a publicly documented chemical compound. Therefore, no specific Safety Data Sheet (SDS) or handling information is available. The following guidance is based on established best practices for handling novel or uncharacterized powdered pharmaceutical compounds, particularly those that may be analogous to proton pump inhibitors. This information is intended to supplement, not replace, a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals who may be handling new chemical entities (NCEs) like the hypothetical "this compound."
Personal Protective Equipment (PPE) for Handling "this compound"
A comprehensive PPE strategy is the first line of defense against potential exposure to novel compounds with unknown toxicological profiles. The following table summarizes the recommended PPE for handling powdered forms of a hypothetical "this compound."
| Body Part | PPE Item | Specification | Purpose |
| Respiratory | Respirator | NIOSH-approved N95 or higher-rated respirator. For higher-risk procedures (e.g., handling large quantities, potential for aerosolization), a full-face respirator or Powered Air-Purifying Respirator (PAPR) is recommended.[1][2] | Protects against inhalation of fine particles.[1][2] |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1-rated chemical splash goggles. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a splash risk.[3] | Protects eyes from dust particles and splashes. A face shield provides broader facial protection. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is a best practice when handling potent compounds. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Body | Laboratory Coat & Disposable Gown | A standard laboratory coat should be worn at all times. For procedures involving significant quantities of powder, a disposable, solid-front gown should be worn over the lab coat. | Protects skin and personal clothing from contamination. |
| Feet | Closed-Toed Shoes | Sturdy, closed-toed shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Operational Plan for Safe Handling
A systematic approach to handling novel compounds is crucial to minimize exposure risk. The following workflow outlines the key steps for safely handling a hypothetical "this compound" powder.
References
Essential Safety and Handling Guide for Novel Pharmaceutical Compounds
Disclaimer: As of the latest available data, "Pumaprazole" is not a publicly documented chemical compound. Therefore, no specific Safety Data Sheet (SDS) or handling information is available. The following guidance is based on established best practices for handling novel or uncharacterized powdered pharmaceutical compounds, particularly those that may be analogous to proton pump inhibitors. This information is intended to supplement, not replace, a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals who may be handling new chemical entities (NCEs) like the hypothetical "this compound."
Personal Protective Equipment (PPE) for Handling "this compound"
A comprehensive PPE strategy is the first line of defense against potential exposure to novel compounds with unknown toxicological profiles. The following table summarizes the recommended PPE for handling powdered forms of a hypothetical "this compound."
| Body Part | PPE Item | Specification | Purpose |
| Respiratory | Respirator | NIOSH-approved N95 or higher-rated respirator. For higher-risk procedures (e.g., handling large quantities, potential for aerosolization), a full-face respirator or Powered Air-Purifying Respirator (PAPR) is recommended.[1][2] | Protects against inhalation of fine particles.[1][2] |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1-rated chemical splash goggles. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a splash risk.[3] | Protects eyes from dust particles and splashes. A face shield provides broader facial protection. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is a best practice when handling potent compounds. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Body | Laboratory Coat & Disposable Gown | A standard laboratory coat should be worn at all times. For procedures involving significant quantities of powder, a disposable, solid-front gown should be worn over the lab coat. | Protects skin and personal clothing from contamination. |
| Feet | Closed-Toed Shoes | Sturdy, closed-toed shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Operational Plan for Safe Handling
A systematic approach to handling novel compounds is crucial to minimize exposure risk. The following workflow outlines the key steps for safely handling a hypothetical "this compound" powder.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
